molecular formula C7H5BrN2O B1517689 5-Bromobenzo[d]isoxazol-3-ylamine CAS No. 455280-00-9

5-Bromobenzo[d]isoxazol-3-ylamine

Cat. No.: B1517689
CAS No.: 455280-00-9
M. Wt: 213.03 g/mol
InChI Key: BGMYWBQEKIMHGU-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isoxazol-3-ylamine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYWBQEKIMHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652787
Record name 5-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455280-00-9
Record name 5-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromobenzo[d]isoxazol-3-ylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromobenzo[d]isoxazol-3-ylamine: A Core Scaffold for Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 455280-00-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, characterization, reactivity, and profound potential in modern therapeutic design. We will explore the causality behind synthetic choices, detail protocols for its transformation into high-value derivatives, and contextualize its application in the discovery of targeted therapies, particularly in oncology.

Introduction: The Strategic Value of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a designation earned by its recurring presence in a multitude of biologically active compounds.[1] Its unique electronic and structural properties allow it to engage in specific, high-affinity interactions with a variety of biological targets. The subject of this guide, this compound, is a particularly strategic derivative. It possesses two orthogonal points for chemical modification: a nucleophilic amino group at the 3-position and an aryl bromide at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables the rapid generation of diverse chemical libraries, making it an invaluable starting material for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents for neurological disorders and cancer.[2][3]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and development. While some experimental values for this compound are not widely reported in peer-reviewed literature, the key identifying information and typical specifications are summarized below. Parameters such as LogP and pKa, critical for predicting pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME), would typically be determined experimentally or through computational modeling during a drug discovery campaign.[4]

PropertyValueReference(s)
CAS Number 455280-00-9[5][6]
Molecular Formula C₇H₅BrN₂O[5][6]
Molecular Weight 213.03 g/mol [7]
IUPAC Name 5-bromo-1,2-benzisoxazol-3-amine
Synonyms 3-Amino-5-bromobenzo[d]isoxazole[8]
Physical Form Off-white to light brown solid
Purity (Typical) ≥97%[9]
Storage Conditions Keep in dark place, inert atmosphere, 2–8 °C[6]
InChI Key BGMYWBQEKIMHGU-UHFFFAOYSA-N[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Synthesis and Mechanistic Rationale

The construction of the 3-aminobenzo[d]isoxazole ring is efficiently achieved via a base-mediated cyclization of an ortho-fluorobenzonitrile with a hydroxamic acid. This approach is favored for its high yields and operational simplicity.

Synthetic Workflow

The accepted synthesis involves the reaction of 5-Bromo-2-fluorobenzonitrile with acetohydroxamic acid in the presence of a strong base like potassium tert-butoxide (KOtBu).

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Final Product A 5-Bromo-2-fluorobenzonitrile E Nucleophilic Attack & Intramolecular Cyclization A->E B Acetohydroxamic Acid B->E C Potassium tert-butoxide (KOtBu) C->E Base D DMF (Solvent) D->E Solvent F This compound E->F

Caption: Synthetic workflow for this compound.

Causality in Reagent Selection
  • 5-Bromo-2-fluorobenzonitrile: The fluorine atom at the ortho position to the nitrile is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ), which is the key step in the cyclization.

  • Acetohydroxamic Acid: This reagent serves as the source for the N-O-C(=N) fragment of the isoxazole ring.

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of acetohydroxamic acid, forming a potent nucleophile that attacks the electron-deficient carbon bearing the fluorine atom. Its steric bulk minimizes side reactions.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent is ideal as it effectively solvates the potassium cation, enhancing the nucleophilicity of the hydroxamate anion, and can withstand the required reaction temperatures.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetohydroxamic acid (1.0 eq) and anhydrous DMF (approx. 15 mL per gram of nitrile).

  • Base Addition: Add potassium tert-butoxide (1.0 eq) to the stirred solution in one portion.

  • Initial Reaction: Heat the reaction mixture and stir for 1 hour.

  • Substrate Addition: Add 5-Bromo-2-fluorobenzonitrile (1.0 eq) to the reaction mixture. Continue stirring overnight at ambient temperature.

  • Drive to Completion: Add a second portion of potassium tert-butoxide (0.5 eq) and continue stirring overnight.

  • Work-up: Pour the reaction mixture into a separatory funnel containing saturated brine and dichloromethane (CH₂Cl₂). Extract the aqueous phase twice more with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the aromatic region. The published data (500 MHz, DMSO-d₆) shows the expected signals: δ 8.09 (d, J = 1.8 Hz, 1H), 7.65 (dd, J = 2.1, 8.9 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H), 6.49 (s, 2H). The broad singlet at 6.49 ppm integrating to 2H is characteristic of the primary amine protons. The three distinct aromatic signals correspond to the protons on the substituted benzene ring.

  • ¹³C NMR: A ¹³C NMR spectrum would be expected to show 7 distinct carbon signals: five for the aromatic carbons (four CH and one C-Br) and two quaternary carbons (C-NH₂ and the carbon at the ring junction).

  • Infrared (IR) Spectroscopy: An IR spectrum would prominently feature N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. Other key signals would include C=N stretching around 1620 cm⁻¹ and C-Br stretching in the fingerprint region (typically 500-600 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo selective functionalization at two distinct sites.

G cluster_N N-Functionalization (3-Amino Group) cluster_C C-Functionalization (5-Bromo Group) A This compound B N-Acylation (RCOCl, Base) A->B C N-Sulfonylation (RSO₂Cl, Base) A->C D Suzuki Coupling (ArB(OH)₂, Pd Cat, Base) A->D E Buchwald-Hartwig (R₂NH, Pd Cat, Base) A->E F Sonogashira Coupling (Alkynes, Pd/Cu Cat, Base) A->F

Caption: Key reaction pathways for this compound.

Reactions at the 3-Amino Group

The primary amine is a strong nucleophile and readily undergoes standard transformations such as acylation and sulfonylation to form amides and sulfonamides, respectively. These reactions are crucial for modifying the electronic properties and hydrogen bonding capabilities of this part of the molecule to optimize interactions with biological targets.

Reactions at the 5-Bromo Group

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to build molecular complexity.[10]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with aryl or heteroaryl boronic acids. This is a primary strategy for creating biaryl scaffolds.[11]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, amides, or carbamates, providing access to extended aniline derivatives.[1][12]

  • Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, a useful method for introducing rigid linkers.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an arylboronic acid to the 5-position.

  • Setup: To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Inerting: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80–100 °C) until TLC or LC-MS analysis indicates consumption of the starting material (typically 4–24 hours).

  • Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Biological Relevance & Drug Discovery Applications

The true value of this compound is realized in its application as a scaffold for potent, targeted therapeutics. The benzisoxazole core is a key feature in inhibitors of Receptor Tyrosine Kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][13][14][15]

Targeting Angiogenesis via VEGFR-2 Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed.[16] In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients for their growth and metastasis.[17][18] Inhibiting the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Ligand (VEGF) binding to the extracellular domain of VEGFR-2 causes receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a downstream signaling cascade (involving pathways like RAS/MAPK and PI3K/Akt) that promotes endothelial cell proliferation, migration, and survival.[16][19]

Small molecule inhibitors based on the benzisoxazole scaffold can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signal.

G cluster_outside cluster_membrane cluster_inside VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization ADP ADP VEGFR->ADP P P VEGFR->P Autophosphorylation ATP ATP ATP->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activation Response Angiogenesis (Proliferation, Migration) Downstream->Response Inhibitor Benzisoxazole Inhibitor Inhibitor->VEGFR Blocks ATP Binding

Caption: Mechanism of VEGFR-2 inhibition by benzisoxazole-based drugs.

Strategic Use in Kinase Inhibitor Design

This compound is an ideal starting point for designing such inhibitors.

  • The 3-amino group can be functionalized (e.g., to form a urea or amide) to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • The 5-bromo position provides the synthetic handle to use Suzuki or other coupling reactions to install larger aromatic or heterocyclic groups. These groups can occupy adjacent hydrophobic pockets within the ATP-binding site, significantly increasing both potency and selectivity.

By systematically varying the substituents at both the 3- and 5-positions, medicinal chemists can fine-tune the compound's properties to achieve optimal target engagement, selectivity, and drug-like characteristics.

Conclusion

This compound is far more than a simple catalog chemical; it is a versatile and powerful platform for innovation in drug discovery. Its dual reactive centers—the nucleophilic amine and the coupling-ready aryl bromide—provide a robust entry point for the synthesis of complex molecular architectures. As demonstrated by the extensive research into related scaffolds, its primary utility lies in the generation of potent kinase inhibitors targeting critical pathways in oncology, such as VEGFR-2-mediated angiogenesis. This guide has detailed the foundational knowledge required to leverage this scaffold effectively, from its synthesis and characterization to its strategic application in the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural properties make it a valuable building block in the design of novel therapeutic agents. Among its derivatives, 5-Bromobenzo[d]isoxazol-3-ylamine (CAS No. 455280-00-9) is a key intermediate, offering multiple reaction sites for further molecular elaboration. The presence of the bromine atom at the 5-position and the amino group at the 3-position provides synthetic handles for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in drug discovery programs. This guide provides a comprehensive overview of a reliable synthesis protocol and a detailed characterization workflow for this important compound.

Chemical Properties and Data

PropertyValueSource
CAS Number 455280-00-9--INVALID-LINK--
Molecular Formula C₇H₅BrN₂O--INVALID-LINK--
Molecular Weight 213.03 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
InChI Key BGMYWBQEKIMHGU-UHFFFAOYSA-N--INVALID-LINK--
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.--INVALID-LINK--

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-aminobenzisoxazoles from 2-fluorobenzonitriles is a well-established and efficient method.[2][3] The following protocol is a modified literature method that provides a reliable route to this compound.

Reaction Scheme

Synthesis_Scheme Acetohydroxamic_acid Acetohydroxamic acid Product This compound Acetohydroxamic_acid->Product Acetohydroxamic_acid->Product KOtBu, DMF 5_Bromo_2_fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile 5_Bromo_2_fluorobenzonitrile->Product 5_Bromo_2_fluorobenzonitrile->Product KOtBu, DMF KOtBu KOtBu, DMF Characterization_Workflow Product Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzo[d]isoxazol-3-ylamine (CAS Number: 455280-00-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the benzisoxazole core, a known pharmacophore, coupled with bromine and amine functionalities, makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and ensuring reproducibility in research and development.

This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data is available, this guide also presents predicted and analogous data for ¹³C NMR, IR, and MS based on closely related structures to provide a comprehensive analytical profile.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic system with a bromine substituent on the benzene ring and an amine group on the isoxazole ring. These features give rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using the residual solvent peak as an internal standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software, including Fourier transformation, phase correction, and baseline correction.

Experimental ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.09Doublet (d)1.8Aromatic Proton
7.65Doublet of doublets (dd)2.1, 8.9Aromatic Proton
7.45Doublet (d)8.9Aromatic Proton
6.49Singlet (s)--NH₂ Protons

Source: ChemicalBook, CAS DataBase.

Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of a benzisoxazole ring system. The observed splitting patterns (doublet and doublet of doublets) are consistent with a trisubstituted benzene ring. The broad singlet at 6.49 ppm corresponds to the two protons of the primary amine group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ) ppmAssignment
~160-165C=N carbon of the isoxazole ring (C3)
~150-155Carbon attached to oxygen (C7a)
~110-140Aromatic carbons (C4, C5, C6, C7, C3a)
~110-120Carbon attached to bromine (C5)

Rationale for Predictions: The chemical shifts are estimated based on the known electronic effects of the substituents and the inherent chemical shifts of the benzisoxazole core. The C=N carbon is expected to be the most deshielded, while the carbon bearing the bromine atom will also be significantly influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Key IR Absorption Bands:

Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
1650-1600C=N stretchingIsoxazole Ring
1600-1450C=C aromatic stretchingBenzene Ring
1350-1250C-N stretchingAromatic Amine
1100-1000C-O stretchingIsoxazole Ring
800-600C-Br stretchingBromo-aromatic

Causality in Experimental Choice: The choice of the KBr pellet method is suitable for solid samples and provides a clear spectrum without solvent interference in the mid-IR region, which is crucial for identifying the key functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Expected Mass Spectrum Data:

The molecular weight of this compound is 213.03 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity.

  • Molecular Ion (M⁺): m/z ≈ 212 and 214 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • LCMS Confirmation: The LCMS result for this compound has been reported to be consistent with the calculated value for its molecular formula, C₇H₅BrN₂O.

Hypothetical Fragmentation Pathway:

The fragmentation of the molecular ion can provide further structural information. A plausible fragmentation pathway under EI conditions is depicted below.

M [M]⁺˙ m/z 212/214 F1 [M - HCN]⁺˙ m/z 185/187 M->F1 - HCN F2 [M - CO]⁺˙ m/z 184/186 M->F2 - CO F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 - N₂

Caption: Hypothetical EI-MS Fragmentation Pathway

Interpretation of Fragmentation: The initial fragmentation could involve the loss of small neutral molecules like hydrogen cyanide (HCN) from the amine and isoxazole ring, or carbon monoxide (CO). Subsequent fragmentation could lead to the formation of the stable bromophenyl cation.

Summary and Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The experimentally confirmed ¹H NMR data, in conjunction with predicted ¹³C NMR, IR, and MS data based on analogous structures, offers a robust analytical profile for this compound. The provided experimental protocols serve as a practical guide for researchers seeking to characterize this molecule. This comprehensive spectroscopic information is essential for ensuring the quality and integrity of this important building block in the development of new chemical entities for various therapeutic applications.

References

5-Bromobenzo[d]isoxazol-3-ylamine CAS number 455280-00-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzo[d]isoxazol-3-ylamine (CAS: 455280-00-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This guide delves into the compound's physicochemical properties, provides a detailed and validated synthesis protocol, outlines methods for its characterization, and explores its versatile applications as a key building block in the discovery of novel therapeutics. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively utilize this valuable intermediate in their drug development pipelines.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, prized for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound (CAS 455280-00-9) emerges as a particularly strategic intermediate. The presence of three key functional elements—the isoxazole ring, a nucleophilic amine at the 3-position, and a bromine atom at the 5-position—creates a versatile platform for synthetic elaboration. The amine group serves as a handle for amide bond formation or sulfonylation, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. This multi-functional nature allows for the systematic exploration of chemical space around the core, a critical activity in lead optimization. This compound is frequently used in the synthesis of molecules targeting central nervous system (CNS) disorders, such as antipsychotics, and has been incorporated into novel inhibitors of epigenetic targets like bromodomains.[3][4]

Physicochemical Properties and Data

Summarizing the core attributes of a compound is the first step in experimental design. The key properties of this compound are presented below.

PropertyValueReference(s)
CAS Number 455280-00-9[5][6]
Molecular Formula C₇H₅BrN₂O[5][6]
Molecular Weight 213.03 g/mol [7]
Synonyms 5-bromo-1,2-benzisoxazol-3-amine, 3-Amino-5-bromobenzo[d]isoxazole[6][8]
Physical Form Solid, off-white[8]
Purity (Typical) ≥95-98%[9]
InChI Key BGMYWBQEKIMHGU-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 55.1 Ų[5]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Synthesis: A Validated Protocol

A reliable and reproducible synthesis is paramount for any research campaign. The following protocol for the synthesis of 3-Amino-5-bromobenzo[d]isoxazole is based on a modified literature method that proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization.[6]

Synthetic Scheme

The overall transformation involves the reaction of 5-Bromo-2-fluorobenzonitrile with N-hydroxyacetamide in the presence of a strong base.

(Image of chemical reaction scheme: 5-Bromo-2-fluorobenzonitrile reacts with N-hydroxyacetamide and KOtBu in DMF to yield this compound)
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful execution yields a product that can be definitively confirmed by the characterization methods outlined in Section 4.0.

Materials:

  • 5-Bromo-2-fluorobenzonitrile (1.0 eq)

  • N-hydroxyacetamide (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq total)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a flask equipped with a magnetic stirrer under an inert atmosphere, add N-hydroxyacetamide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).[6] The use of DMF is critical as it is a polar aprotic solvent capable of dissolving the reactants and facilitating the SₙAr reaction.

  • Base Addition (Part 1): Add potassium tert-butoxide (KOtBu, 1.0 eq) to the mixture.[6] KOtBu is a strong, non-nucleophilic base that deprotonates the hydroxyl group of N-hydroxyacetamide, forming a potent nucleophile.

  • Addition of Electrophile: Add 5-Bromo-2-fluorobenzonitrile (1.0 eq) to the reaction mixture. Stir the solution overnight at room temperature.[6] The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, with fluorine being an excellent leaving group.

  • Base Addition (Part 2) & Cyclization: Add a second portion of potassium tert-butoxide (0.5 eq) and continue to stir overnight.[6] This second addition of base is crucial for promoting the intramolecular cyclization of the intermediate onto the nitrile carbon, which forms the isoxazole ring.

  • Aqueous Work-up: Upon reaction completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing saturated saline and dichloromethane (CH₂Cl₂).[6] This step quenches the reaction and separates the organic product from the water-soluble DMF and inorganic salts.

  • Extraction & Drying: Separate the layers and extract the aqueous phase again with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution of 0 to 40% ethyl acetate in hexane.[6] This step is essential to remove any unreacted starting materials and byproducts, affording the target compound as a colorless (or off-white) solid with a typical yield of around 62%.[6]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Purification & Final Product A N-hydroxyacetamide D 1. Mix A + C (Part 1) 2. Add B 3. Stir Overnight A->D B 5-Bromo-2-fluorobenzonitrile B->D C KOtBu, DMF C->D E Add C (Part 2) Stir Overnight (Intramolecular Cyclization) D->E F Quench with Saline Extract with CH2Cl2 E->F G Dry & Concentrate F->G H Flash Column Chromatography (EtOAc/Hexane Gradient) G->H I Pure this compound H->I

Caption: A flowchart of the synthesis process.

Spectroscopic Characterization

Validation of the molecular structure is a non-negotiable step in synthesis. The identity and purity of the synthesized this compound can be unequivocally confirmed using standard analytical techniques.

TechniqueExpected Data (Solvent: DMSO-d₆)Rationale & InterpretationReference
¹H NMR δ 8.09 (d, J = 1.8 Hz, 1H), 7.65 (dd, J = 2.1, 8.9 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H), 6.49 (s, 2H).The spectrum should show three distinct signals in the aromatic region (7.4-8.1 ppm) corresponding to the three protons on the benzene ring. The splitting patterns (doublet, doublet of doublets) are consistent with the substitution pattern. A broad singlet at ~6.49 ppm integrating to 2H confirms the presence of the primary amine (-NH₂). The chemical shifts and coupling constants provide a unique fingerprint for the molecule.[6][6]
LCMS The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should be consistent with the calculated value for C₇H₅BrN₂O. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).This technique confirms the molecular weight of the compound. The isotopic pattern is a definitive indicator for the presence of a single bromine atom, thus validating the elemental composition.[6]

Reactivity and Applications in Drug Discovery

This compound is not an end product but a versatile starting point for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the orthogonal reactivity of its functional groups.

  • Amine Group Reactivity: The 3-amino group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • Bromine Atom Reactivity: The 5-bromo substituent is a key handle for C-C and C-N bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the fusion of other aromatic or heterocyclic systems to the benzoisoxazole core.

This dual functionality has been exploited to develop compounds for a range of therapeutic targets.[8] It is used as a precursor in the synthesis of compounds with potential biological activities, including antimicrobial and anticancer properties.[8] Research has specifically utilized this building block for developing antipsychotic drugs and treatments for other CNS disorders by targeting dopamine and serotonin receptors.[3] Furthermore, derivatives have been designed as potent and selective inhibitors of bromodomains such as BRD4, TRIM24, and CBP/p300, which are attractive targets for treating acute myeloid leukemia and prostate cancer.[4][10][11]

Role as a Versatile Chemical Scaffold

G cluster_reactions Synthetic Transformations cluster_targets Therapeutic Targets & Applications center_node This compound (CAS 455280-00-9) r1 N-Acylation / Sulfonylation (at 3-amino position) center_node->r1 yields derivatives for r2 Suzuki / Stille Coupling (at 5-bromo position) center_node->r2 yields derivatives for r3 Buchwald-Hartwig Amination (at 5-bromo position) center_node->r3 yields derivatives for t1 Bromodomain Inhibitors (e.g., BRD4, TRIM24) [14, 24] r1->t1 t2 CNS Receptor Modulators (e.g., Dopamine, Serotonin) [11] r1->t2 r2->t1 t4 General Anticancer & Antimicrobial Scaffolds [4] r2->t4 r3->t2 t3 K+ Channel Modulators (e.g., KCNQ2/3) [19] r3->t3

Caption: Role as a scaffold in drug discovery.

Safety and Handling

Adherence to safety protocols is essential when handling any chemical reagent.

  • GHS Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the recommended storage conditions (2-8°C).[14]

Conclusion

This compound is a high-value chemical intermediate for drug discovery and medicinal chemistry. Its well-defined synthesis, straightforward characterization, and versatile reactivity make it an ideal scaffold for building libraries of compounds aimed at a diverse set of biological targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery efforts, accelerating the development of next-generation therapeutics.

References

Solubility and stability of 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Bromobenzo[d]isoxazol-3-ylamine

Executive Summary

This compound is a heterocyclic amine containing a benzisoxazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is a prerequisite for its advancement in any research and development pipeline, from early-stage discovery to formulation. This guide provides a comprehensive technical framework for characterizing these critical attributes. While extensive experimental data for this specific molecule is not widely published, this document outlines authoritative, field-proven methodologies for determining its solubility profile and assessing its stability under forced degradation conditions. Detailed experimental protocols, data interpretation strategies, and the development of a requisite stability-indicating analytical method are presented to empower researchers in drug discovery and development.

Introduction: The Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[1] This scaffold is the core of several approved pharmaceutical drugs, including the anticonvulsant zonisamide and antipsychotics like risperidone.[2][3] The introduction of various substituents, such as the 5-bromo and 3-amino groups in the title compound, allows for the fine-tuning of physicochemical properties, including lipophilicity, polarity, and aqueous solubility, which in turn can modulate biological activity and pharmacokinetic profiles.[1] Therefore, a rigorous evaluation of these properties is the foundational step in evaluating the potential of this compound as a drug candidate or key intermediate.

Physicochemical Properties

A summary of the known and computationally predicted properties of this compound is presented below. This data serves as the baseline for designing experimental studies.

PropertyValueSource
CAS Number 455280-00-9[4][5]
Molecular Formula C₇H₅BrN₂O[5][6]
Molecular Weight 213.03 g/mol [6]
Physical Form Solid
InChI Key BGMYWBQEKIMHGU-UHFFFAOYSA-N[6]
Storage 2-8°C, Inert Atmosphere, Keep in Dark Place
Predicted Aqueous Solubility 0.187 mg/mL[7]
Predicted Log S -2.77[7]

Solubility Profile: A Proposed Methodology

Solubility is a critical determinant of a drug's bioavailability and developability.[8] The assessment of both thermodynamic and kinetic solubility provides essential insights for formulation development.[8] As no comprehensive experimental solubility data for this compound is publicly available, this section details a robust protocol for its determination using the gold-standard shake-flask method for thermodynamic equilibrium solubility.

Rationale for Solvent Selection

The choice of solvents is designed to simulate physiological conditions and common formulation vehicles:

  • Aqueous Buffers (pH 1.2, 6.8, 7.4): To mimic the pH of the stomach and intestines, respectively, and to understand the impact of ionization on solubility.

  • Purified Water: As a baseline for aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): A common solvent for initial stock solutions in biological screening.

  • Ethanol (EtOH): A frequently used co-solvent in formulations.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vials containing selected solvents prep1->prep2 equil Agitate at controlled temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm PVDF filter) sep1->sep2 ana1 Dilute supernatant with appropriate mobile phase sep2->ana1 ana2 Quantify concentration using validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or µg/mL) ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add 1.0 mL of each selected solvent (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, DMSO, ethanol) to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (24 to 48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional level of certainty, filter the collected supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a dilution series of the filtered supernatant in a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as the RP-HPLC method described in Section 5.

  • Data Reporting: Calculate the solubility in mg/mL or µg/mL. The results should be presented in a clear, tabular format.

Illustrative Data Presentation Table
Solvent SystemTemperature (°C)Measured Solubility (µg/mL)
0.1 M HCl (pH 1.2)37(Experimental Value)
Purified Water37(Experimental Value, expected to be near 187 µg/mL)
Phosphate Buffer (pH 6.8)37(Experimental Value)
Phosphate Buffer (pH 7.4)37(Experimental Value)
DMSO25(Experimental Value)
Ethanol25(Experimental Value)

Stability Profile and Degradation Pathways: A Proposed Investigation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of various environmental factors.[9] Forced degradation (or stress testing) studies are performed to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10]

Theoretical Considerations for Degradation

The 1,2-benzisoxazole ring system is aromatic and relatively stable.[2] However, a key point of potential instability is the N-O bond, which can be susceptible to cleavage, particularly under harsh conditions like strong base.[2] The amine and bromo substituents on the aromatic ring will also influence the molecule's reactivity towards oxidative and photolytic stress.

Experimental Workflow for Forced Degradation Studies

G cluster_setup Stress Condition Setup cluster_analysis Analysis & Characterization start Prepare stock solution of This compound (e.g., 1 mg/mL) c_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->c_acid c_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->c_base c_ox Oxidation (e.g., 3% H₂O₂, RT) start->c_ox c_therm Thermal (Solid & Solution) (e.g., 80°C) start->c_therm c_photo Photolytic (Solid & Solution) (ICH Q1B light exposure) start->c_photo control Control Sample (Protected from stress) start->control ana1 Analyze samples at time points (e.g., 0, 2, 8, 24h) using Stability-Indicating HPLC Method c_acid->ana1 c_base->ana1 c_ox->ana1 c_therm->ana1 c_photo->ana1 control->ana1 ana2 Calculate % Degradation and % Mass Balance ana1->ana2 ana3 Identify major degradants (e.g., using LC-MS/MS) ana2->ana3

References

An In-Depth Technical Guide to 5-Bromobenzo[d]isoxazol-3-ylamine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 5-Bromobenzo[d]isoxazol-3-ylamine, a pivotal heterocyclic compound. We will explore its chemical and physical characteristics, outline robust synthetic and derivatization protocols, and discuss its significant role as a structural motif in medicinal chemistry. The insights herein are curated to empower researchers in leveraging this versatile building block for the design and development of novel therapeutic agents.

Core Characteristics and Physicochemical Profile

This compound is a solid organic compound featuring a fused benzisoxazole ring system. This scaffold is of high interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of a bromine atom at the C5 position and an amine group at the C3 position provides two distinct and reactive handles for chemical modification, making it an exceptionally valuable starting material for library synthesis and lead optimization.

The isoxazole ring itself is a well-established pharmacophore, known to participate in various non-covalent interactions with biological targets, while the bromine atom can be utilized for transition metal-catalyzed cross-coupling reactions to introduce molecular complexity.[1]

Table 1: Physicochemical and Computational Data for this compound

PropertyValueSource(s)
CAS Number 455280-00-9[2][3][4][5]
Molecular Formula C₇H₅BrN₂O[2][3]
Molecular Weight 213.03 g/mol [2][4][6]
Physical Form Solid
Purity Typically ≥95%[3][6]
InChI Key BGMYWBQEKIMHGU-UHFFFAOYSA-N[2][7]
SMILES BrC1=CC2=C(C=C1)ON=C2N[5][6][7]
Topological Polar Surface Area (TPSA) 52.05 Ų[6][7]
LogP (Consensus) ~2.0-2.2[6][7]
Hydrogen Bond Donors 1[6][7]
Hydrogen Bond Acceptors 3[6]

Synthesis and Production

While multiple proprietary methods exist for the synthesis of benzisoxazole derivatives, a common and logical pathway to this compound proceeds from a readily available substituted benzonitrile. The key transformation involves the cyclization of an ortho-hydroxy nitrile precursor.

A plausible general approach begins with 4-bromo-2-fluorobenzonitrile. Nucleophilic aromatic substitution of the fluorine atom with a protected hydroxylamine, followed by an intramolecular cyclization under basic conditions, yields the target molecule. The causality here is the high electrophilicity of the carbon attached to the fluorine, which is activated by the electron-withdrawing nitrile group, facilitating the initial substitution.

G cluster_0 Synthetic Workflow A Start: 4-Bromo-2-fluorobenzonitrile C Step 1: Nucleophilic Aromatic Substitution A->C B Reagent: Hydroxylamine or protected equivalent B->C D Intermediate: Ortho-hydroxyamino benzonitrile derivative C->D Formation of intermediate F Step 2: Intramolecular Cyclization D->F E Reagent: Base (e.g., K₂CO₃, NaH) E->F G Product: this compound F->G Ring closure H Purification (Recrystallization / Chromatography) G->H I Final Product H->I

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup : To a dry, inert-atmosphere reaction vessel, add 4-bromo-2-fluorobenzonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Nucleophilic Addition : Add N-hydroxyphthalimide (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq). Heat the mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting benzonitrile is consumed.

  • Deprotection & Cyclization : Cool the reaction mixture. Add a reagent for deprotection, such as hydrazine hydrate (1.2 eq), which will also facilitate the in-situ cyclization to form the benzisoxazole ring.

  • Work-up : After the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Reactivity and Key Chemical Transformations

The utility of this compound as a building block stems from the orthogonal reactivity of its primary amine and aryl bromide moieties.

  • N-Arylation/N-Acylation of the Amino Group : The 3-amino group is a potent nucleophile, readily participating in reactions such as N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) and acylation.[8] This allows for the straightforward introduction of diverse aryl, heteroaryl, or acyl substituents, which is a common strategy in drug discovery to probe the binding pocket of a target protein.

  • Cross-Coupling of the Bromo Group : The C5-bromo substituent is ideal for palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Heck reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular scaffold and the introduction of functionalities that can modulate physicochemical properties like solubility and metabolic stability.

Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol describes a representative method for derivatizing the 3-amino group, adapted from established procedures for similar heterocyclic amines.[9]

  • Materials :

    • This compound

    • Aryl iodide or aryl bromide

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

    • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

  • Procedure :

    • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the desired aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).[9]

    • Add anhydrous toluene (5 mL) via syringe.

    • Add the ligand, DMEDA (0.2 mmol, 20 mol%), via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[9]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.[9]

Applications in Medicinal Chemistry and Drug Discovery

The benzo[d]isoxazole core is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][10] this compound serves as a key starting material for synthesizing compounds targeting the central nervous system (CNS).[10][11] Specifically, its derivatives have been investigated as potential antipsychotic drugs that modulate dopamine and serotonin receptors.[10]

The general workflow for leveraging a building block like this in a drug discovery program involves several iterative stages, from initial library synthesis to lead optimization and preclinical evaluation.

G cluster_1 Drug Discovery Workflow start Building Block: this compound lib_synth Library Synthesis (via N-Arylation & Cross-Coupling) start->lib_synth hts High-Throughput Screening (HTS) lib_synth->hts Diverse Compound Library hit_id Hit Identification hts->hit_id Bioactive 'Hits' hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt Potent & Selective Leads preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: Generalized workflow for drug discovery using a versatile building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Statements : The compound is associated with the following GHS hazard statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7]

  • Precautionary Statements : Recommended precautionary measures include:

    • P261: Avoid breathing dust.[2][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Handle in a well-ventilated fume hood.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5] Recommended storage temperature is typically 2-8°C.[5][10]

References

Unlocking the Therapeutic Potential of 5-Bromobenzo[d]isoxazol-3-ylamine Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The benzo[d]isoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide focuses on a specific, highly functionalized starting material, 5-Bromobenzo[d]isoxazol-3-ylamine, and explores the therapeutic potential of its derivatives. The presence of a reactive amine group and a bromine atom offers versatile handles for synthetic modification, making it an attractive platform for generating diverse chemical libraries.[3] This document provides a technical framework for researchers and drug development professionals, covering rational design, synthesis, and a comprehensive suite of biological evaluation protocols to probe the potential of these derivatives as anticancer, antimicrobial, and kinase-inhibiting agents.

The Strategic Importance of the Benzo[d]isoxazole Core

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and pi-pi stacking.[2] When fused to a benzene ring to form a benzo[d]isoxazole, the resulting bicyclic system gains conformational rigidity and expanded surface area for interaction with biological targets. Derivatives of this core have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

The subject of this guide, this compound, serves as a strategic synthetic intermediate.[6][7] Its key features for drug design are:

  • 3-Amino Group: Provides a nucleophilic site for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, urea synthesis, or reductive amination.

  • 5-Bromo Substituent: Offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[1]

This dual functionality allows for a systematic exploration of chemical space to optimize biological activity.

Potential Therapeutic Applications and Mechanistic Insights

While literature on derivatives of this compound is specific, the broader class of 3-aminobenzoisoxazoles provides strong evidence for several potential therapeutic avenues.

Anticancer Activity: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Small molecule kinase inhibitors have become a major class of oncology drugs.[9] The 3-aminobenzoisoxazole scaffold has proven to be a potent hinge-binding motif for several receptor tyrosine kinases (RTKs).

Hypothesized Mechanism of Action: Inhibition of VEGFR/PDGFR Signaling

Structure-activity relationship studies have identified that 3-aminobenzo[d]isoxazoles bearing an N,N'-diphenyl urea moiety can potently inhibit both the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[10] These RTKs are crucial for tumor angiogenesis and growth. Inhibition of their signaling cascade can lead to reduced tumor vascularization, proliferation, and survival.

Below is a conceptual diagram illustrating the proposed mechanism.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation VEGF VEGF (Ligand) VEGF->VEGFR Binding & Dimerization Derivative This compound Derivative Derivative->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Proposed inhibition of the VEGFR signaling pathway by a derivative.

Antimicrobial Activity

Isoxazole derivatives are known to possess a broad spectrum of antimicrobial activities.[11] The isoxazole ring is a key component of clinically used antibiotics like cloxacillin. The mechanism can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[2] Derivatives of this compound could be synthesized and screened against a panel of pathogenic bacteria and fungi to explore this potential.

Experimental Workflows: From Synthesis to Biological Validation

A rigorous and logical workflow is essential for evaluating the potential of novel compounds. This section outlines key experimental protocols.

General Synthetic Workflow

The synthesis of a library of derivatives would typically follow a path of divergent synthesis from the common intermediate, this compound.

Synthetic_Workflow cluster_derivatization Step 1: Derivatization at 3-Amino Position cluster_coupling Step 2: Cross-Coupling at 5-Bromo Position Start This compound (Starting Material) Amidation Amidation (e.g., with Acid Chlorides) Start->Amidation Urea Urea Formation (e.g., with Isocyanates) Start->Urea Intermediate Bromo-Substituted Intermediate Library Amidation->Intermediate Urea->Intermediate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Final Final Compound Library Suzuki->Final Sonogashira->Final Screening Biological Screening Final->Screening

Caption: A divergent synthetic workflow for creating a chemical library.

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a gold-standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[12][13] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell line (e.g., HT1080 fibrosarcoma, MV4;11 leukemia)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol determines if a compound directly interacts with and inhibits the activity of a purified target kinase.[14]

Objective: To determine the potency of test compounds against a specific kinase (e.g., VEGFR2).

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection system (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well low-volume plates

  • Plate reader compatible with the detection system

Procedure:

  • Assay Preparation: Prepare all reagents in the assay buffer.

  • Compound Plating: Dispense test compounds into the 384-well plate across a range of concentrations (e.g., 11-point serial dilution).

  • Kinase Addition: Add the purified kinase enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Reaction Initiation: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. The ATP concentration should be near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ measures the amount of ADP produced, which is inversely proportional to kinase inhibition).

  • Data Acquisition: Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of compound concentration and fit the data to determine the IC50 value.

Data Interpretation and Lead Optimization

The data generated from these assays must be carefully interpreted to guide the next steps in the drug discovery process.

Quantitative Data Summary

A well-structured table is crucial for comparing the potency and selectivity of different derivatives.

Compound IDModification at C3Modification at C5Cellular IC50 (HT1080, µM)[10]Kinase IC50 (VEGFR2, µM)
Lead-01 -NH-CO-NH-Ph-Br5.20.85
Opt-02 -NH-CO-NH-Ph-Phenyl2.10.23
Opt-03 -NH-CO-NH-Ph-CF3-Phenyl0.50.04
Control -NH2-Br>50>20

Note: Data is hypothetical for illustrative purposes, based on trends observed for similar scaffolds.[10]

This table allows for a clear evaluation of structure-activity relationships (SAR). For example, the hypothetical data suggests that replacing the bromine at C5 with a phenyl group enhances potency (Lead-01 vs. Opt-02), and adding an electron-withdrawing group to the urea moiety further improves activity (Opt-02 vs. Opt-03).

Conclusion and Future Directions

This compound is a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility and potential for derivatization at two distinct positions allow for fine-tuning of biological activity and drug-like properties. The evidence from related scaffolds strongly suggests that its derivatives are likely to exhibit potent anticancer activity, particularly through the inhibition of key oncogenic kinases like VEGFR. Further exploration into their antimicrobial and anti-inflammatory potential is also warranted. The experimental protocols and strategic framework outlined in this guide provide a robust foundation for researchers to synthesize, evaluate, and optimize these compounds, potentially leading to the discovery of new clinical candidates.

References

The Benzisoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Benzisoxazole Core

In the vast landscape of heterocyclic chemistry, the benzisoxazole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that consistently demonstrate a remarkable capacity for interacting with a diverse array of biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as the foundational architecture for a multitude of compounds with significant therapeutic applications.[1][3] The inherent physicochemical properties of the benzisoxazole nucleus, including its rigid, planar structure and the specific arrangement of its heteroatoms, provide an ideal starting point for the design of potent and selective ligands. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and acetylcholinesterase inhibitory effects.[1][4][5][6] This guide will provide a comprehensive exploration of the benzisoxazole scaffold in medicinal chemistry, delving into its synthesis, multifaceted biological activities, structure-activity relationships, and its role in the development of clinically successful drugs.

Synthetic Strategies for Accessing the Benzisoxazole Scaffold

The construction of the benzisoxazole core can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[7] A prevalent and versatile approach involves the cyclization of 2-hydroxyaryl oximes.[7] This strategy relies on the conversion of the oxime's hydroxyl group into a suitable leaving group, which then facilitates an intramolecular nucleophilic attack by the phenolic hydroxyl group to forge the isoxazole ring.[7]

Another key synthetic pathway is the reductive heterocyclization of 2-nitrophenyl acetonitriles. A notable example of this is a triflic acid (TfOH)-promoted, solvent-free decyanative cyclization that proceeds efficiently at room temperature.[8] This method offers a rapid and transition-metal-free route to a variety of 1,2-benzisoxazole products in good yields.[8] The proposed mechanism involves an acid-promoted enolization, followed by intramolecular cyclization and a subsequent attack on the cyanide group.[8]

Furthermore, the benzisoxazole ring system can be constructed via the annulation of substituted isoxazole derivatives, effectively building the benzene portion of the scaffold.[7] For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can yield naphthalene-fused isoxazoles.[7]

A straightforward synthesis of the parent benzisoxazole involves a base-catalyzed reaction of the readily available salicylaldehyde with hydroxylamine-O-sulfonic acid at room temperature.[9]

Representative Experimental Protocol: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole

A multi-step synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown significant anticonvulsant activity, begins with 3-(bromomethyl)-1,2-benzisoxazole.[5] The general procedure involves:

  • Sulfonation: Reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite to yield the corresponding sulfonate salt.

  • Chlorination: Treatment of the sulfonate salt with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the sulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with ammonia or a primary/secondary amine to afford the desired 3-(sulfamoylmethyl)-1,2-benzisoxazole derivative.[5]

This sequence provides a reliable method for accessing a range of sulfonamide-containing benzisoxazoles for biological evaluation.[5]

A Spectrum of Biological Activities: The Versatility of Benzisoxazole Derivatives

The benzisoxazole scaffold is a testament to the power of a well-designed molecular framework, giving rise to compounds with a remarkable breadth of biological activities. This versatility has cemented its status as a privileged scaffold in medicinal chemistry.[1][10]

Antipsychotic Activity: A Landmark Achievement

Perhaps the most significant therapeutic contribution of the benzisoxazole scaffold is in the development of atypical antipsychotic drugs.[11] These agents have revolutionized the treatment of schizophrenia and other psychotic disorders by offering improved efficacy, particularly against negative symptoms, and a more favorable side-effect profile compared to first-generation antipsychotics.[11][12]

The antipsychotic action of these drugs is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][13] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[13][14] Concurrently, the antagonism of 5-HT2A receptors is believed to increase dopamine release in other brain regions, which may contribute to the reduced incidence of extrapyramidal symptoms (EPS) and the improvement of negative and cognitive symptoms.[11][15]

Several key antipsychotic drugs are built upon the 3-(piperidin-4-yl)-1,2-benzisoxazole core:

  • Risperidone: A potent D2 and 5-HT2A antagonist, it was one of the first atypical antipsychotics to gain widespread clinical use.[13][16] While effective, higher doses can lead to EPS.[13]

  • Paliperidone (9-hydroxyrisperidone): The active metabolite of risperidone, it offers a similar mechanism of action but with limited hepatic metabolism, potentially reducing drug-drug interactions.[17][18][19]

  • Iloperidone: Another benzisoxazole derivative that acts as a potent antagonist at D2 and 5-HT2A receptors.[11]

  • Lurasidone: A newer atypical antipsychotic with a benzisothiazole core, structurally related to benzisoxazoles.[15][20] It is a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors.[15] Its negligible affinity for histaminergic H1 and muscarinic M1 receptors is thought to contribute to a lower incidence of sedation and weight gain.[15][21]

  • Ziprasidone: Also a benzisothiazole derivative, it functions as a D2 and 5-HT2A antagonist, a 5-HT1A agonist, and an inhibitor of serotonin and norepinephrine reuptake.[22][23][24][25]

  • Perospirone: A benzisothiazole-containing atypical antipsychotic that acts as a D2 and 5-HT2A antagonist and a 5-HT1A partial agonist.[26][27][28]

The following diagram illustrates the simplified signaling pathway of benzisoxazole-derived atypical antipsychotics.

Antipsychotic_Mechanism cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Therapeutic_Effect Alleviation of Psychotic Symptoms D2_Receptor->Therapeutic_Effect Modulates 5HT2A_Receptor->Therapeutic_Effect Modulates Benzisoxazole_Drug Benzisoxazole Antipsychotic Benzisoxazole_Drug->D2_Receptor Antagonizes Benzisoxazole_Drug->5HT2A_Receptor Antagonizes

Caption: Simplified mechanism of benzisoxazole antipsychotics.

Antimicrobial and Anticancer Activities

Beyond the central nervous system, benzisoxazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[1][6]

  • Antimicrobial Activity: Various synthesized benzisoxazole derivatives have shown in vitro activity against a range of pathogenic bacteria and fungi.[1] For instance, certain compounds have exhibited promising activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][29] Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the benzisoxazole scaffold can enhance antimicrobial efficacy.[1]

  • Anticancer Activity: The benzisoxazole core has been incorporated into molecules designed to combat various cancers.[1][30] Some derivatives have shown antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer).[1] While the precise mechanisms are varied, they can involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[6]

Other Notable Biological Activities

The therapeutic potential of the benzisoxazole scaffold extends to several other areas:

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited good anti-inflammatory activity, often associated with the presence of electron-withdrawing groups like the nitro group.[1][10] Analgesic properties have also been reported for some compounds within this class.[1]

  • Anticonvulsant Properties: As mentioned earlier, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have displayed marked anticonvulsant activity in animal models.[5] SAR studies in this series have shown that substitution at the 5-position of the benzisoxazole ring with a halogen atom can increase both activity and neurotoxicity.[5]

  • Acetylcholinesterase (AChE) Inhibition: A series of N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE.[31] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease. The benzisoxazole heterocycle was identified as a suitable bioisosteric replacement for a benzoyl group in a known class of AChE inhibitors.[31]

  • Antidiabetic and Antioxidant Potential: Benzisoxazole derivatives have also been investigated for their potential in treating metabolic disorders like diabetes.[1] Additionally, some compounds, particularly those with electron-donating substituents like methyl or methoxy groups, have shown prominent antioxidant activity.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

  • Influence of Electronic Effects: For antimicrobial and anti-inflammatory activities, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene ring often enhances potency.[1] Conversely, electron-donating groups (e.g., methyl, methoxy) can lead to improved antioxidant properties.[1]

  • Substitution at the 3-Position: The substituent at the 3-position of the isoxazole ring is critical for many biological activities. In the case of atypical antipsychotics, a piperidine or piperazine moiety at this position is a common feature, crucial for interaction with dopamine and serotonin receptors.[11] For AChE inhibitors, a piperidine linker to a benzyl group is key for binding to the enzyme's active site.[31]

  • Substitution on the Benzene Ring: As seen with the anticonvulsant derivatives, substitution at the 5-position of the benzisoxazole ring can significantly modulate activity and toxicity.[5] In the context of antipsychotics, modifications to the benzene ring can fine-tune receptor binding affinities and pharmacokinetic properties.

The following diagram illustrates the general workflow for synthesizing and evaluating new benzisoxazole derivatives.

Drug_Discovery_Workflow Start Design of Novel Benzisoxazole Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Biological Screening (e.g., enzyme assays, receptor binding, cell viability) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identifies Promising Hits In_Vivo In Vivo Testing (Animal Models) SAR_Analysis->In_Vivo Selects Lead Compounds Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical drug discovery workflow for benzisoxazole derivatives.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki, nM) for several key benzisoxazole and benzisothiazole-containing antipsychotics. Lower Ki values indicate higher binding affinity.

DrugD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)H1 Receptor (Ki, nM)M1 Receptor (Ki, nM)
Risperidone ~3-6~0.12-0.5~420~2.2~20>1000
Paliperidone ~5~0.3~360~1.1~29>1000
Lurasidone 1.680.476.750.49Negligible AffinityNegligible Affinity
Ziprasidone ~4.8~0.4~3.4~45~47>1000
Perospirone ~1.4~0.6~2.9-~45>1000

Data compiled from various sources, including PubChem and review articles.[13][15][18][20][27] Note that absolute values can vary between studies.

Conclusion and Future Perspectives

The benzisoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged framework for the development of a wide range of therapeutic agents.[1][2] Its most profound impact has been in the field of psychiatry, with several blockbuster atypical antipsychotics based on this core structure. The continued exploration of this scaffold is yielding promising candidates in other therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

Future research will likely focus on the synthesis of novel benzisoxazole libraries with diverse substitution patterns to explore new biological targets. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. The proven success of the benzisoxazole scaffold ensures that it will remain a cornerstone of drug discovery efforts for the foreseeable future.[1][2]

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromobenzo[d]isoxazol-3-ylamine is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structure, featuring a "privileged" benzisoxazole scaffold, is strategically functionalized with a reactive primary amine at the 3-position and a versatile bromine atom at the 5-position. This guide provides an in-depth exploration of the chemical reactivity inherent to the 3-amino group. We will dissect the electronic and steric factors governing its nucleophilicity and present a detailed examination of its participation in key synthetic transformations, including acylation, sulfonylation, urea formation, and N-alkylation. Each section offers a mechanistic rationale, field-proven experimental protocols, and an analysis of causality behind procedural choices, equipping researchers with the foundational knowledge to effectively leverage this scaffold in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the this compound Scaffold

The benzisoxazole ring system, a fusion of benzene and isoxazole rings, is a cornerstone in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. This prevalence has earned it the designation of a "privileged scaffold," as its unique atomic arrangement facilitates potent and selective interactions with diverse biological targets. Several FDA-approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone, feature this core structure, spurring extensive research into its derivatives for therapeutic applications ranging from antimicrobial to anticancer agents.[1]

This compound (CAS No. 455280-00-9) emerges as a particularly valuable intermediate.[2] The molecule presents two primary points for chemical diversification: the bromine atom at the C-5 position and the primary amine at the C-3 position. The C-5 bromine serves as a versatile "handle" for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, the focus of this guide is the rich and varied chemistry of the 3-amino group. This functionality acts as a potent nucleophile, enabling the construction of amides, sulfonamides, ureas, and other derivatives that are fundamental motifs in pharmacologically active agents. Understanding and controlling the reactivity of this amine is paramount for its successful application in drug design and development pipelines.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 455280-00-9
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to light brown solid
Purity ≥98% (Typical)
Storage 2-8°C, under inert atmosphere, protected from light

Source: Sigma-Aldrich, MySkinRecipes[2]

Electronic & Steric Landscape: Unpacking the Reactivity of the 3-Amino Group

The nucleophilic character of the amine group in this compound is subtly modulated by the electronic properties of the fused heterocyclic ring system. The isoxazole ring is an electron-deficient system, which can influence the basicity and nucleophilicity of attached functional groups. The nitrogen lone pair of the 3-amino group can participate in resonance with the heterocyclic core, which tends to decrease its basicity compared to a simple aniline.

Furthermore, the bromine atom at the C-5 position exerts a moderate electron-withdrawing inductive effect (-I), which further reduces the electron density on the ring system and, consequently, on the exocyclic amine. This attenuated nucleophilicity must be considered when selecting reagents and reaction conditions. For instance, strong electrophiles or catalytic activation may be necessary to drive reactions to completion.

From a steric perspective, the 3-amino group is relatively unhindered, allowing for facile approach by a wide range of electrophilic partners. This steric accessibility is a significant advantage for its use as a synthetic building block.

Key Synthetic Transformations of the 3-Amino Group

The 3-amino group is a versatile functional handle for a variety of crucial synthetic transformations. In the following sections, we detail the most pertinent reactions for drug discovery applications.

N-Acylation: Formation of Amide Bonds

The conversion of the primary amine to an amide is one of the most fundamental and widely used reactions in medicinal chemistry. The resulting amide bond is a key structural feature in countless drug molecules, contributing to molecular recognition and metabolic stability. The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, typically an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often used for less nucleophilic amines. Acetic anhydride is a common, less aggressive alternative for forming acetamides.[4]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid side reactions with the acylating agent.

Experimental Protocol: General N-Acylation with an Acyl Chloride

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the N-acylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acyl Chloride (dropwise) C->D E Warm to RT & Stir (Monitor by TLC) D->E F Aqueous Wash (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H Final Product Final Product H->Final Product

Caption: Workflow for N-Acylation.

N-Sulfonylation: Crafting Sulfonamides

Sulfonamides are a critical class of compounds in pharmaceuticals, famously represented by the sulfa antibiotics. The sulfonamide functional group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can be exploited for specific binding interactions with enzyme active sites. The synthesis involves the reaction of the amine with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the standard electrophiles for this transformation.

  • Base: Pyridine is often used as both the base and the solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct. Alternatively, a base like TEA in a solvent like DCM can be used.

  • Solvent: Aprotic solvents are required. Pyridine often serves a dual role.

Experimental Protocol: General N-Sulfonylation

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Sulfonylation: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor for completion by TLC.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with 1 M CuSO₄ (aq.) to remove pyridine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired sulfonamide.[5]

Urea and Carbamate Formation

Ureas and carbamates are common bioisosteres for amides and esters in drug design. They offer different hydrogen bonding patterns and metabolic stabilities. Ureas are typically synthesized by reacting an amine with an isocyanate, while carbamates are formed from amines and chloroformates or other activated carbonyl species.

3.3.1 Urea Synthesis via Isocyanates

This is the most direct route to unsymmetrical ureas. The amine nitrogen attacks the electrophilic carbon of the isocyanate, which is a highly efficient reaction often requiring no catalyst.

Causality Behind Experimental Choices:

  • Reagents: The reaction between an amine and an isocyanate is typically high-yielding and clean.[6] Isocyanates can be purchased or generated in situ from amines using phosgene or safer equivalents like triphosgene or carbonyldiimidazole (CDI).[7]

  • Solvent: Aprotic solvents such as THF, DCM, or acetone are suitable.

  • Temperature: The reaction is often exothermic and may require initial cooling, but typically proceeds to completion at room temperature.

Experimental Protocol: Urea Formation from an Isocyanate

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M) in a round-bottom flask.

  • Addition: Add the desired isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. The product often precipitates from the solution. Monitor by TLC.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is soluble, concentrate the reaction mixture and purify by chromatography or recrystallization.[6]

G cluster_reactants Reactants cluster_product Product Amine This compound (Nucleophile) Product N,N'-Disubstituted Urea (Product) Amine->Product Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Product

Caption: Urea formation mechanism.

3.3.2 Carbamate Synthesis via Chloroformates

Carbamates serve as stable protecting groups for amines or as key functional groups in bioactive molecules. The reaction with a chloroformate is a standard and reliable method for their synthesis.

Causality Behind Experimental Choices:

  • Reagents: Alkyl or aryl chloroformates are the common electrophiles.

  • Base: A base like TEA or pyridine is essential to neutralize the HCl formed.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used.

Experimental Protocol: Carbamate Formation from a Chloroformate

  • Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF (0.2 M).

  • Addition: Cool the solution to 0 °C. Add the chloroformate (e.g., ethyl chloroformate, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Filter off the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8][9]

N-Alkylation

Direct N-alkylation of the 3-amino group can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[10] However, for introducing specific alkyl groups, reductive amination is a more controlled and widely preferred method. If direct alkylation is pursued, using a large excess of the starting amine can favor mono-alkylation. A more modern and efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.

Reductive Amination (Indirect Alkylation): This two-step, one-pot process involves the initial formation of an imine by condensation of the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Mild reducing agents that selectively reduce the imine in the presence of the carbonyl compound are required. Sodium triacetoxyborohydride (STAB) is a very common and effective choice. Sodium cyanoborohydride (NaBH₃CN) is also used.

  • Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is often added to catalyze imine formation.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Preparation: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1-2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-alkylated product.

Orthogonal Reactivity: The Role of the C-5 Bromo Group

A key strategic advantage of the this compound scaffold is the ability to perform orthogonal chemistry. The reactivity of the amine group (nucleophilic) is distinct from that of the bromo group (electrophilic partner in cross-coupling). This allows for a modular approach to synthesis. For example, one could first perform a reaction at the amine position, such as acylation, and then use the bromo-handle for a subsequent Suzuki or Buchwald-Hartwig coupling to introduce an aryl or heteroaryl group. This dual functionality makes the molecule an exceptionally powerful tool for building diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a high-value building block whose utility is defined by the versatile reactivity of its 3-amino group. This guide has detailed the primary transformations—acylation, sulfonylation, urea/carbamate formation, and alkylation—that are central to its application in medicinal chemistry. By understanding the electronic underpinnings of the amine's nucleophilicity and employing the robust protocols outlined herein, researchers can confidently and efficiently derivatize this scaffold. The ability to combine these amine-focused reactions with subsequent cross-coupling at the C-5 bromo position provides a powerful, orthogonal strategy for the synthesis of complex, novel compounds with significant potential as next-generation therapeutic agents.

References

Safety, handling, and MSDS of 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromobenzo[d]isoxazol-3-ylamine

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for this compound (CAS No. 455280-00-9). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and established best practices for chemical hygiene.

Section 1: Compound Profile and Hazard Identification

This compound is a heterocyclic amine, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science.[1][2][3] Its specific structure warrants a careful and informed approach to handling due to its inherent reactivity and potential physiological effects.

1.1: Globally Harmonized System (GHS) Classification

The compound is classified under the GHS with a "Warning" signal word and the GHS07 pictogram, indicating moderate hazards.[1][4] A detailed breakdown of its hazard statements is crucial for a foundational understanding of the risks.

GHS Classification Hazard Code Hazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[5]
1.2: Toxicological and Health Hazard Profile

The assigned hazard statements point to multiple routes of potential exposure and local toxicity. As a solid, the primary risks arise from the inhalation of dust particles and direct contact with the skin or eyes.

  • Skin and Eye Irritation (H315, H319): The compound is an irritant. Direct contact with skin can cause redness, inflammation, and discomfort.[5] Eye contact is more severe, potentially leading to significant irritation that could damage ocular tissues if not addressed immediately. This is a common characteristic of amine-containing compounds and other reactive heterocyclic systems.

  • Respiratory Irritation (H335): Fine dust or aerosols of this compound can irritate the mucous membranes and upper respiratory tract upon inhalation.[5] This underscores the critical importance of engineering controls, such as fume hoods, to prevent airborne exposure.

Section 2: Exposure Controls and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential for safely managing this compound.[7][8]

2.1: Engineering and Administrative Controls
  • Ventilation: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9]

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6] Hands should be washed thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5]

2.2: Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for tears or holes before each use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9]

2.3: Step-by-Step Protocol for Safe Weighing and Handling

This protocol is designed to minimize exposure during the routine task of weighing the solid compound.

  • Preparation: Don all required PPE. Ensure the chemical fume hood is on and functioning correctly. Decontaminate the work surface and the analytical balance within the hood.

  • Staging: Place a weigh boat or appropriate container on the balance. Tare the balance.

  • Transfer: Retrieve the stock bottle of this compound. Keeping the bottle well within the fume hood, slowly and carefully open the cap.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust. Close the stock bottle immediately after dispensing.

  • Cleanup: Gently tap the spatula on the weigh boat to dislodge any remaining powder. Place the contaminated spatula onto a designated tray or holder within the hood for later cleaning.

  • Finalization: Record the weight. Carefully remove the weigh boat from the balance. Proceed with the experimental use of the compound, ensuring all subsequent steps are also performed within the fume hood.

  • Decontamination: After use, decontaminate the spatula, the balance, and the fume hood work surface according to laboratory-specific procedures for hazardous solids.

2.4: Safe Handling Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE B->C D Stage & Tare Balance C->D Begin Handling E Carefully Transfer Compound D->E F Close Primary Container E->F G Proceed with Experiment F->G H Decontaminate Equipment & Surfaces G->H Complete Experiment I Segregate & Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Safe Handling Workflow Diagram

Section 3: Storage, Disposal, and Emergency Procedures

3.1: Storage and Stability

To maintain its integrity and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C in a designated refrigerator.[5]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Light: Keep in a dark place, as the compound may be light-sensitive.

  • Container: Store in a tightly sealed, properly labeled container.[7]

3.2: Waste Disposal

All waste materials, including contaminated gloves, weigh boats, and excess compound, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5][10] Do not dispose of this material down the drain.

3.3: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[5]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]

3.4: Spill Management Protocol

For a small spill in a controlled laboratory environment:

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood is on).

  • Protect: Wear appropriate PPE, including a respirator if dust is airborne.

  • Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to avoid generating dust. Carefully sweep up the material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

3.5: Emergency Response Decision Tree

This diagram provides a logical decision-making process for responding to an incident.

start Incident Occurs spill Is it a Spill? start->spill exposure Is it a Personal Exposure? spill->exposure No spill_small Is the spill small & contained? spill->spill_small Yes exposure_route Route of Exposure? exposure->exposure_route Yes spill_large Large Spill / Uncontrolled Release spill_small->spill_large No spill_cleanup Follow Small Spill Protocol spill_small->spill_cleanup Yes spill_evacuate Activate Alarm Evacuate Area Call Emergency Response spill_large->spill_evacuate skin_eye Skin / Eye Contact exposure_route->skin_eye Skin/Eye inhalation_ingestion Inhalation / Ingestion exposure_route->inhalation_ingestion Inhalation/Ingestion first_aid_flush Use Safety Shower / Eyewash for 15 min Remove Contaminated Clothing skin_eye->first_aid_flush first_aid_air Move to Fresh Air inhalation_ingestion->first_aid_air seek_medical Seek Immediate Medical Attention first_aid_flush->seek_medical first_aid_air->seek_medical

Emergency Response Decision Tree

References

Methodological & Application

Experimental protocol for Suzuki coupling with 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromobenzo[d]isoxazol-3-ylamine: Protocol and Mechanistic Insights

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, and critical insights into optimizing this powerful carbon-carbon bond-forming reaction for the synthesis of novel 3-amino-5-arylbenzo[d]isoxazole derivatives.

Introduction and Scientific Background

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and broad functional group tolerance.[3][4] First reported by Akira Suzuki in 1979, this reaction has become indispensable in academic and industrial laboratories, particularly for the synthesis of biaryl and heteroaryl compounds.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5]

The target substrate, this compound, incorporates a benzo[d]isoxazole moiety, a heterocyclic system of significant interest in drug discovery. This scaffold is present in a range of therapeutic agents, including antipsychotic, anti-inflammatory, and anticancer drugs, underscoring its value as a pharmacophore.[6][7][8] The ability to functionalize the C-5 position of this molecule via Suzuki coupling opens a direct route to novel libraries of compounds, allowing for systematic exploration of structure-activity relationships (SAR) in drug development programs.

This guide explains the causality behind key experimental choices, from the selection of the catalyst system to the workup procedure, ensuring a robust and reproducible protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the this compound. This step oxidizes the palladium from the Pd(0) to the Pd(II) state, forming an organopalladium(II) complex.[4]

  • Transmetalation : This is the step where the base plays its most critical role.[11] The base (e.g., K₂CO₃) reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻).[3][12] This activated species then transfers its organic group (R') to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]

  • Reductive Elimination : In the final step, the two organic groups (the benzisoxazole and R') on the palladium complex couple to form the desired C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product ArylHalide R¹-X (5-Bromobenzisoxazole) ArylHalide->OxAdd Organoboron R²-B(OH)₂ Organoboron->Trans Base Base (e.g., K₂CO₃) Base->Trans activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: C-5 Arylation

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid. Optimization of temperature, base, or catalyst loading may be required for particularly challenging substrates.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichThe key starting material.[13]
Arylboronic Acid≥97%Combi-BlocksThe coupling partner. Stoichiometry may be adjusted.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem ChemicalsA reliable catalyst for many cross-couplings.[14][15] Other catalysts like Pd(PPh₃)₄ can also be used.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificA common and effective base. Ensure it is finely powdered and dry. K₃PO₄ or Cs₂CO₃ can be stronger alternatives.[11]
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsReaction solvent. Must be deoxygenated before use. Other solvents like DME or Toluene can be used.[5]
Deionized WaterHigh Purity-Used as a co-solvent to dissolve the base. Must be deoxygenated.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)--For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Argon (Ar) or Nitrogen (N₂)High Purity-For maintaining an inert atmosphere.

Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Add solids to oven-dried flask:  - 5-Bromobenzisoxazole (1.0 eq)  - Boronic Acid (1.2 eq)  - K₂CO₃ (2.0 eq)  - Pd(dppf)Cl₂ (0.03 eq) start->setup inert 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) setup->inert solvent 3. Solvent Addition - Prepare degassed 1,4-Dioxane/H₂O (4:1) - Add solvent via syringe inert->solvent reaction 4. Reaction - Stir mixture at 80-90 °C - Monitor by TLC solvent->reaction workup 5. Workup - Cool to RT - Dilute with water - Extract with Ethyl Acetate (3x) reaction->workup wash 6. Wash & Dry - Wash combined organic layers with brine - Dry over anhydrous MgSO₄ workup->wash purify 7. Purification - Filter and concentrate solvent - Purify crude product via flash column chromatography wash->purify characterize 8. Characterization - Analyze pure fractions by ¹H NMR, LC-MS purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Causality: Using an oven-dried flask removes adsorbed water, which can interfere with the reaction. The order of addition of solids is generally not critical.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation by air. Maintaining an inert atmosphere throughout the reaction is crucial for preventing catalyst deactivation and achieving high yields.[16]

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

    • Causality: Degassing the solvent removes dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[5]

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is consumed (typically 4-12 hours).

    • Causality: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps.[9] TLC allows for real-time tracking of the reaction, preventing unnecessary heating which could lead to side product formation.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).

    • Causality: The initial dilution with water dissolves the inorganic salts. Extraction with an organic solvent transfers the desired product from the aqueous phase to the organic phase.

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The brine wash removes residual water and some water-soluble impurities. MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.[17]

  • Characterization : Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Base is not strong enough or is wet.4. Low reaction temperature.1. Use fresh catalyst. Ensure a proper inert atmosphere.2. Degas solvents thoroughly before use.3. Use a stronger base like K₃PO₄ or Cs₂CO₃; ensure base is anhydrous.4. Increase temperature to 100 °C.
Protodeborylation Boronic acid is unstable under the reaction conditions, leading to R-H formation instead of R-R'.1. Use a milder base like Na₂CO₃ or KF.[12]2. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.3. Add the boronic acid portion-wise.
Difficult Purification Product and starting material have very similar polarity (Rf values).1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).[17]2. If the product is a solid, attempt recrystallization.3. Ensure the reaction goes to full conversion.
Formation of Homocoupling (R¹-R¹ or R²-R²) formation.1. This can be promoted by oxygen. Improve degassing and inert atmosphere technique.2. Lower the catalyst loading.

Safety Precautions

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Bases : Solid bases like K₂CO₃ can be irritating. Avoid inhalation of dust.

  • Pressure : Never heat a sealed vessel unless it is specifically designed for high-pressure reactions.[18]

References

Application Notes and Protocols: 5-Bromobenzo[d]isoxazol-3-ylamine in the Synthesis of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Modern Oncology

The pursuit of targeted therapies has revolutionized cancer treatment, with protein kinase inhibitors at the forefront of this paradigm shift. Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. The development of small molecule inhibitors that can selectively block the activity of these oncogenic kinases has led to significant improvements in patient outcomes.

Within the diverse landscape of kinase inhibitor scaffolds, the benzisoxazole ring system has emerged as a "privileged structure" in medicinal chemistry.[1][2] This heterocyclic motif is found in a wide range of biologically active compounds, including antipsychotics, anti-inflammatory agents, and, notably, potent kinase inhibitors.[3] The unique electronic and steric properties of the benzisoxazole core allow it to form key interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the design of novel therapeutics.[4]

This guide focuses on the utility of a key intermediate, 5-Bromobenzo[d]isoxazol-3-ylamine , in the synthesis of multi-targeted kinase inhibitors. Specifically, we will explore its application in the creation of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), two critical mediators of tumor angiogenesis and growth.[5]

The Strategic Advantage of this compound

This compound is a versatile building block for kinase inhibitor synthesis due to two key reactive sites: the 3-amino group and the 5-bromo substituent. This dual functionality allows for a modular and efficient synthetic approach. The 3-amino group can be readily functionalized to introduce moieties that interact with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The 5-bromo position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl groups to explore the solvent-exposed region of the kinase binding site and to modulate the physicochemical properties of the final compound.[6][7]

Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFR-β

The kinase inhibitors synthesized from this compound are designed to be multi-targeted, simultaneously blocking the activity of both VEGFR-2 and PDGFR-β. This dual-inhibition strategy is a powerful approach in cancer therapy for several reasons:

  • VEGFR-2: This receptor tyrosine kinase is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][8] By inhibiting VEGFR-2, these compounds can starve tumors of their blood supply, thereby impeding their growth and spread.[9]

  • PDGFR-β: This receptor tyrosine kinase is involved in the recruitment of pericytes, which support and stabilize the newly formed blood vessels.[1][2] Inhibition of PDGFR-β can lead to the regression of tumor vasculature. Additionally, PDGFR signaling can directly promote the growth of some tumor cells.[10]

By targeting both of these pathways, the synthesized inhibitors can deliver a more comprehensive anti-tumor effect than agents that target only a single pathway. This can lead to improved efficacy and potentially overcome mechanisms of resistance.[11]

Signaling Pathway Overview

The following diagram illustrates the signaling pathways of VEGFR-2 and PDGFR-β and the point of inhibition by the synthesized compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response VEGFR2 VEGFR-2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PDGFRb PDGFR-β PDGFRb->RAS_RAF_MEK_ERK PDGFRb->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds PDGF PDGF PDGF->PDGFRb Binds Inhibitor Benzisoxazole-based Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->PDGFRb Inhibits

Caption: Dual inhibition of VEGFR-2 and PDGFR-β signaling pathways.

Synthetic Workflow: From Building Block to Potent Inhibitor

The synthesis of a multi-targeted kinase inhibitor from this compound can be accomplished in a straightforward, two-step sequence. The general workflow is outlined below.

G Start This compound Intermediate 5-(4-Aminophenyl)benzo[d]isoxazol-3-amine Start->Intermediate Suzuki Coupling Final Final Kinase Inhibitor (Urea Derivative) Intermediate->Final Urea Formation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of a representative multi-targeted kinase inhibitor.

Protocol 1: Synthesis of 5-(4-Aminophenyl)benzo[d]isoxazol-3-amine (Intermediate)

This protocol describes the Suzuki-Miyaura cross-coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Materials:

  • This compound

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 5-(4-Aminophenyl)benzo[d]isoxazol-3-amine, as a solid.

Protocol 2: Synthesis of the Final Kinase Inhibitor (Urea Derivative)

This protocol describes the formation of the final urea-linked kinase inhibitor by reacting the intermediate from Protocol 1 with an appropriate isocyanate.

Materials:

  • 5-(4-Aminophenyl)benzo[d]isoxazol-3-amine

  • Aryl isocyanate (e.g., 2,4-difluorophenyl isocyanate) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 5-(4-Aminophenyl)benzo[d]isoxazol-3-amine in anhydrous DCM or THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the aryl isocyanate dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the solid product with a suitable solvent (e.g., diethyl ether or cold DCM) to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 3: In Vitro Kinase Assay (VEGFR-2 and PDGFR-β)

This protocol provides a general framework for determining the inhibitory activity (IC₅₀) of the synthesized compound against VEGFR-2 and PDGFR-β kinases using a luminescence-based assay that measures ATP consumption.[1][3]

Materials:

  • Recombinant human VEGFR-2 or PDGFR-β kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP using the luminescence-based assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of the synthesized kinase inhibitor in a mouse xenograft model.[12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line that expresses VEGFR-2 and PDGFR-β (e.g., a human colorectal or lung cancer cell line)

  • Synthesized inhibitor formulated in a suitable vehicle for oral or intraperitoneal administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Implant the human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the synthesized inhibitor or vehicle control to the respective groups at a predetermined dose and schedule.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation: Expected Outcomes

The successful synthesis and evaluation of kinase inhibitors derived from this compound are expected to yield the following data, which should be presented in a clear and organized manner.

Table 1: Synthetic Yields

StepProductStarting MaterialYield (%)
15-(4-Aminophenyl)benzo[d]isoxazol-3-amineThis compound75-85
2Final Kinase InhibitorIntermediate from Step 180-90

Table 2: In Vitro Kinase Inhibition

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)
Final Kinase Inhibitor10-5020-100

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Final Kinase Inhibitor2540-60
Final Kinase Inhibitor5060-80

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of potent, multi-targeted kinase inhibitors. The straightforward and efficient synthetic routes, coupled with the significant anti-tumor activity of the resulting compounds, underscore the importance of the benzisoxazole scaffold in modern drug discovery. Future research in this area may focus on further optimization of the inhibitor structure to enhance potency, selectivity, and pharmacokinetic properties. Additionally, the exploration of novel cross-coupling partners at the 5-position could lead to the discovery of inhibitors with unique activity profiles and the potential to overcome drug resistance.

References

Application Notes & Protocols: Harnessing 5-Bromobenzo[d]isoxazol-3-ylamine for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring system is a prominent heterocyclic motif recognized for its versatile role in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[3] In the realm of oncology, isoxazole derivatives have garnered significant attention due to their broad spectrum of anticancer activities.[4][5][6] These compounds have been shown to exert their effects through diverse mechanisms of action, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerases, and modulation of key signaling pathways that are often dysregulated in cancer.[4][7]

The starting material, 5-Bromobenzo[d]isoxazol-3-ylamine , presents a strategic platform for the development of novel anticancer agents. The benzisoxazole core provides a rigid framework, while the bromine atom at the 5-position and the primary amine at the 3-position offer versatile handles for synthetic modification. The bromine atom, an electron-withdrawing group, can influence the molecule's electronic properties and may enhance anti-proliferative activity.[8] The primary amine serves as a key nucleophilic center, enabling the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of novel derivatives from this starting material and their subsequent evaluation as potential cancer therapeutics.

PART 1: Synthetic Strategies for Derivatization

The primary amino group of this compound is the principal site for chemical modification. Standard organic chemistry transformations can be employed to generate a library of diverse compounds.

Protocol 1.1: Acylation to Synthesize Novel Amide Derivatives

The reaction of the primary amine with various acylating agents is a straightforward approach to introduce diverse functionalities.

Rationale: Amide bond formation is a robust and well-established reaction. By varying the acyl chloride or carboxylic acid used, a wide range of substituents (aliphatic, aromatic, heterocyclic) can be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR).

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using a coupling agent like HATU or HOBt/EDC) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.[9][10]

Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][11][12]

Protocol 1.2: Sulfonylation to Generate Sulfonamide Analogs

The synthesis of sulfonamides introduces a different chemical linkage and geometry compared to amides, which can lead to distinct biological activities.

Rationale: The sulfonamide group is a key pharmacophore in many approved drugs. Its tetrahedral geometry and hydrogen bonding capabilities can facilitate unique interactions with biological targets.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-18 hours, monitoring its progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with dilute copper sulfate solution (to remove pyridine), followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography or recrystallization.[13]

Characterization: Verify the structure of the final sulfonamide derivatives using ¹H NMR, ¹³C NMR, and HRMS.

PART 2: In Vitro Evaluation of Anticancer Activity

A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.

Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Library (Novel Derivatives) B Single-Dose Cytotoxicity Assay (e.g., MTT/CTG @ 10 µM) A->B D Dose-Response Analysis (IC50 Determination) B->D Active 'Hits' C Select Panel of Cancer Cell Lines (e.g., NCI-60) C->B E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Target Protein Expression/Phosphorylation) E->G Pro-apoptotic Hits F->G Cell Cycle Arrest Hits H Kinase Inhibition Assays G->H I Target Engagement Assays H->I

Caption: A tiered workflow for in vitro screening of novel compounds.

Protocol 2.1: Primary Cytotoxicity Screening

This initial screen aims to identify compounds that exhibit significant growth inhibition against a panel of cancer cell lines.

Rationale: A broad panel of cell lines representing different cancer types can provide initial insights into the spectrum of activity and potential selectivity of the novel compounds.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel or a custom panel representing lung, breast, colon, and hematopoietic cancers) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a single high concentration (e.g., 10 µM) of each novel derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo (CTG) luminescent assay.[16][17]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.

Protocol 2.2: Dose-Response Analysis and IC50 Determination

For active "hits" from the primary screen, a dose-response study is performed to quantify their potency.

Rationale: Determining the half-maximal inhibitory concentration (IC50) allows for the ranking of compounds based on their potency and is a critical parameter for SAR studies.

Step-by-Step Protocol:

  • Cell Seeding: Seed selected cancer cell lines in 96-well plates as described in Protocol 2.1.

  • Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) in culture medium.

  • Compound Treatment: Treat the cells with the range of compound concentrations for 48-72 hours.

  • Viability Assessment: Measure cell viability using the MTT or CTG assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Compound ID Modification Target Cell Line IC50 (µM)
Lead-01 AcetylMCF-7 (Breast)15.2
Lead-02 PhenylacetylA549 (Lung)8.7
Lead-03 Thiophene-2-oylHCT116 (Colon)5.1
Lead-S1 BenzenesulfonylK562 (Leukemia)12.5
Doxorubicin -MCF-7 (Breast)0.8

Table 1: Hypothetical IC50 values for novel derivatives against selected cancer cell lines.

Protocol 2.3: Elucidating the Mechanism of Action

Once potent compounds are identified, further assays are necessary to understand how they exert their anticancer effects.[16]

Cell Cycle Analysis by Flow Cytometry:

Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[18]

  • Treatment: Treat cells with the compound of interest at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Preparation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]

Apoptosis Assay:

Rationale: Induction of programmed cell death (apoptosis) is a hallmark of many effective cancer therapies.[18]

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

Rationale: This technique allows for the investigation of the compound's effect on specific signaling pathways known to be involved in cancer progression.[16]

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in relevant pathways (e.g., PARP, Caspase-3 for apoptosis; Cyclins, CDKs for cell cycle; Akt, mTOR, ERK for survival signaling). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

PART 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and tolerability in a more complex biological system.

Workflow for In Vivo Studies

G cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Studies cluster_2 Post-Study Analysis A Select Lead Candidate (Based on in vitro potency, selectivity, and novelty) B Pharmacokinetic (PK) Studies (e.g., in mice) A->B C Maximum Tolerated Dose (MTD) Study B->C D Xenograft Tumor Model (e.g., subcutaneous implantation of cancer cells in immunodeficient mice) C->D E Compound Administration (at MTD) D->E F Monitor Tumor Growth and Body Weight E->F G Tumor Excision and Analysis (e.g., Histology, IHC for biomarkers) F->G H Toxicity Assessment (Organ histology) F->H

Caption: A streamlined workflow for in vivo evaluation of a lead candidate.

Protocol 3.1: Xenograft Tumor Model

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of novel anticancer agents.[19][20]

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound (at its predetermined MTD) and the vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the compound's efficacy (e.g., Tumor Growth Inhibition, TGI).

Conclusion and Future Perspectives

The this compound scaffold offers a fertile ground for the discovery of novel anticancer agents. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities derived from this starting material. Successful identification of a lead compound with potent and selective anticancer activity will pave the way for further preclinical development, including detailed mechanism of action studies, medicinal chemistry optimization to improve potency and pharmacokinetic properties, and evaluation in more advanced cancer models such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs).[19][20] The ultimate goal is to translate these promising laboratory findings into effective and safer cancer therapies.

References

Application Notes: Strategic Use of 5-Bromobenzo[d]isoxazol-3-ylamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Benzisoxazole Scaffold as a Privileged Structure in CNS Therapeutics

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in successful Central Nervous System (CNS) therapeutics.[1][2][3] This heterocycle forms the core of several blockbuster drugs, most notably atypical antipsychotics like risperidone and iloperidone, which modulate critical dopaminergic and serotonergic pathways implicated in psychosis.[4][5] Their clinical success stems from a balanced antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors, a profile that alleviates psychotic symptoms while often mitigating the extrapyramidal side effects associated with older antipsychotics.[4][6][7]

Within this successful chemical class, 5-Bromobenzo[d]isoxazol-3-ylamine emerges not as an end-stage therapeutic itself, but as a highly strategic starting material and synthetic intermediate.[8][9] Its structure is pre-validated by existing drugs and possesses two key functional handles for chemical diversification:

  • The 5-bromo substituent: An ideal anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl moieties to explore new binding pockets and modulate pharmacokinetic properties.[10][11]

  • The 3-amino group: A versatile nucleophile ready for acylation, sulfonylation, or alkylation, allowing for the systematic probing of structure-activity relationships (SAR) by building out vectors that can interact with specific receptor sub-domains.

This guide provides a detailed framework for leveraging this compound in a modern CNS drug discovery campaign. It outlines robust synthetic protocols for creating diverse chemical libraries and details the subsequent biological assays required to identify and characterize promising lead candidates targeting key CNS receptors.

Part 1: Synthetic Utility and Library Generation Strategy

The primary application of this compound is as a foundational building block. The following protocols detail standard, yet powerful, synthetic transformations to generate a library of novel derivatives for screening. The overall workflow is designed to maximize chemical diversity around the core scaffold.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Profiling A Start: this compound B Protocol 1: C-C Bond Formation (e.g., Suzuki Coupling) A->B C Protocol 2: C-N Bond Formation (e.g., Buchwald-Hartwig) A->C F Intermediate Library A (5-Aryl/Heteroaryl Derivatives) B->F C->F D Diverse Aryl/Heteroaryl Boronic Acids D->B E Diverse Amines E->C G Protocol 3: N-Acylation / Sulfonylation F->G I Final Compound Library (High Diversity) G->I H Diverse Acyl/Sulfonyl Chlorides H->G J Protocol 4: Primary HTS Assay (e.g., Ca2+ Flux for 5-HT2AR) I->J K Secondary Assays (e.g., D2R Binding) J->K L ADME/Tox Profiling K->L M Lead Candidate Selection L->M

Caption: Drug discovery workflow starting from the core scaffold.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is fundamental for creating C-C bonds, replacing the bromine atom at the 5-position with various aryl or heteroaryl groups. This modification is critical for exploring interactions with receptor domains and influencing properties like solubility and metabolic stability.[10][12]

Objective: To synthesize 5-aryl-benzo[d]isoxazol-3-ylamine derivatives.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., XPhos Pd G2, 2 mol%)[13]

  • Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent: Degassed 1,4-dioxane and water (e.g., 4:1 mixture)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the selected boronic acid (1.2 eq), the palladium catalyst, and the base.[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-aryl-benzo[d]isoxazol-3-ylamine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[14][15] This functionalization can introduce basic centers, which are common in CNS drugs for improving solubility and brain penetration.

Objective: To synthesize 5-(amino)-benzo[d]isoxazol-3-ylamine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 4 mol%)[16]

  • Base: Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Solvent: Anhydrous, degassed toluene or dioxane

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Catalyst Activation (if needed): In a glovebox or under inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask. Add the solvent and stir at room temperature for 10-15 minutes.

  • Reagent Addition: Add the this compound (1.0 eq) and the desired amine (1.2-1.5 eq) to the flask.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the target compound.

Part 2: Target-Oriented Screening for CNS Activity

Derivatives synthesized from this compound are prime candidates for screening against CNS targets associated with atypical antipsychotics, namely the dopamine D2 and serotonin 5-HT2A receptors.[5][17] The primary mechanism for many successful benzisoxazole drugs is Gq-protein coupled receptor (GPCR) modulation, which can be efficiently measured in high-throughput using a calcium mobilization assay.[4]

G cluster_pathway 5-HT2A Receptor Signaling Cascade (Gq-Coupled) ligand 5-HT2AR Antagonist (Test Compound) receptor 5-HT2A Receptor ligand->receptor Blocks g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Initiates

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.
Protocol 4: High-Throughput Calcium Mobilization Assay for 5-HT2AR Antagonism

This cell-based functional assay measures the ability of test compounds to inhibit the release of intracellular calcium triggered by a known 5-HT2AR agonist.[18][19] It is a robust method for primary screening.[20][21]

Objective: To identify and quantify the antagonist activity of library compounds at the human 5-HT2A receptor.

Materials:

  • Cells: HEK293 or CHO cell line stably expressing the human 5-HT2A receptor.

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Calcium Assay Kit: A commercial no-wash fluorescent calcium indicator kit (e.g., FLIPR Calcium 5 Assay Kit).[21]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin or a selective 5-HT2A agonist.

  • Test Compounds: Library compounds dissolved in DMSO.

  • Instrumentation: Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).[20]

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2A-expressing cells into 384-well plates at an optimized density (e.g., 15,000-20,000 cells/well). Incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[18]

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, typically in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.[22]

  • Compound Addition (Antagonist Plate): Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

  • Kinetic Fluorescence Reading: a. Place the assay plate into the fluorescence plate reader. b. The instrument first adds the test compounds (or vehicle control) to the wells and incubates for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding. c. The instrument then adds a known concentration of the reference agonist (typically an EC₈₀ concentration, predetermined) to all wells to stimulate the receptor. d. Immediately record the fluorescence intensity kinetically (e.g., one reading per second) for 120-180 seconds.[20]

  • Data Analysis: a. Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data, setting the response of the vehicle control (agonist only) as 100% and the response of a no-agonist control as 0%. c. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

Data from the primary screen will identify "hits"—compounds that show significant inhibition of the 5-HT2AR signal. These hits would then be subjected to secondary assays (e.g., radioligand binding assays for both 5-HT2AR and D2R to determine binding affinity, Kᵢ) and selectivity profiling. The goal is to find compounds with high affinity for both targets, ideally with a slightly higher affinity for 5-HT2A over D2, which is characteristic of many atypical antipsychotics.[5]

The combined synthetic and biological data allows for the construction of a Structure-Activity Relationship (SAR) table. This is critical for guiding the next round of synthesis in a lead optimization campaign.

Table 1: Hypothetical SAR Data for a Library Derived from this compound

Compound IDR¹ (at 5-position)R² (at 3-Amine)5-HT2AR IC₅₀ (nM)D2R Kᵢ (nM)
Parent -Br-NH₂>10,000>10,000
LIB-001 -Phenyl-NH₂8501,200
LIB-002 -4-Fluorophenyl-NH₂250450
LIB-003 -2-Thienyl-NH₂400980
LIB-004 -4-Fluorophenyl-NH-C(O)CH₃4595
LIB-005 -4-Fluorophenyl-NH-SO₂CH₃1535
LIB-006 -Pyridin-4-yl-NH-C(O)CH₃95150

This is illustrative data.

  • Replacing the 5-bromo group with an aryl group is beneficial for activity (compare Parent vs. LIB-001).

  • An electron-withdrawing fluorine on the phenyl ring improves potency at both targets (LIB-001 vs. LIB-002).

  • Acylating or sulfonylating the 3-amino group dramatically increases potency (LIB-002 vs. LIB-004/LIB-005), suggesting a key hydrogen bond acceptor is beneficial in this region.

  • The 4-fluorophenyl at R¹ and a small sulfonamide at R² (LIB-005) provides the most potent dual-target profile in this series, making it a strong candidate for lead optimization.

Conclusion

This compound is a powerful and versatile starting material for CNS drug discovery programs. Its strategic value lies in its validated core structure and the presence of two orthogonal functional groups that allow for rapid and logical library synthesis. By combining modern synthetic methods like palladium-catalyzed cross-coupling with robust, high-throughput functional assays, research teams can efficiently navigate the chemical space around the benzisoxazole scaffold. This systematic approach facilitates the rapid development of structure-activity relationships, accelerating the identification of novel lead candidates with the potential to become next-generation therapeutics for complex CNS disorders.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Aryl-benzo[d]isoxazol-3-ylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-aryl-benzo[d]isoxazol-3-ylamines, a scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. The synthesis is presented in two main parts: the construction of a key halogenated intermediate, 5-bromo-benzo[d]isoxazol-3-ylamine, followed by its diversification via a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide incorporates expert insights, detailed experimental procedures, characterization data, and troubleshooting advice to ensure reproducibility and success.

Introduction: The Importance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticonvulsant, antipsychotic, and anticancer properties.[1] Specifically, the 5-aryl-benzo[d]isoxazol-3-ylamine core is a key pharmacophore in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are attractive targets for treating acute myeloid leukemia and other cancers.[2]

The synthetic challenge lies in the efficient and modular construction of this trisubstituted heterocyclic system. The strategy outlined herein provides a reliable and versatile pathway that allows for the late-stage introduction of diverse aryl groups, making it highly suitable for generating libraries of analogues for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis is strategically designed as a convergent process. The core benzo[d]isoxazole-3-amine structure is first constructed with a halogen handle (bromine) at the 5-position. This key intermediate, 5-bromo-benzo[d]isoxazol-3-ylamine , serves as a versatile building block for subsequent C-C bond formation. The desired aryl moiety is then installed in the final step using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant flexibility, as a wide variety of commercially available or readily synthesized arylboronic acids can be used to generate a diverse library of final products.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: Arylation A 2-Hydroxy-5-bromobenzaldehyde Oxime B 2-Chloro-5-bromo-N-hydroxybenzimidoyl chloride A->B C 5-Bromo-benzo[d]isoxazol-3-ylamine (Key Intermediate) B->C E 5-Aryl-benzo[d]isoxazol-3-ylamine (Final Product) C->E D Arylboronic Acid

Figure 1: Overall synthetic workflow for 5-aryl-benzo[d]isoxazol-3-ylamines.

Part A: Synthesis of the Key Intermediate: 5-Bromo-benzo[d]isoxazol-3-ylamine

The formation of the 3-aminobenzisoxazole core is a critical step that relies on an intramolecular nucleophilic substitution to form the N-O bond of the isoxazole ring.[3] The following protocol is adapted from established methods for constructing this heterocyclic system from ortho-hydroxyaryl precursors.[3]

Principle and Mechanism

The synthesis begins with a 2-hydroxybenzaldehyde oxime, which is first converted to an N-hydroxybenzimidoyl chloride. This intermediate is highly activated towards cyclization. Treatment with a base promotes an intramolecular SNAr-type reaction, where the phenolic oxygen attacks the imino carbon, displacing the chloride and forming the benzo[d]isoxazole ring. The use of excess amine or a strong base facilitates the final cyclization to yield the 3-amino-substituted product.

Detailed Experimental Protocol

Step 3.2.1: Synthesis of 2-Chloro-5-bromo-N-hydroxybenzimidoyl chloride

  • To a stirred solution of 5-bromo-2-hydroxybenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL per gram of oxime), cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The addition of NCS is crucial for the chlorination of the oxime.[3]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.

Step 3.2.2: Synthesis of 5-Bromo-benzo[d]isoxazol-3-ylamine (CAS: 455280-00-9)

  • Dissolve the crude 2-chloro-5-bromo-N-hydroxybenzimidoyl chloride (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF) (10 mL per gram).

  • Add a solution of aqueous ammonia (25-30%, 5.0 eq) or another amine source. Alternatively, a base such as potassium hydroxide (KOH) in a dioxane/water mixture can be used to promote cyclization.[3]

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. The elevated temperature is necessary to drive the cyclization to completion.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold water and a minimal amount of cold diethyl ether.

  • If no precipitate forms, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization (e.g., from ethanol/water) to afford 5-bromo-benzo[d]isoxazol-3-ylamine as a solid.

Property Value
CAS Number 455280-00-9
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Physical Form Solid
Storage 2-8°C, Inert atmosphere
Table 1: Properties of the Key Intermediate.

Part B: Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[4] It is the cornerstone of this synthetic strategy, enabling the direct connection of an aryl group to the C5 position of the benzo[d]isoxazole core.

Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-benzo[d]isoxazol-3-ylamine, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group is transferred from the boron atom of the arylboronic acid to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (the benzisoxazole and the new aryl group) couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle, particularly for challenging or sterically hindered substrates.[5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) int1 Oxidative Addition Intermediate (Ar'-Pd(II)L₂(X)) pd0->int1 Oxidative Addition int2 Transmetalation Intermediate (Ar'-Pd(II)L₂(Ar)) int1->int2 Transmetalation product Ar-Ar' (Final Product) int2->product Reductive Elimination product->pd0 Catalyst Regeneration start_arx Ar'-X start_arx->int1 start_boronic Ar-B(OH)₂ start_boronic->int2 base Base (e.g., K₂CO₃) base->int2 Activates

References

Application Note: High-Purity Isolation of 5-Bromobenzo[d]isoxazol-3-ylamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 5-Bromobenzo[d]isoxazol-3-ylamine and its derivatives, critical intermediates in medicinal chemistry. The protocols detailed herein are designed to address common challenges in the isolation of these heterocyclic amines, ensuring high purity essential for downstream applications such as compound screening and preclinical development. This document outlines methodologies including crystallization, column chromatography, and preparative HPLC, explaining the scientific rationale behind procedural choices to empower researchers in adapting these techniques to novel derivatives.

Introduction: The Challenge of Purifying this compound Derivatives

A plausible synthetic route to the parent compound can inform the nature of potential impurities. For instance, a common synthesis might involve the cyclization of a salicylonitrile derivative. Incomplete reaction or side reactions can introduce specific impurities that need to be addressed during purification.

Strategic Approach to Purification

A multi-step purification strategy is often necessary to achieve the desired level of purity. The choice and sequence of techniques depend on the scale of the synthesis, the nature of the impurities, and the final purity requirements.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B C Concentration in vacuo B->C D Crude Solid/Oil C->D E Recrystallization (High-yield, removes major impurities) D->E If solid F Column Chromatography (For complex mixtures or oils) D->F If oil or complex mixture G Partially Purified Product E->G F->G H Preparative HPLC (For >98% purity) G->H I Final Product (Characterization: NMR, LC-MS) H->I

Figure 1: A generalized workflow for the purification of this compound derivatives.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For derivatives of this compound, which are typically solids, this is an excellent initial purification step.[1]

3.1. Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at elevated temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be highly effective.

Solvent SystemSuitability for this compound DerivativesRationale
Ethanol/Water ExcellentThe compound is typically soluble in hot ethanol and insoluble in water. Gradual addition of water to a hot ethanolic solution induces crystallization upon cooling.
Ethyl Acetate/Hexanes Very GoodEthyl acetate is a good solvent, while hexanes act as an anti-solvent. This system is effective for moderately polar compounds.
Isopropanol GoodA single-solvent system that can be effective if the solubility profile is appropriate.

3.2. Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, dissolve the crude this compound derivative in a minimal amount of hot ethanol (near boiling point) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanolic solution is still hot, add water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography: For Complex Mixtures and Non-Crystalline Products

When recrystallization is ineffective or the product is an oil, column chromatography is the preferred method for purification.[1][2] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Chromatography_Principle cluster_0 Chromatography Column cluster_1 Separation Principle column Mobile Phase (Eluent) Sample Mixture Stationary Phase (Silica Gel) Eluted Fractions A Less Polar Compound: - Weaker interaction with silica - Travels faster - Elutes first B More Polar Compound: (e.g., this compound) - Stronger interaction with silica - Travels slower - Elutes later

Figure 2: Principle of silica gel column chromatography for separating compounds of differing polarity.

4.1. Mobile Phase Selection

The choice of eluent is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. The target compound should have an Rf value of approximately 0.3 for effective separation.[2]

Mobile Phase SystemPolarityTypical Application
Hexanes/Ethyl Acetate Low to MediumA versatile system for many organic compounds. A gradient from low to high ethyl acetate concentration is often effective.
Dichloromethane/Methanol Medium to HighUseful for more polar derivatives. A small percentage of methanol (1-5%) significantly increases the eluent's polarity.

4.2. Protocol: Flash Column Chromatography

  • Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes/Ethyl Acetate).[2] Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Start with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining the highest purity (>98%), especially for compounds intended for biological assays, preparative HPLC is the ultimate polishing step. This technique offers high resolution and is applicable to a wide range of polarities.[3][4]

5.1. Method Development

Analytical HPLC is first used to develop the separation method. A common choice for heterocyclic amines is reversed-phase chromatography.

ParameterTypical ConditionsRationale
Column C18A non-polar stationary phase that effectively retains and separates moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% TFA or Formic AcidA gradient elution is typically used. The acid improves peak shape for amines by protonating them.
Detection UV at 254 nm and 280 nmThe aromatic nature of the benzoisoxazole core allows for strong UV absorbance.

5.2. Protocol: Preparative Reversed-Phase HPLC

  • Sample Preparation: Dissolve the partially purified product in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.

  • Method Setup: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak, as determined by the analytical method.

  • Post-Run Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity and identity.

  • Lyophilization: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), especially if the mobile phase contains water.

Conclusion

The successful purification of this compound derivatives is a critical step in the drug discovery pipeline. By employing a strategic combination of recrystallization, column chromatography, and preparative HPLC, researchers can consistently obtain materials of high purity. The protocols and principles outlined in this guide provide a solid foundation for developing robust and efficient purification workflows for this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromobenzo[d]isoxazol-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold in Modern Drug Discovery

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties. The specific substitution pattern on the benzisoxazole core is crucial for modulating its pharmacological profile. 5-Bromobenzo[d]isoxazol-3-ylamine, in particular, serves as a key building block for the synthesis of a variety of more complex molecules, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in the pharmaceutical industry. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible multi-step process. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address critical safety and process control parameters essential for successful large-scale production.

Strategic Approach to the Multi-Step Synthesis

The selected synthetic route for the scale-up production of this compound is a three-step process designed for efficiency, scalability, and control over critical process parameters. The overall workflow is depicted below:

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Cyclization to Isoxazole Core cluster_2 Step 3: Conversion to Final Product A 5-Bromosalicylaldehyde C 5-Bromo-2-hydroxybenzonitrile A->C Formic Acid, 100°C B Hydroxylamine Hydrochloride & Sodium Formate B->C D 5-Bromo-2-hydroxybenzonitrile F 5-Bromobenzo[d]isoxazol-3-ol D->F Reflux E Hydroxylamine Hydrochloride & Base E->F G 5-Bromobenzo[d]isoxazol-3-ol I 3-Chloro-5-bromobenzo[d]isoxazole G->I Chlorination H POCl3 or SOCl2 H->I K This compound I->K Amination under Pressure J Aqueous Ammonia J->K

Figure 1: Overall synthetic workflow for this compound.

This strategy was chosen for several key reasons:

  • Readily Available Starting Materials: The synthesis commences with 5-bromosalicylaldehyde, a commercially available and relatively inexpensive starting material.

  • High-Yielding Steps: Each step in the sequence is known to proceed with good to excellent yields, which is a critical factor for the economic viability of a large-scale process.

  • Robust and Controllable Reactions: The chosen reactions are well-precedented and known to be amenable to scale-up, with manageable exotherms and clear endpoints.

  • Avoidance of Highly Energetic Intermediates where Possible: While hydroxylamine requires careful handling, this route avoids the isolation of potentially hazardous intermediates like aryl azides, which can be an alternative route to aminobenzisoxazoles.[1]

Detailed Experimental Protocols and Process Parameters

The following protocols are designed for pilot-scale production, and appropriate adjustments to equipment and safety procedures are necessary for full-scale manufacturing.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile

This step involves the conversion of an aldehyde to a nitrile via an oxime intermediate, which is then dehydrated in situ.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge formic acid (40 L).

  • Reagent Charging: Add 5-bromosalicylaldehyde (8.0 kg, 39.8 mol), followed by hydroxylamine hydrochloride (3.6 kg, 51.8 mol) and sodium formate (3.7 kg, 54.4 mol) in portions, ensuring the temperature does not exceed 30°C.[2]

  • Reaction: Heat the reaction mixture to 100°C and maintain for 7 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Work-up and Isolation:

    • Cool the reactor to 40-50°C and remove the formic acid by vacuum distillation.

    • To the residue, add ethyl acetate (50 L) and water (25 L). Stir for 30 minutes, then allow the layers to separate.

    • Wash the organic layer with water (2 x 25 L) and then with brine (25 L).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to a volume of approximately 15 L.

    • Add petroleum ether (30 L) to the concentrate to precipitate the product.

    • Cool the slurry to 0-5°C and stir for 2 hours.

    • Isolate the product by filtration, wash with cold petroleum ether, and dry under vacuum at 50°C to a constant weight.

ParameterValueRationale
Starting Material 5-BromosalicylaldehydeCommercially available and cost-effective.
Solvent Formic AcidActs as both solvent and dehydrating agent.
Reagents Hydroxylamine HCl, Sodium FormateStandard reagents for oxime formation and subsequent dehydration.
Temperature 100°CEnsures complete dehydration of the oxime to the nitrile.
Typical Yield 90-95%A high-yielding and efficient conversion.
Purity (by HPLC) >98%Sufficient for use in the subsequent step without further purification.
Step 2: Cyclization to 5-Bromobenzo[d]isoxazol-3-ol

This step involves the reaction of the phenolic hydroxyl group and the nitrile with hydroxylamine to form the isoxazole ring.

Protocol:

  • Reactor Setup: In a 100 L reactor, suspend 5-bromo-2-hydroxybenzonitrile (7.5 kg, 37.9 mol) in ethanol (60 L).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.95 kg, 56.8 mol) and a solution of sodium hydroxide (3.0 kg, 75 mol) in water (15 L) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous slurry to 0-5°C and stir for 2 hours.

    • Filter the solid, wash with cold water, and dry under vacuum at 60°C.

ParameterValueRationale
Starting Material 5-Bromo-2-hydroxybenzonitrileProduct from the previous step.
Solvent Ethanol/WaterA common and effective solvent system for this type of cyclization.
Reagents Hydroxylamine HCl, NaOHTo generate hydroxylamine in situ for the cyclization reaction.
Temperature RefluxProvides the necessary energy for the reaction to proceed at a reasonable rate.
Typical Yield 85-90%A robust and efficient ring-forming reaction.
Purity (by HPLC) >97%Generally sufficient for the next step.
Step 3: Conversion to this compound

This final step is a two-part process involving the conversion of the 3-hydroxy group to a more reactive 3-chloro group, followed by amination.

Part A: Synthesis of 3-Chloro-5-bromobenzo[d]isoxazole

  • Reactor Setup: To a 50 L reactor, charge phosphorus oxychloride (POCl₃, 15 L) and cool to 0-5°C.

  • Reagent Addition: Slowly add 5-bromobenzo[d]isoxazol-3-ol (6.0 kg, 26.3 mol) in portions, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to 90-95°C and hold for 4-6 hours. Monitor by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice (50 kg) with vigorous stirring.

    • Extract the product with dichloromethane (2 x 30 L).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part B: Amination to this compound

  • Reactor Setup: Charge a high-pressure reactor with a solution of crude 3-chloro-5-bromobenzo[d]isoxazole (from the previous step) in a suitable solvent like 1,4-dioxane (40 L).

  • Reagent Addition: Add aqueous ammonia (28-30%, 20 L).

  • Reaction: Seal the reactor and heat to 100-120°C. The internal pressure will increase. Maintain these conditions for 8-12 hours, monitoring the reaction progress by HPLC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Add water to the residue, and the product will precipitate.

    • Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

    • Dry the final product under vacuum at 50°C.

ParameterValueRationale
Chlorinating Agent POCl₃A common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides. SOCl₂ can also be used.
Aminating Agent Aqueous AmmoniaA readily available and effective source of the amino group.
Temperature (Amination) 100-120°CElevated temperature and pressure are required for the nucleophilic aromatic substitution to proceed efficiently.
Overall Yield (from 3-ol) 75-85%A two-part process with good overall conversion.
Final Purity (by HPLC) >99%Achieved through recrystallization of the final product.

In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) are essential for ensuring the consistency and quality of the final product in a multi-step synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical tool for this process. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is suitable for monitoring the consumption of starting materials and the formation of products and impurities at each step.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative checks of reaction progress on the manufacturing floor.

  • Moisture Analysis: Karl Fischer titration should be used to determine the water content of intermediates and the final product, as excess moisture can be detrimental to some of the reaction steps.

Safety, Health, and Environmental Considerations

A critical aspect of scaling up this synthesis is the handling of hazardous materials, particularly hydroxylamine and phosphorus oxychloride.

  • Hydroxylamine: Hydroxylamine and its solutions can be thermally unstable and are known to have been involved in serious industrial accidents.[2][3] It is crucial to have a thorough understanding of the thermal stability of the reaction mixture. The generation of hydroxylamine in situ from its hydrochloride salt is a safer approach than using the free base. Robust temperature control and an emergency cooling system are mandatory for the cyclization step.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and reactive substance. It reacts violently with water. All equipment must be scrupulously dried before use, and the quenching step must be performed with extreme care in a well-ventilated area with appropriate personal protective equipment (PPE).

  • High-Pressure Reactions: The amination step is conducted under pressure. The reactor must be appropriately rated and equipped with safety features such as a rupture disc and a pressure relief valve.

  • Waste Management: The process generates both acidic and basic aqueous waste streams, as well as organic solvent waste. These streams must be segregated and treated in accordance with local environmental regulations. A life cycle assessment of the process can help identify opportunities to minimize waste and improve the overall environmental footprint of the synthesis.[3][4]

Conclusion

The multi-step synthesis of this compound presented in this application note provides a scalable and robust pathway to this valuable building block. By carefully considering the rationale behind the synthetic strategy, adhering to detailed protocols, and implementing stringent in-process controls and safety measures, researchers and drug development professionals can successfully produce this compound on a large scale. The insights provided herein are intended to facilitate the transition from laboratory-scale synthesis to pilot-plant and full-scale manufacturing, ultimately supporting the advancement of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]isoxazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our approach is grounded in mechanistic principles and practical laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

Introduction: The Synthetic Landscape

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can be fraught with challenges leading to low yields and difficult purifications. A prevalent and practical synthetic route involves the cyclization of 5-bromo-2-hydroxybenzonitrile with hydroxylamine. This guide will focus on troubleshooting common issues arising from this specific pathway.

The core transformation relies on the nucleophilic attack of hydroxylamine on the nitrile carbon of 5-bromo-2-hydroxybenzonitrile, followed by an intramolecular cyclization. However, the reactivity of the starting materials and intermediates can give rise to several side reactions, diminishing the yield and purity of the desired product.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 5-bromo-2-hydroxybenzonitrile. What's causing this and how can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue and can often be traced back to several factors related to reaction conditions and reagent quality.

  • Suboptimal Reaction Temperature: The cyclization reaction often requires heating to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy for the nucleophilic attack of hydroxylamine on the nitrile may not be overcome.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). A temperature range of 80-100 °C is often a good starting point, depending on the solvent used.

  • Base Strength and Stoichiometry: The reaction is typically carried out in the presence of a base to deprotonate hydroxylamine, increasing its nucleophilicity. The choice and amount of base are critical.

    • Solution: Ensure you are using an appropriate base, such as potassium carbonate or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). Use at least a stoichiometric amount of base relative to the hydroxylamine salt if you are using one. An excess of a mild base can often be beneficial.

  • Hydroxylamine Source and Purity: Hydroxylamine is often used as its hydrochloride or sulfate salt, which requires in-situ neutralization. The purity of the hydroxylamine source is also important.

    • Solution: Use a high-purity grade of hydroxylamine salt. If you are preparing a solution of free hydroxylamine, ensure it is fresh, as it can decompose on standing.

FAQ 2: I've isolated my product, but the yield is low, and I have a significant amount of a water-soluble byproduct. What is this byproduct and how can I avoid its formation?

Answer:

A common side reaction in the synthesis of amidoximes from nitriles and hydroxylamine is the formation of the corresponding amide.[1] In this case, the nitrile group of 5-bromo-2-hydroxybenzonitrile can be hydrolyzed to 5-bromo-2-hydroxybenzamide.

  • Mechanism of Amide Formation: This hydrolysis can be catalyzed by either acid or base and is often exacerbated by the presence of water in the reaction mixture, especially at elevated temperatures.

    G SM 5-Bromo-2-hydroxybenzonitrile INT Intermediate SM->INT + Hydroxylamine Amide 5-Bromo-2-hydroxybenzamide (Byproduct) SM->Amide + H2O (Hydrolysis) Product This compound INT->Product Cyclization Hydroxylamine Hydroxylamine

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible. Use freshly distilled solvents and dry glassware.

    • Control of pH: While a base is necessary, excessively strong basic conditions can promote nitrile hydrolysis. A milder base or careful control of stoichiometry can be beneficial.

    • Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product has maximized, as prolonged reaction times can lead to increased hydrolysis.

FAQ 3: My product is contaminated with an isomeric impurity that is difficult to separate by column chromatography. What could this impurity be?

Answer:

While less common in this specific synthesis, the formation of isomeric benzoxazole derivatives is a known side reaction in related syntheses. For instance, under certain conditions, a Tiemann-type rearrangement can occur, leading to the formation of a 2-aminobenzoxazole instead of the desired 3-aminobenzisoxazole.

  • Potential for Rearrangement: Although the direct synthesis from 2-hydroxybenzonitrile is less prone to this, certain reaction conditions or the presence of specific additives could potentially favor a rearrangement pathway.

    G start Reaction Intermediate path1 Desired Cyclization start->path1 path2 Tiemann-type Rearrangement start->path2 product1 3-Aminobenzisoxazole path1->product1 product2 2-Aminobenzoxazole (Isomeric Impurity) path2->product2

    Possible competing cyclization pathways.
  • Troubleshooting and Characterization:

    • Spectroscopic Analysis: Carefully analyze the NMR (¹H and ¹³C) and mass spectrometry data of your product and the impurity. The spectroscopic signatures of 2-aminobenzoxazoles are distinct from 3-aminobenzisoxazoles.

    • Reaction Condition Optimization: If you suspect the formation of a rearranged product, re-evaluate your reaction conditions. Avoid harsh reagents that might promote such rearrangements.

FAQ 4: After workup, I notice my product seems to be degrading over time, leading to a complex mixture. Is the product unstable?

Answer:

Yes, 3-aminobenzisoxazoles can be susceptible to degradation, particularly through reductive cleavage of the N-O bond. This can be problematic during purification and storage.

  • Reductive Cleavage: The N-O bond in the isoxazole ring can be cleaved under reductive conditions, leading to the formation of 2-hydroxybenzamidines. This can be initiated by certain reagents, light, or even trace metal impurities.

    G Start This compound Product 5-Bromo-2-hydroxybenzamidine (Degradation Product) Start->Product Reductive Cleavage (e.g., H₂, metal catalyst)

    Degradation pathway of the final product.
  • Prevention and Handling:

    • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive degradation.

    • Avoid Reductive Reagents: Be mindful of the reagents used in your workup and purification steps. Avoid exposure to reducing agents unless intended.

    • Storage: Store the final compound in a cool, dark place to minimize degradation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1 equivalent).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. Then, add hydroxylamine hydrochloride (1.2-1.5 equivalents) and potassium carbonate (2-3 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Summary of Potential Side Products

Side Product Molecular Formula Molecular Weight ( g/mol ) Potential Cause Mitigation Strategy
5-Bromo-2-hydroxybenzamideC₇H₆BrNO₂216.04Hydrolysis of the nitrile groupUse anhydrous conditions, control pH and reaction time
5-Bromo-2-aminobenzoxazoleC₇H₅BrN₂O213.04Tiemann-type rearrangementOptimize reaction conditions, avoid harsh reagents
5-Bromo-2-hydroxybenzamidineC₇H₇BrN₂O215.05Reductive cleavage of the productHandle product under inert atmosphere, avoid reducing agents

Conclusion

The synthesis of this compound presents several challenges that can be overcome with a clear understanding of the potential side reactions and a systematic approach to optimization. By carefully controlling reaction parameters such as temperature, reagent purity, and stoichiometry, and by being mindful of the stability of the product, researchers can significantly improve both the yield and purity of this valuable synthetic intermediate. This guide provides a foundation for troubleshooting common issues, but as with any chemical synthesis, empirical optimization based on careful reaction monitoring is key to success.

References

Troubleshooting low yield in Suzuki coupling of bromo-benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromo-benzisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the Suzuki coupling of bromo-benzisoxazoles.

Q1: My reaction is not proceeding at all. What are the first things I should check?

A1: When faced with a complete lack of reactivity, it's crucial to systematically verify your setup and reagents. First, ensure your palladium catalyst is active. Many palladium sources, especially Pd(0) complexes like Pd₂(dba)₃, can degrade over time, appearing as palladium black, which indicates a loss of catalytic activity[1]. Second, confirm that your reaction is truly anaerobic. Degas your solvent thoroughly and maintain a positive pressure of an inert gas like argon or nitrogen. Oxygen can lead to the homocoupling of your boronic acid and oxidation of the palladium catalyst, rendering it inactive[1][2]. Finally, verify the integrity of your boronic acid or boronate ester, as they can be prone to decomposition[1].

Q2: I'm seeing a significant amount of a byproduct that I suspect is the homocoupled boronic acid. What causes this and how can I prevent it?

A2: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen or when using a Pd(II) precatalyst[1][2][3]. If you are using a Pd(II) source, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling[1][3]. To mitigate this, ensure your reaction is rigorously degassed. Switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-formed palladacycle can also be beneficial[1][4]. Additionally, using bulky phosphine ligands can disfavor the formation of the homocoupled product[5].

Q3: My starting bromo-benzisoxazole is being consumed, but I am not getting my desired product. Instead, I am isolating the dehalogenated benzisoxazole. What is happening?

A3: This side reaction is known as dehalogenation (or hydrodehalogenation). After the oxidative addition of your bromo-benzisoxazole to the palladium catalyst, the resulting complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated arene[1]. Common hydride sources can be certain amine bases or alcoholic solvents. To address this, consider switching to a non-coordinating base like K₂CO₃ or Cs₂CO₃ and an aprotic solvent such as dioxane or toluene[5][6].

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific issues you might encounter, organized by the symptoms observed during your experiment.

Symptom 1: No Reaction or Low Conversion

If your reaction shows little to no conversion of the starting materials, it's essential to dissect the catalytic cycle to identify the bottleneck.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination[7]. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Troubleshooting_Tree Start Low Yield/No Reaction Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are the Reagents Stable? Catalyst->Reagents Yes Catalyst_No Use fresh Pd source. Consider a pre-catalyst. Catalyst->Catalyst_No No Conditions Are the Reaction Conditions Optimal? Reagents->Conditions Yes Boronic_Acid Check boronic acid/ester purity. Consider using a more stable derivative (e.g., trifluoroborate, MIDA boronate). Reagents->Boronic_Acid No Ligand Screen different ligands (e.g., Buchwald ligands). Conditions->Ligand Base Screen different bases (e.g., K3PO4, Cs2CO3). Conditions->Base Solvent Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). Conditions->Solvent Side_Reactions Start Suzuki Coupling Desired_Product Desired Cross-Coupled Product Start->Desired_Product Desired Pathway Homocoupling Homocoupling of Boronic Acid Start->Homocoupling Side Reaction Protodeboronation Protodeboronation Start->Protodeboronation Side Reaction Dehalogenation Dehalogenation Start->Dehalogenation Side Reaction

References

How to avoid Beckmann rearrangement in benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Suppressing the Beckmann Rearrangement

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of 1,2-benzisoxazoles, a critical scaffold in many pharmaceutical agents.[1][2][3] A frequent and often yield-limiting challenge in this synthesis, particularly when starting from ortho-hydroxyaryl ketoximes, is the competing Beckmann rearrangement, which leads to the formation of an undesired amide or benzoxazole byproduct.[1][4][5]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you optimize your reaction conditions and maximize the yield of your desired benzisoxazole product.

The Core Challenge: Cyclization vs. Rearrangement

The synthesis of 1,2-benzisoxazoles from o-hydroxyaryl ketoximes involves the activation of the oxime's hydroxyl group, turning it into a good leaving group.[1] This activation, however, creates a critical branching point in the reaction pathway. The desired outcome is an intramolecular nucleophilic attack by the phenolic oxygen to form the N-O bond of the benzisoxazole ring. The competing pathway is the Beckmann rearrangement, where a group migrates to the nitrogen atom, leading to a nitrilium ion intermediate that ultimately forms an amide or, in this specific case, can cyclize to a benzoxazole.[1][6][7]

The choice of catalyst, solvent, and reaction conditions directly dictates which pathway is favored.

competing_pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_path1 Desired Pathway cluster_path2 Side Reaction start o-Hydroxyaryl Ketoxime activated Activated Oxime (Good Leaving Group) start->activated Activation (e.g., Acid, PPh₃/DDQ) product1 1,2-Benzisoxazole activated->product1 Intramolecular Cyclization (SN2-type) Favored by: - Anhydrous Conditions - Non-polar Solvents - Specific Reagents (e.g., Et₃N) intermediate2 Nitrilium Ion activated->intermediate2 Beckmann Rearrangement Favored by: - Strong Protic Acids - Polar, Protic Solvents product2 Benzoxazole (Beckmann Product) intermediate2->product2 Intramolecular Cyclization

Caption: Competing reaction pathways in benzisoxazole synthesis.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is yielding the Beckmann rearrangement product (benzoxazole) as the major component. What's the most likely cause?

A1: The formation of the Beckmann product is most often promoted by the reaction conditions, specifically the choice of acid catalyst and the presence of moisture.[5] Strong protic acids, which are often used to catalyze the Beckmann rearrangement, can favor this pathway over the desired intramolecular cyclization.[7][8]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are known to promote the Beckmann rearrangement.[9] Consider switching to a milder or different type of activating agent.

  • Ensure Anhydrous Conditions: The presence of water can facilitate the rearrangement.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: How can I select the right catalyst or reagent to specifically favor benzisoxazole formation?

A2: Selecting a reagent that promotes N-O bond formation without facilitating the rearrangement is key. The goal is to activate the oxime hydroxyl group under conditions that favor direct cyclization.

Recommended Reagents & Catalysts:

Reagent/Catalyst SystemMechanism of Action & RationaleTypical ConditionsReference
Triflic Acid (TfOH) A very strong acid that, under specific conditions (e.g., solvent-free), can promote extremely rapid cyclization, often outcompeting the rearrangement.[10][11]Solvent-free, room temp.[10](--INVALID-LINK--)
Eaton's Reagent (P₂O₅ in MsOH) A powerful dehydrating agent and non-nucleophilic acid. It facilitates cyclization efficiently and is often easier to handle than PPA.[12][13][14]7-10 wt% P₂O₅ in MsOH, moderate temperatures.[13](--INVALID-LINK--)
BTC / TPPO with Et₃N Bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) activate the oxime. The addition of a base like triethylamine (Et₃N) has been shown to inhibit the Beckmann rearrangement, favoring direct substitution.[6]DCM solvent, room temp.[6](--INVALID-LINK--)
PPh₃ / DDQ Triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) provide a neutral condition for activating the oxime hydroxyl group, which can suppress acid-catalyzed side reactions.[5]Neutral conditions, various solvents.[5](--INVALID-LINK--)
Q3: What is the role of the solvent, and how can I leverage it to control the reaction outcome?

A3: The solvent plays a critical role by stabilizing or destabilizing charged intermediates.[15][16] The Beckmann rearrangement proceeds through a more polar, charged nitrilium ion intermediate. The desired cyclization is less dependent on charge separation.

  • Polar Protic Solvents (e.g., alcohols, water): These can stabilize the charged intermediates of the Beckmann pathway and may actively participate in the proton transfer steps, favoring the undesired rearrangement.[17]

  • Polar Aprotic Solvents (e.g., DCM, MeCN, THF): These are often a better choice. They can dissolve the reactants but are less likely to stabilize the Beckmann intermediates to the same extent as protic solvents.[16]

  • Non-polar Solvents (e.g., Toluene, Hexane): These strongly disfavor the formation of charged intermediates, thus suppressing the Beckmann rearrangement. However, solubility of the starting materials can be a challenge.

  • Solvent-Free: As demonstrated with triflic acid, running the reaction neat can be highly effective, leading to rapid and clean cyclization.[10][11]

Recommendation: Start with a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) under anhydrous conditions. If the Beckmann product persists, consider moving to a less polar solvent or a solvent-free system if your catalyst allows.

Q4: Can you provide a reliable, step-by-step protocol for minimizing the Beckmann rearrangement?

A4: The following protocol is adapted from a literature procedure that utilizes a base to actively suppress the Beckmann rearrangement.[6]

Protocol: Selective Synthesis of 3-Substituted Benzisoxazoles using BTC/TPPO and Et₃N

This protocol is designed to favor the intramolecular nucleophilic substitution pathway.

Materials:

  • ortho-Hydroxyaryl ketoxime (1.0 mmol)

  • Bis(trichloromethyl) carbonate (BTC) (0.67 mmol)

  • Triphenylphosphine oxide (TPPO) (2.0 mmol)

  • Triethylamine (Et₃N) (5.0 mmol)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the o-hydroxyaryl ketoxime (1.0 mmol) and triethylamine (5.0 mmol) in anhydrous DCM (10 mL) at room temperature, add triphenylphosphine oxide (2.0 mmol).

  • In a separate flask, prepare a solution of bis(trichloromethyl) carbonate (0.67 mmol) in anhydrous DCM (5 mL).

  • Slowly add the BTC solution dropwise to the ketoxime mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted benzisoxazole.

Q5: How do I definitively confirm that I have synthesized the 1,2-benzisoxazole and not the isomeric benzoxazole?

A5: Distinguishing between the two isomers is crucial and can be reliably achieved using standard analytical techniques, primarily NMR and Mass Spectrometry.

  • ¹H and ¹³C NMR Spectroscopy: The chemical environments of the atoms in the heterocyclic ring are distinct. The chemical shifts, particularly for the carbons and protons near the oxygen and nitrogen atoms, will be different. Comparing the obtained spectra with literature values for known benzisoxazoles and benzoxazoles is the most reliable method.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight (and thus the same M+ peak in low-resolution MS), High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in MS/MS experiments will also differ due to the different bond arrangements and can be used for structural elucidation.

  • 2D NMR (HMBC, HSQC): For novel compounds, 2D NMR experiments are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can show long-range correlations (e.g., 2-3 bonds) between protons and carbons. For a 1,2-benzisoxazole, you would expect to see correlations that are inconsistent with the benzoxazole structure, and vice-versa, confirming the connectivity.

Troubleshooting Workflow

If your synthesis is not performing as expected, use the following decision tree to guide your optimization process.

troubleshooting_workflow start Low Yield or Incorrect Product check_product Identify Major Product (NMR, MS) start->check_product is_beckmann Is it the Beckmann (Benzoxazole) Product? check_product->is_beckmann is_starting_material Is it unreacted Starting Material? is_beckmann->is_starting_material No action_beckmann Action: 1. Ensure Anhydrous Conditions 2. Switch to Milder/Neutral Catalyst (e.g., BTC/TPPO + Et3N) 3. Use Less Polar Solvent (DCM, Toluene) is_beckmann->action_beckmann Yes other_byproduct Other Byproducts is_starting_material->other_byproduct No action_starting_material Action: 1. Increase Reaction Time/Temp 2. Use a Stronger Activator (e.g., Eaton's Reagent, TfOH) 3. Check Reagent Purity is_starting_material->action_starting_material Yes action_other Action: 1. Lower Reaction Temperature 2. Check for Substrate Decomposition 3. Purify Starting Materials other_byproduct->action_other success Desired Benzisoxazole Product action_beckmann->success action_starting_material->success action_other->success

Caption: A decision tree for troubleshooting benzisoxazole synthesis.

References

Improving the regioselectivity of reactions with 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromobenzo[d]isoxazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges in achieving regioselectivity and provide field-tested troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Understanding the Reactivity of this compound

This compound is a valuable building block due to its three distinct reactive sites: the primary amine at the 3-position, the bromine atom at the 5-position, and the aromatic benzene ring. The interplay between the substituents dictates the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS).

  • 3-Amino Group (-NH₂): This is a powerful electron-donating group that strongly activates the aromatic ring towards electrophiles. Through resonance, it increases electron density at the positions ortho and para to itself (the 4- and 2-positions, though the 2-position is part of the isoxazole ring and thus not available for standard EAS). This makes the 4-position and the 6-position (which is para to the isoxazole nitrogen but ortho to the amine) the most nucleophilic sites.[1][2][3]

  • 5-Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group by induction but an electron-donating group by resonance. Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions (the 4- and 6-positions).[4][5]

  • Benzo[d]isoxazole Ring: The fused isoxazole ring is an electron-withdrawing system, which helps to moderate the strong activating effect of the amino group.

The dominant influence on electrophilic aromatic substitution is the strongly activating amino group, which directs incoming electrophiles primarily to the 4- and 6-positions.

G cluster_0 Regioselectivity in Electrophilic Aromatic Substitution (EAS) mol C4 C4 mol->C4 ortho to -NH2 meta to -Br ACTIVATED C6 C6 mol->C6 ortho to -NH2 ortho to -Br ACTIVATED C7 C7 mol->C7 meta to -NH2 meta to -Br DEACTIVATED

Caption: Directing effects on the this compound ring.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section A: Electrophilic Aromatic Substitution (EAS)

Question 1: I am attempting a bromination/nitration of this compound and obtaining a mixture of 4- and 6-substituted isomers. How can I improve the regioselectivity?

Answer: This is a common challenge due to the powerful activating nature of the 3-amino group, which directs electrophiles to both the 4- and 6-positions. While complete selectivity is difficult, you can significantly favor one isomer over the other by modulating the steric and electronic properties of the substrate.

Causality: The 4-position is sterically less hindered than the 6-position, which is flanked by the 5-bromo and 7-H positions. Therefore, under kinetic control, larger electrophiles may preferentially react at the 4-position. However, the most robust method for controlling this regioselectivity is to temporarily "tame" the amino group by installing a bulky protecting group.

Solution: Amine Protection. By converting the small -NH₂ group to a much larger N-acyl or N-alkoxycarbonyl group (like a Boc group), you achieve two goals:

  • Increased Steric Hindrance: The bulky protecting group will sterically block the adjacent 6-position, strongly directing the incoming electrophile to the now much more accessible 4-position.

  • Reduced Activation: The electron-withdrawing nature of the carbonyl in the protecting group reduces the activating strength of the nitrogen, making the ring less prone to undesirable side reactions like polysubstitution and oxidation.

A tert-butoxycarbonyl (Boc) group is an excellent choice as it is easily installed and can be removed under acidic conditions without affecting other parts of the molecule.[6]

Question 2: My reaction is yielding di- or even tri-substituted products, but I only want to add one substituent. What is causing this over-reaction?

Answer: Polysubstitution is a frequent issue when performing EAS on highly activated aromatic rings. The primary amino group is one of the strongest activating groups, making the product of the first substitution even more reactive than the starting material in some cases.

Causality: The strong electron-donating nature of the amino group makes the aromatic ring extremely nucleophilic, leading to rapid, successive reactions with the electrophile.[3]

Solutions:

  • Milder Reaction Conditions:

    • Lower the Temperature: Running the reaction at 0 °C or even -78 °C can slow down the reaction rate and allow for more selective mono-substitution.

    • Use a Weaker Electrophile: For example, instead of using Br₂ with a Lewis acid, consider a milder brominating agent like N-Bromosuccinimide (NBS).

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the electrophile.

  • Amine Protection (Recommended): As detailed in Question 1, protecting the amino group as an amide or carbamate significantly tempers its activating ability. An N-Boc or N-acetyl group will deactivate the ring sufficiently to prevent polysubstitution under standard conditions.[7]

Question 3: I need to introduce a functional group at the 7-position, but all my attempts at direct electrophilic substitution have failed. Why is this position unreactive?

Answer: The 7-position is electronically disfavored for electrophilic attack. It is meta to the strongly activating amino group and meta to the weakly directing bromo group.[3][5] Electrophiles will preferentially attack the electron-rich 4- and 6-positions. Direct substitution at the 7-position via EAS is therefore highly unlikely to succeed.

Solution: A Multi-Step Synthetic Strategy. To functionalize the 7-position, you must use an alternative approach that doesn't rely on the inherent electronic preferences of the ring. One potential, though complex, strategy is a directed ortho-metalation (DoM) approach. This would involve:

  • Protecting the 3-amino group.

  • Using a directing group that can coordinate to an organolithium reagent (like n-BuLi) and selectively deprotonate the adjacent 7-position.

  • Trapping the resulting aryllithium species with an appropriate electrophile.

This is an advanced strategy and would require significant optimization. A more practical approach for many researchers would be to reconsider the synthetic route entirely, perhaps starting from a precursor that already has the desired functionality at the equivalent of the 7-position.

Section B: Reactions at the 3-Amino Group

Question 4: I want to perform a simple N-acylation with benzoyl chloride, but my yields are low. What can I do to improve the reaction?

Answer: While N-acylation of primary amines is typically a straightforward reaction, issues can arise from improper base selection, solvent effects, or side reactions.

Causality: The reaction requires a base to neutralize the HCl byproduct. If the base is too weak or if it is not sufficiently soluble, the reaction can stall. The starting amine itself can act as a base, but this forms an unreactive ammonium salt.

Solution: Optimized Acylation Protocol.

  • Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1 - 1.5 equivalents). Pyridine can also be used and can serve as the solvent.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices.

  • Temperature: Add the acyl chloride slowly to a solution of the amine and base at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature.

  • Purity of Reagents: Ensure the acyl chloride is of high purity, as old bottles can hydrolyze to the corresponding carboxylic acid, which will not react under these conditions.

Question 5: How can I replace the 3-amino group with another functional group, such as a halogen or a nitrile?

Answer: The Sandmeyer reaction is a classic and powerful method for the transformation of a primary aromatic amine into a wide variety of other functional groups.[8][9][10]

Causality: The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (it departs as neutral N₂ gas). In the second stage, a copper(I) salt (e.g., CuCl, CuBr, CuCN) catalyzes the replacement of the diazonium group with the corresponding nucleophile.[11]

Solution: The Sandmeyer Reaction. This allows you to replace the -NH₂ group with -Cl, -Br, -CN, and other groups. This is particularly useful if you have used the amino group to direct substitution to the 4- or 6-position and now wish to remove or replace it.

Safety Note: Aryl diazonium salts can be explosive when isolated and dry. The Sandmeyer reaction is designed to be performed in situ without isolation of the intermediate. Always perform the reaction behind a blast shield and at the recommended low temperatures.

Section C: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position

Question 6: My Suzuki-Miyaura coupling to form a new C-C bond at the 5-position is giving low yields and significant starting material decomposition. How can I optimize it?

Answer: The Suzuki-Miyaura coupling is a robust reaction, but its success with heteroaromatic halides depends critically on the choice of catalyst, base, and solvent. The presence of the free amino group can sometimes complicate the reaction by coordinating to the palladium catalyst.

Causality: Inefficient catalytic turnover is the most common cause of low yields. This can be due to catalyst deactivation, poor solubility of the base, or an inappropriate ligand for the specific substrate.

Solution: Optimized Suzuki-Miyaura Protocol.

  • Catalyst System: For heteroaromatic bromides, catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos are often effective. Pd(dppf)Cl₂ is also a reliable choice.[12]

  • Base: A moderately strong inorganic base is required. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are standard. Cs₂CO₃ is more soluble in organic solvents and can sometimes give superior results.

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Common systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.

  • Degassing: It is absolutely critical to remove all dissolved oxygen from the reaction mixture before adding the palladium catalyst. Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst death. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Amine Interference: If you suspect the 3-amino group is interfering with the catalyst, protecting it with a Boc group (see Protocol 1) prior to the coupling reaction can often resolve the issue.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-Br TC Transmetalation (R-B(OR)2) OA->TC [Ar-Pd(II)-Br]L2 RE Reductive Elimination (Ar-R) TC->RE [Ar-Pd(II)-R]L2 RE->Pd0 Ar-R (Product) Boronic R-B(OR)2 Boronic->TC Base Base (e.g., K2CO3) Base->TC

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Question 7: I am attempting a Buchwald-Hartwig amination to replace the 5-bromo group with a new amine, but the reaction is failing. What are the most critical parameters to check?

Answer: The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and palladium source. It is even more prone to catalyst inhibition by coordinating functional groups than the Suzuki reaction.

Causality: This reaction requires a strong base to deprotonate the incoming amine, making it nucleophilic enough to displace the bromide from the palladium center in the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium intermediates and promoting the final reductive elimination step.[3][13]

Solution: Key Optimization Parameters.

  • Palladium/Ligand System: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands. Common choices include XPhos, SPhos, and RuPhos, typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts (e.g., XPhos Pd G3) are often more reliable.[14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice for coupling aryl bromides. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system or higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

  • Inert Atmosphere: Like the Suzuki coupling, this reaction is highly sensitive to oxygen and must be performed under an inert atmosphere (argon or nitrogen).

  • Protect the 3-Amino Group: The free 3-amino group on your substrate is a significant liability in this reaction. It can compete with your desired nucleophile and poison the catalyst. It is highly recommended to protect the 3-amino group (e.g., with a Boc group) before attempting a Buchwald-Hartwig amination at the 5-position.

Key Experimental Protocols

Protocol 1: Boc-Protection of the 3-Amino Group
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Electrophilic Bromination at the 4-Position (on N-Boc protected substrate)
  • Dissolve N-Boc-5-Bromobenzo[d]isoxazol-3-ylamine (1.0 eq) in a suitable solvent such as DCM or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the 4,5-dibromo product.

  • The Boc group can be removed by treating with Trifluoroacetic Acid (TFA) in DCM.

Protocol 3: The Sandmeyer Reaction (Bromide substitution)
  • Suspend this compound (1.0 eq) in a mixture of 48% HBr and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous bubbling (N₂ evolution) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

  • Purify by column chromatography to yield 3,5-dibromobenzo[d]isoxazole.

Protocol 4: Suzuki-Miyaura Cross-Coupling
  • To a reaction flask, add this compound (or its N-Boc protected version) (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-Bromobenzo[d]isoxazol-3-ylamine. The unique electronic properties of this substrate, featuring an electron-rich amino group and a potentially coordinating isoxazole ring, present specific challenges in achieving high-yield and clean reactions. This resource is designed to help you navigate these challenges and optimize your synthetic routes.

I. Understanding the Substrate: this compound

This compound is a heterocyclic compound with two key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • The Amino Group: The primary amine at the 3-position is an electron-donating group, which can increase the electron density of the aromatic ring system.

  • The Isoxazole Ring: The nitrogen and oxygen atoms in the isoxazole ring have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, making these types of heterocycles challenging coupling partners.[1]

These characteristics necessitate careful selection of the catalyst system—comprising the palladium source, ligand, base, and solvent—to ensure efficient and successful cross-coupling.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most frequently employed cross-coupling reactions for functionalizing this and similar bromo-heterocycles are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, introducing new aryl or vinyl groups.[2][3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, to introduce a variety of primary and secondary amines.[5][6][7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9][10]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[11][12]

Q2: I am seeing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

A2: Low conversion in Suzuki-Miyaura couplings with this substrate often points to catalyst inhibition or deactivation. Here’s a systematic approach to troubleshooting:

1. Catalyst System Evaluation:

  • Palladium Precatalyst: If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-formed precatalyst. Modern precatalysts, such as XPhos Pd G3 or SPhos Pd G2, are often more effective as they readily form the active Pd(0) species and can be less sensitive to air and moisture.[13]

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich and potentially coordinating heterocycles, bulky and electron-rich phosphine ligands are generally recommended.[14][15]

    • Initial Screening: Start with ligands like XPhos , SPhos , or tBuXPhos . These ligands have demonstrated broad utility in coupling challenging heterocyclic substrates.

    • Rationale: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[16]

2. Base and Solvent Optimization:

  • Base Selection: The choice of base is crucial. A common issue is the use of a base that is too weak or has poor solubility.

    • Recommended Bases: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[14] For particularly stubborn couplings, a stronger base like NaOtBu or LHMDS might be necessary, but be mindful of potential side reactions with other functional groups.[6]

  • Solvent System: The polarity of the solvent can significantly impact reaction rates.

    • Common Solvents: Toluene , dioxane , and DMF are frequently used.[14] A mixture of an organic solvent with water (e.g., Toluene/H₂O) is often employed to aid in the dissolution of the inorganic base.

Troubleshooting Flowchart for Low Suzuki Coupling Yield

start Low Conversion in Suzuki Coupling check_catalyst Is an appropriate Pd precatalyst and ligand being used? start->check_catalyst check_base Is the base strong enough and soluble? check_catalyst->check_base Yes action_catalyst Switch to a precatalyst (e.g., XPhos Pd G3). Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->action_catalyst No check_conditions Are the reaction temperature and time optimized? check_base->check_conditions Yes action_base Screen stronger bases (K₃PO₄, Cs₂CO₃). Consider a biphasic solvent system (e.g., Toluene/H₂O). check_base->action_base No check_reagents Are all reagents pure and anhydrous? check_conditions->check_reagents Yes action_conditions Increase temperature incrementally (e.g., 80°C to 110°C). Monitor reaction progress over a longer time course. check_conditions->action_conditions No solution Successful Coupling check_reagents->solution Yes action_reagents Ensure boronic acid is pure. Use anhydrous, degassed solvents. check_reagents->action_reagents No action_catalyst->check_base action_base->check_conditions action_conditions->check_reagents action_reagents->solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q3: My Buchwald-Hartwig amination is giving me a significant amount of hydrodehalogenation byproduct. What can I do to minimize this?

A3: Hydrodehalogenation, where the bromo group is replaced by a hydrogen, is a common side reaction. It often arises from issues with moisture, reagent purity, or suboptimal catalyst/base combinations.

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway. Ensure all solvents and reagents are scrupulously dry.[17]

  • Reagent Purity: The amine coupling partner should be of high purity. Some amines can contain impurities that act as hydrogen donors.[17]

  • Base Selection: The choice of base can influence the rate of this side reaction. While strong bases like NaOtBu are often required for C-N bond formation, they can sometimes promote hydrodehalogenation. Consider screening other strong bases like LHMDS or K₃PO₄.[6][17]

  • Ligand Choice: Using a bulky, electron-rich ligand can favor the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway. Ligands like tBuBrettPhos have been shown to be effective in the amination of challenging heterocyclic bromides.[1]

Q4: I am attempting a Sonogashira coupling, but the reaction is sluggish and I'm observing homocoupling of my alkyne. How can I improve this?

A4: Sluggish Sonogashira reactions and alkyne homocoupling (Glaser coupling) are common problems, often related to the catalyst system and reaction conditions.

  • Copper Co-catalyst: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst, such as CuI.[9] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] Ensure you are using an active source of CuI.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base is crucial for deprotonating the terminal alkyne.[10]

  • Palladium and Ligand: A standard catalyst system is PdCl₂(PPh₃)₂.[14] However, for a substrate like this compound, a more robust system with a bulky phosphine ligand may be beneficial.

  • Copper-Free Conditions: In some cases, especially if homocoupling is a major issue, copper-free Sonogashira conditions can be employed. These reactions often require a stronger base and a more specialized palladium/ligand system.

III. Recommended Catalyst Systems

The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.

Reaction TypePalladium PrecursorLigandBaseSolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2 mol%)(none needed)K₃PO₄ (2-3 equiv.)Toluene/H₂O (10:1)100-110
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)tBuBrettPhos (4 mol%)NaOtBu (1.4 equiv.)Toluene or Dioxane100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)(none needed)Et₃N (2-3 equiv.)THF or DMF25-80
Heck Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)K₂CO₃ (2 equiv.)DMF80-120

IV. Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/H₂O) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Catalyst Selection and Activation Pathway

start Select Pd(II) Precursor and Ligand preactivation In-situ Reduction to Pd(0) start->preactivation oxidative_addition Oxidative Addition of This compound preactivation->oxidative_addition Forms active L-Pd(0) species transmetalation Transmetalation with Coupling Partner (e.g., R-B(OH)₂) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product reductive_elimination->product catalyst_regeneration Regeneration of Pd(0) Catalyst reductive_elimination->catalyst_regeneration catalyst_regeneration->oxidative_addition

Caption: The catalytic cycle for a typical cross-coupling reaction.

V. References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(19), 4116–4119. --INVALID-LINK--

  • Nolan, S. P. (Ed.). (2017). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. John Wiley & Sons.

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. --INVALID-LINK--

  • Royal Society of Chemistry. (2014). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Hartwig, J. F., & Cook, K. S. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 624–630.

  • MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. --INVALID-LINK--

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Forsyth, C. J., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. --INVALID-LINK--

  • National Institutes of Health. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. --INVALID-LINK--

  • MDPI. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. --INVALID-LINK--

  • National Institutes of Health. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. --INVALID-LINK--

  • ARKAT USA. (2010). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. --INVALID-LINK--

  • MDPI. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Heck Reaction. --INVALID-LINK--

  • ARKAT USA. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • National Institutes of Health. (2018). Cross-Coupling of Heteroatomic Electrophiles. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. --INVALID-LINK--

References

Technical Support Center: Managing Impurities in the Synthesis of 5-Bromobenzo[d]isoxazol-3-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the synthesis of 5-Bromobenzo[d]isoxazol-3-ylamine and its analogs.

Welcome to the technical support hub for the synthesis of this compound analogs. This guide is structured as a series of troubleshooting questions and answers to directly address common challenges related to impurity formation, control, and remediation during your synthetic campaigns. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to build a foundational understanding for future success.

Frequently Asked Questions (FAQs)

Section 1: Starting Materials and Reaction Setup

Question 1: How critical is the purity of my starting materials, and what are the common contaminants I should look for?

Answer: The purity of your starting materials is paramount and is often the primary determinant of reaction success, yield, and the final purity of your target compound.[1] Impurities in the precursors can directly participate in side reactions or inhibit the desired transformation.[2][3]

For a common synthetic route starting from a substituted 2-fluoro- or 2-chlorobenzonitrile and hydroxylamine, the key concerns are:

  • In the Substituted Benzonitrile:

    • Isomeric Impurities: Positional isomers from the initial nitration or halogenation of the aromatic ring are common. These isomers can react similarly to the desired starting material, leading to isomeric impurities in the final product that are notoriously difficult to separate.

    • Residual Acids/Bases: Catalysts or reagents from previous steps (e.g., HCl, H₂SO₄, NaOH) can alter the pH of the reaction, affecting the nucleophilicity of hydroxylamine and promoting undesired pathways.

    • Incompletely Reacted Precursors: For example, if the bromine was introduced via electrophilic substitution, you might have unbrominated benzonitrile present.

  • In Hydroxylamine (often used as HCl salt):

    • Water Content: Hydroxylamine hydrochloride is hygroscopic. Excess water can hydrolyze the nitrile starting material or intermediates.

    • Oxidation Products: Hydroxylamine can be oxidized, especially if exposed to air and metal contaminants.[1]

Recommended Actions:

  • Verify Purity: Always assess the purity of starting materials via techniques like ¹H NMR, LC-MS, and melting point analysis before starting the synthesis.[2]

  • Pre-purification: If significant impurities are detected, purify the starting materials.

Starting Material Common Impurity Type Recommended Purification Protocol
2-Halo-5-bromobenzonitrileIsomeric impuritiesRecrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or flash column chromatography.
2-Halo-5-bromobenzonitrileResidual acids/basesAqueous workup with a mild base (e.g., NaHCO₃ solution) followed by drying of the organic solvent.
Hydroxylamine HClWaterDry in a vacuum oven at a low temperature (<40°C) over a desiccant like P₂O₅.
Section 2: Identifying and Mitigating Common Synthesis Impurities

Question 2: My TLC shows multiple spots after the cyclization reaction. What are the most probable side-products?

Answer: The formation of multiple byproducts during the cyclization to form the benzo[d]isoxazole ring is a frequent challenge. The primary synthetic pathway involves the formation of an intermediate N-hydroxybenzenecarboximidoyl halide, which then undergoes intramolecular cyclization. Several competing reactions can occur.

  • Impurity A: Dimerization of Nitrile Oxide: Under basic conditions, the nitrile starting material can react with hydroxylamine to form an amidoxime, which can be dehydrated to a nitrile oxide intermediate. This highly reactive intermediate can undergo a [3+2] cycloaddition with itself, leading to a furoxan dimer.[4] This is more likely if the rate of cyclization is slow compared to the rate of nitrile oxide formation.

  • Impurity B: Incomplete Cyclization (Amidoxime Intermediate): The reaction may stall at the intermediate N'-(2-halo-5-bromobenzoyl)acetamidoxime stage. This species is more polar than the final product and will typically have a lower Rf value on a normal-phase TLC plate.

  • Impurity C: Hydrolysis of Nitrile: If excess water is present, particularly at elevated temperatures, the starting benzonitrile can be hydrolyzed to the corresponding benzoic acid or benzamide.

Below is a diagram illustrating the main reaction pathway and the points where these common impurities diverge.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Start 2-Halo-5-bromobenzonitrile + NH2OH Intermediate Amidoxime Intermediate Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) ImpurityC Impurity C: Hydrolysis Product (Benzoic Acid/Amide) Start->ImpurityC H2O, Heat Product This compound (Target Product) Intermediate->Product Intramolecular Cyclization (SNAr) Heat ImpurityB Impurity B: Incomplete Cyclization (Stalled Reaction) Intermediate->ImpurityB Reaction Stalls (Low Temp/Short Time) NitrileOxide Nitrile Oxide Intermediate Intermediate->NitrileOxide Dehydration ImpurityA Impurity A: Furoxan Dimer NitrileOxide->ImpurityA Dimerization

Caption: Synthetic pathway and common impurity formation points.

Mitigation Strategies:

  • For Dimerization (Impurity A): Ensure the rate of cyclization is favored. This can be achieved by using a slightly higher temperature to facilitate the intramolecular SₙAr reaction. Also, ensure the base is added slowly to control the concentration of the reactive intermediate.[4]

  • For Incomplete Cyclization (Impurity B): Increase the reaction temperature or extend the reaction time.[2] Monitor the reaction by TLC or LC-MS until the intermediate spot is no longer visible.

  • For Hydrolysis (Impurity C): Use anhydrous solvents and ensure starting materials are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.[1][3]

Section 3: Purification and Analysis

Question 3: Standard column chromatography isn't fully separating my product from a persistent, similarly non-polar impurity. What are my options?

Answer: This is a common and frustrating issue, often arising from isomeric impurities or certain dimeric byproducts that have very similar polarities to the desired product. When standard silica gel chromatography fails, a multi-pronged approach is necessary.

Step-by-Step Troubleshooting Protocol for Difficult Separations:

  • Optimize Column Chromatography:

    • Change Solvent System: Do not just vary the ratio; change the nature of the solvents. If you are using Hexanes/Ethyl Acetate, try a system with a different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Modified Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). For very difficult separations, consider reverse-phase (C18) flash chromatography.

    • Improve Resolution: Use a longer column, a finer grade of silica, and a shallower solvent gradient to increase the separation between closely eluting spots.

  • Recrystallization:

    • This is a powerful technique for removing small amounts of impurities if your target compound is a solid. The key is finding a suitable solvent or solvent pair where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.

    • Screening Solvents: Test solubility in small vials with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Preparative HPLC:

    • For high-value materials or when all else fails, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.[5] This is more costly and time-consuming but is often the definitive solution for removing trace impurities.

  • Chemical Conversion:

    • In some cases, you can temporarily protect a functional group on your desired product (e.g., the amine), which drastically changes its polarity. After chromatographic separation of the protected compound from the impurity, the protecting group is removed. This is an elegant but more synthetically intensive solution.

G Start Crude Product with Persistent Impurity Step1 Optimize Flash Chromatography Start->Step1 Step2 Attempt Recrystallization Step1->Step2 Fails Success Pure Product (>98%) Step1->Success Successful Step3 Preparative HPLC Step2->Step3 Fails Step2->Success Successful Step4 Chemical Derivatization Step3->Step4 Fails / Too Costly Step3->Success Successful Step4->Success Successful Fail Separation Unsuccessful

Caption: Workflow for advanced purification challenges.

Question 4: Which analytical techniques are best for identifying and quantifying impurities in my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling. No single technique tells the whole story.

Technique Primary Use Strengths Limitations
HPLC-UV/DAD Quantification & Purity Check. [6]Excellent for determining the percentage purity of the main component and quantifying known impurities. Diode-Array Detection (DAD) can help assess peak purity.Requires a chromophore. Identification of unknown impurities is not possible without reference standards.
LC-MS Identification of Unknowns. [7][8]Provides the molecular weight of the parent compound and any impurities, which is critical for structural elucidation.[5] Highly sensitive.Quantification can be non-linear and requires careful calibration. Isomers with the same mass cannot be distinguished by MS alone.
¹H and ¹³C NMR Structural Confirmation & Identification. The gold standard for structural elucidation of the main product and any isolated impurities. Can sometimes quantify impurities if unique signals are present and well-resolved.Relatively low sensitivity; impurities below 1-2% may not be detectable. Complex mixtures can be difficult to interpret.
GC-MS Analysis of Volatile Impurities. Excellent for identifying residual solvents or volatile byproducts.[9]The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds like amines, adding complexity.[6]

Recommended Workflow for Final Product Analysis:

  • Initial Purity Screen: Use HPLC-UV to get a purity percentage.

  • Impurity Identification: Run LC-MS to get the molecular weights of all impurity peaks observed in the HPLC.

  • Structural Confirmation: Obtain a high-resolution ¹H NMR of the final product. The presence of unexpected signals can help identify and even quantify impurities. If an impurity is >5%, it should be isolated (e.g., by preparative HPLC) and fully characterized by NMR.[5]

References

Stability issues of the benzisoxazole ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the benzisoxazole scaffold. This guide is designed to provide in-depth, field-proven insights into the stability of the benzisoxazole ring under a variety of reaction conditions. Here, we will address common challenges in a practical question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your synthetic routes.

The 1,2-benzisoxazole moiety is a valuable pharmacophore found in numerous pharmaceutical agents, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][2][3][4][5][6] Its aromatic nature confers a degree of stability, yet the heterocyclic ring contains a relatively weak N-O bond that is susceptible to cleavage under specific chemical environments.[3] Understanding the lability of this bond is critical for successful multi-step syntheses and the development of robust chemical entities.

This guide is structured to help you anticipate and troubleshoot stability issues, ensuring your experimental outcomes are predictable and reproducible.

Section 1: Stability Under Reductive Conditions

FAQ: Reductive Ring Cleavage

Question: I am attempting a reduction on a substituent of my benzisoxazole-containing molecule using catalytic hydrogenation (H₂/Pd-C), but I am observing significant decomposition of the benzisoxazole ring itself. What is happening, and how can I prevent this?

Answer:

You are likely observing the reductive cleavage of the N-O bond within the benzisoxazole ring. This is a well-documented lability and a common pitfall for researchers new to this scaffold.

The Underlying Mechanism: The Weak N-O Bond

The N-O bond in the isoxazole ring is inherently weak and susceptible to reduction. The facile reductive cleavage of this bond is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen.[7] This feature makes the bond a prime target for two-electron reductive cleavage, which leads to an imine intermediate that is subsequently hydrolyzed to a 2-hydroxyphenyl ketone or related species, as illustrated below. This pathway has been observed in both chemical reductions and metabolic processes involving cytochrome P450 enzymes.[7]

Caption: Reductive cleavage pathway of the benzisoxazole ring.

Troubleshooting & Protocol Recommendations

To circumvent this issue, you must choose reducing agents that are selective for your desired transformation while being mild enough to preserve the benzisoxazole core.

Recommended Protocol: Selective Reduction of a Nitro Group

If you are, for example, reducing an aromatic nitro group in the presence of a benzisoxazole ring, catalytic hydrogenation is often too harsh. A more suitable method involves using milder reducing agents under controlled conditions.

Step-by-Step Methodology:

  • Reagent Selection: Choose a milder reducing system such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄).

  • Reaction Setup: Dissolve your benzisoxazole-nitro compound in ethanol or a suitable solvent mixture.

  • Reagent Addition: Add a stoichiometric excess of SnCl₂·2H₂O (typically 3-5 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.

  • Work-up: Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium and precipitate tin salts.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Summary of Reductive Conditions

Condition/ReagentBenzisoxazole Ring StabilityRecommendation
H₂, Pd/C (or PtO₂) high pressure Low (Prone to N-O cleavage)Avoid if possible.
LiAlH₄, NaBH₄ Moderate to Low Use with caution at low temperatures.[7]
SnCl₂, FeCl₃/HCl Good Recommended for nitro group reductions.
Sodium Dithionite (Na₂S₂O₄) Good A mild alternative for reducing certain functional groups.
Transfer Hydrogenation (e.g., HCOOH/NEt₃) Moderate Can be an option, but requires careful optimization.

Section 2: Stability Under Basic Conditions

FAQ: Base-Mediated Ring Opening

Question: I am performing a reaction under strongly basic conditions (e.g., using NaOH or t-BuOK) and my benzisoxazole-containing starting material is being consumed, leading to a phenolic byproduct. What is this side reaction and how can I avoid it?

Answer:

You are encountering a classic reactivity pattern of the benzisoxazole ring known as the Kemp elimination . This base-catalyzed decomposition involves the cleavage of the weak N-O bond to generate a 2-hydroxybenzonitrile derivative.[3][8]

The Underlying Mechanism: Kemp Elimination

The mechanism proceeds via deprotonation at the C3 position of the benzisoxazole ring by a strong base. This generates a carbanionic intermediate which then undergoes a rapid E2-like elimination, cleaving the N-O bond and forming the more stable phenoxide and a nitrile group.

Caption: Mechanism of the Kemp elimination of benzisoxazole.

Troubleshooting & Protocol Recommendations

The key to preventing Kemp elimination is to avoid strongly basic conditions, especially in combination with elevated temperatures.

Recommended Protocol: Performing a Base-Mediated Reaction

If a basic catalyst is required for another transformation in your molecule, consider the following adjustments:

  • Base Selection: Opt for milder, non-nucleophilic organic bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress the Kemp elimination.

  • Solvent Choice: Use aprotic solvents. Protic solvents can sometimes facilitate proton exchange and side reactions.

  • Stoichiometry: Use only a catalytic amount of base if possible, rather than a full equivalent or excess.

Summary of Basic Conditions

Condition/ReagentBenzisoxazole Ring StabilityRecommendation
Strong Hydroxides (NaOH, KOH) Low Avoid, especially at elevated temperatures.[3]
Alkoxides (t-BuOK, NaOMe) Very Low High risk of Kemp elimination.[3][8]
Carbonates (K₂CO₃, Cs₂CO₃) Good Generally safe for most applications.
Organic Amines (NEt₃, DIPEA) Excellent Preferred for acid scavenging and mild catalysis.

Section 3: Stability Under Acidic and Oxidative Conditions

FAQ: General Stability

Question: How stable is the benzisoxazole ring to common acidic and oxidative conditions?

Answer:

Generally, the benzisoxazole ring is robust under many acidic and oxidative conditions, which is one of its advantages in medicinal chemistry. However, there are limits and potential side reactions to be aware of.

Acid Stability

The benzisoxazole ring is relatively stable to both Brønsted and Lewis acids. It can tolerate conditions commonly used for Boc-deprotection (e.g., TFA in DCM) and many acid-catalyzed cyclizations.[4] However, strongly acidic conditions combined with heat can lead to undefined decomposition. Traditional syntheses of benzisoxazoles sometimes involve strongly acidic conditions like Friedel-Crafts reactions, indicating a degree of stability, but these are often harsh and can lead to side products if not carefully controlled.[9]

Oxidative Stability

The benzisoxazole ring itself is generally resistant to oxidation. Many synthetic routes even employ oxidants to form the N-O bond during the ring-closing step.[2][10] For instance, reagents like (diacetoxyiodo)benzene (PIDA) are used to mediate oxidative N-O bond formation.[10] This inherent stability allows for oxidative transformations on other parts of the molecule without affecting the core.

Potential Issue: Beckmann Rearrangement during Synthesis

While not a stability issue of the pre-formed ring, it's a critical side reaction to be aware of during synthesis from o-hydroxyaryl oximes. Under certain activating conditions (especially protic acids or moisture), the oxime starting material can undergo a Beckmann rearrangement to form an isomeric benzo[d]oxazole instead of the desired benzisoxazole.[11]

Troubleshooting: To favor benzisoxazole formation, use anhydrous conditions and activating agents that promote direct cyclization under neutral conditions, such as a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[11][12]

Section 4: Stability in Cross-Coupling Reactions

FAQ: Palladium and Copper Catalysis

Question: I need to perform a Suzuki or Buchwald-Hartwig coupling on my benzisoxazole derivative. Is the ring stable under these conditions?

Answer:

Yes, the benzisoxazole scaffold is generally stable under the conditions required for many common palladium- and copper-catalyzed cross-coupling reactions. This robustness is a key reason for its utility as a building block in medicinal chemistry.

Key Considerations for Cross-Coupling
  • Palladium Catalysis (Suzuki, Heck, Sonogashira): The benzisoxazole ring is typically inert to the reaction conditions. Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., K₂CO₃, CsF) are well-tolerated.

  • Copper Catalysis (Buchwald-Hartwig, Ullmann): While generally stable, very high temperatures and strongly coordinating ligands should be used with caution. However, many modern copper-catalyzed methods operate under milder conditions that are compatible with the benzisoxazole core.[12]

  • Nucleophilic Attack: While the ring itself is stable, be mindful of substituents on the benzisoxazole that might be susceptible to nucleophilic attack from reagents in the coupling mixture (e.g., a good leaving group at the C3 position).

Workflow for a Suzuki Coupling on a Benzisoxazole Substrate

Suzuki_Workflow Start Start with Halo-Benzisoxazole and Boronic Acid/Ester Setup Setup Reaction: - Anhydrous Solvent (e.g., Dioxane/H₂O) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) Start->Setup Reaction Heat Reaction Mixture (e.g., 80-100 °C) Under Inert Atmosphere (N₂ or Ar) Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Coupled Product Purify->Product

Caption: Standard workflow for a Suzuki cross-coupling reaction.

References

Optimizing reaction time and temperature for 5-Bromobenzo[d]isoxazol-3-ylamine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Bromobenzo[d]isoxazol-3-ylamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique structure of this compound, featuring a reactive primary amine on the isoxazole ring, makes it a valuable intermediate.[1] However, optimizing reaction conditions, particularly time and temperature, is critical to ensure high yield and purity.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and frequently asked questions encountered during its derivatization, with a primary focus on N-acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for derivatization?

The primary nucleophilic site is the exocyclic amino group (-NH₂) at the 3-position of the benzisoxazole ring. Under standard N-acylation or N-alkylation conditions, this amine is significantly more reactive than the heterocyclic nitrogen atom within the isoxazole ring, allowing for selective functionalization.

Q2: What is a good starting point for reaction temperature when performing an N-acylation?

A prudent starting point for N-acylation with a reactive acylating agent (e.g., an acyl chloride or anhydride) is to begin at a low temperature, such as 0 °C, especially during the addition of reagents. This helps to control the initial exotherm of the reaction and minimize the formation of impurities.[2][3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred for a set period.

Q3: How long should a typical derivatization reaction be run?

A standard initial timeframe for these reactions is 2 to 4 hours at room temperature.[2] However, the optimal reaction time is highly dependent on the reactivity of the specific acylating or alkylating agent and the steric hindrance of the reactants. It is imperative to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely on a fixed time; let the data guide your decision to quench the reaction.

Q4: Why is a base necessary for N-acylation with acyl halides or anhydrides?

When using acyl halides (R-COCl) or acid anhydrides ((R-CO)₂O), an acidic byproduct (HCl or R-COOH, respectively) is generated. This acid will protonate the free amino group of your starting material, rendering it non-nucleophilic and effectively stopping the reaction. A non-nucleophilic base, such as triethylamine (TEA), pyridine, or N,N-Diisopropylethylamine (DIPEA), is added to scavenge this acid and ensure the reaction proceeds to completion.[2]

Q5: Can elevated temperatures be beneficial for this reaction?

Yes, but with caution. If reaction monitoring shows sluggish conversion at room temperature, gently heating the reaction mixture can be effective. A temperature range of 40-60 °C is a logical next step. Heating increases the kinetic energy of the molecules, accelerating the rate of reaction. However, excessive heat can lead to the degradation of starting materials or products and promote side reactions, so any increase in temperature should be done in a controlled, stepwise manner.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound.

Problem 1: Low or No Product Yield

Your reaction has run for several hours, but TLC or LC-MS analysis shows a large amount of unreacted starting material.

Potential Cause Troubleshooting Action & Explanation
Insufficient Reaction Time Action: Continue stirring the reaction at room temperature for an extended period (e.g., 12-24 hours), monitoring every few hours. Explanation: Some acylating agents are less reactive, requiring more time to achieve full conversion.
Reaction Temperature is Too Low Action: After confirming minimal progress at room temperature, gently heat the reaction mixture to 40-50 °C and continue monitoring. Explanation: The activation energy for the reaction may not be overcome at ambient temperatures. Providing thermal energy can significantly increase the reaction rate.[5]
Inactivated Acylating Agent Action: Use a freshly opened bottle of the acylating agent or purify it before use. Explanation: Acyl halides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture. If they have degraded, they will be unable to acylate the amine.
Protonated Starting Material Action: Ensure at least a stoichiometric equivalent (or slight excess, e.g., 1.1-1.2 eq) of base was added. Explanation: If the base is insufficient to neutralize the acid byproduct, the nucleophilicity of the starting amine will be quenched, stalling the reaction.[2]
Problem 2: Multiple Products Observed (Impurity Formation)

Your reaction appears to be working, but TLC or LC-MS shows the formation of multiple spots/peaks in addition to your desired product.

Potential Cause Troubleshooting Action & Explanation
Reaction Temperature is Too High Action: Repeat the reaction, maintaining a lower temperature profile. Start at 0 °C and let it warm slowly to room temperature without external heating. Explanation: High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions or cause thermal decomposition of the starting material or product.[6]
Impure Starting Materials Action: Verify the purity of your this compound and the acylating agent by NMR or LC-MS before starting the reaction. Purify if necessary. Explanation: Impurities in the starting materials can lead to the formation of corresponding impurity derivatives, complicating purification and reducing the yield of the desired product.
Excess Acylating Agent Action: Use a precise stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Explanation: While rare for this substrate, highly reactive conditions could potentially lead to undesired reactions. Precise stoichiometry minimizes this risk.
Problem 3: Reaction Stalls and Does Not Go to Completion

The reaction proceeds initially but stops before all the starting material is consumed, even after extended time.

Potential Cause Troubleshooting Action & Explanation
Poor Solubility Action: Change to a solvent in which all reactants are fully soluble. Common solvents for N-acylation include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Explanation: If a reactant or intermediate precipitates from the solution, the reaction can stall due to the heterogeneous nature of the mixture.
Reversible Reaction or Unstable Product Action: Try performing the reaction at a lower temperature. If the product is unstable, it may be degrading under the reaction conditions. Explanation: While amides are generally stable, the specific electronics of the benzisoxazole system could contribute to instability under certain conditions. Lowering the temperature can favor the thermodynamic product and reduce degradation rates.
Insufficiently Reactive Acylating Agent Action: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). Explanation: For less reactive acylating agents (like some acid anhydrides) or sterically hindered amines, DMAP acts as a potent acylation catalyst by forming a highly reactive intermediate with the acylating agent.[2]
Visualized Workflows and Protocols
Systematic Optimization Workflow

To systematically optimize your reaction, follow this logical progression. This workflow is designed to efficiently identify the optimal balance of time and temperature for your specific substrate and acylating agent.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_troubleshoot Phase 3: Troubleshooting & Optimization Start Setup Reaction: - this compound (1.0 eq) - Acylating Agent (1.1 eq) - Base (1.2 eq) in Anhydrous Solvent Initial_Run Initial Conditions: Add acylating agent at 0 °C, then stir at Room Temp (RT) for 2h Start->Initial_Run Monitor Monitor Progress (TLC/LC-MS) Initial_Run->Monitor Decision Reaction Complete? Monitor->Decision Check_Impurity Impurities Formed? Monitor->Check_Impurity Check_SM Starting Material (SM) Present? Decision->Check_SM No End Work-up & Purify Decision->End Yes Extend_Time Extend Time: Continue at RT for 12-24h Check_SM->Extend_Time Yes Increase_Temp Increase Temperature: Heat to 40-50 °C for 2-4h Check_SM->Increase_Temp No, reaction stalled Extend_Time->Monitor Increase_Temp->Monitor Check_Impurity->Decision No Restart_Low_Temp Restart Reaction: Maintain 0 °C for longer duration or use a milder base/solvent Check_Impurity->Restart_Low_Temp Yes Restart_Low_Temp->Initial_Run Troubleshooting cluster_yield Low Yield / No Reaction cluster_impurity Impurity Formation Problem Poor Reaction Outcome LowYield Low Yield Problem->LowYield Impurity Multiple Products Problem->Impurity Cause_Time Cause: Insufficient Time LowYield->Cause_Time Cause_Temp_Low Cause: Temp Too Low LowYield->Cause_Temp_Low Cause_Reagent Cause: Inactive Reagent LowYield->Cause_Reagent Sol_Time Solution: Run longer (12-24h) Cause_Time->Sol_Time Sol_Temp_Up Solution: Heat to 40-50 °C Cause_Temp_Low->Sol_Temp_Up Sol_Reagent Solution: Use fresh reagent Cause_Reagent->Sol_Reagent Cause_Temp_High Cause: Temp Too High Impurity->Cause_Temp_High Sol_Temp_Down Solution: Run at 0 °C -> RT Cause_Temp_High->Sol_Temp_Down

References

Validation & Comparative

Validating the Biological Activity of 5-Bromobenzo[d]isoxazol-3-ylamine Derivatives: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antipsychotic, anticonvulsant, and anticancer effects. This guide focuses on a critical aspect of preclinical drug discovery: the validation of the biological activity of novel benzisoxazole derivatives, using a representative compound to illustrate the process. We will delve into the experimental validation of a hypothetical 5-Bromobenzo[d]isoxazol-3-ylamine derivative as a kinase inhibitor, comparing its in vitro activity profile with established kinase inhibitors.

Introduction to Kinase Inhibition as a Therapeutic Strategy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. The validation of a novel compound as a kinase inhibitor involves a multi-step process, starting from broad screening to specific enzymatic and cell-based assays.

Experimental Workflow for Validating Kinase Inhibition

A robust validation workflow is essential to characterize the potency, selectivity, and mechanism of action of a novel kinase inhibitor. This workflow typically involves a primary screen to identify initial hits, followed by secondary assays to confirm and characterize the activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Dose-Response cluster_2 Phase 3: Mechanism of Action & Selectivity A Compound Library (Including this compound derivatives) B High-Throughput Screening (HTS) (e.g., Kinase Panel Screen) A->B C Initial Hit Identification (% Inhibition > Threshold) B->C D IC50 Determination (Dose-Response Curves) C->D E Confirmation of Hits D->E F Enzymatic Assays (e.g., ATP Competition) E->F G Selectivity Profiling (Against a panel of kinases) E->G H Cell-Based Assays (Target Engagement & Downstream Signaling) E->H I Lead Candidate F->I G->I H->I

Figure 1: A generalized workflow for the identification and validation of novel kinase inhibitors.

Comparative In Vitro Kinase Inhibition Profile

To illustrate the validation process, let us consider a hypothetical this compound derivative, "Compound X," and compare its inhibitory activity against a panel of kinases with two well-established, clinically approved kinase inhibitors: Sorafenib and Sunitinib. Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sunitinib is another multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Target KinaseCompound X (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR215909
PDGFRβ25582
c-Kit40688
B-Raf>10,00022>10,000
MEK1>10,000>10,000>10,000

Table 1: Comparative IC50 values of Compound X, Sorafenib, and Sunitinib against a panel of selected kinases. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

From the data in Table 1, Compound X demonstrates potent inhibition of VEGFR2, PDGFRβ, and c-Kit, similar to Sorafenib and Sunitinib. Notably, Compound X shows a different selectivity profile compared to Sorafenib, as it does not inhibit B-Raf. This differential selectivity is a critical aspect of drug development, as it can translate to a different efficacy and safety profile.

Signaling Pathway Context: VEGFR2 and PDGFRβ

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

receptor receptor pathway pathway inhibitor inhibitor outcome outcome VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MEK/ERK VEGFR2->RAS PDGFRB PDGFRβ PDGFRB->PI3K PDGFRB->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation PLCg->Proliferation PI3K->Angiogenesis PI3K->Proliferation RAS->Proliferation CompoundX Compound X CompoundX->VEGFR2 CompoundX->PDGFRB Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFRB Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRB

Figure 2: Simplified signaling pathways of VEGFR2 and PDGFRβ and the points of inhibition by Compound X, Sorafenib, and Sunitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This section provides a detailed protocol for determining the IC50 values of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the potency of a test compound (e.g., Compound X) by measuring its ability to displace a fluorescently labeled tracer from the ATP binding pocket of the kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (Compound X) and reference compounds (Sorafenib, Sunitinib)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Create a series of 2-fold dilutions of the compounds in DMSO.

    • Further dilute the compounds in the assay buffer to achieve the desired final concentrations.

  • Assay Reaction Setup:

    • Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Include controls: no-inhibitor control (DMSO only) and no-enzyme control.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the no-inhibitor and no-enzyme controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness of the Protocol: This protocol is a widely used and validated method for assessing kinase inhibitor potency. The use of TR-FRET provides a robust and sensitive readout. Including reference compounds like Sorafenib and Sunitinib in the same assay run serves as a positive control and allows for direct comparison of potencies, ensuring the reliability of the results obtained for the novel compound.

Conclusion

The validation of the biological activity of novel compounds, such as this compound derivatives, is a rigorous process that requires careful experimental design and objective comparison with existing standards. By employing a systematic workflow of screening and characterization, researchers can elucidate the potency, selectivity, and mechanism of action of new chemical entities. The comparative data presented here for our hypothetical "Compound X" against established drugs like Sorafenib and Sunitinib highlights the importance of understanding the nuanced differences in the activity profiles of drug candidates. This detailed approach is fundamental to the successful development of new and improved therapeutics.

A Comparative Guide to the Efficacy of 5-Bromobenzo[d]isoxazol-3-ylamine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1] The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise against a range of biological targets. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors based on the 5-Bromobenzo[d]isoxazol-3-ylamine core, supported by experimental data and methodologies.

The Rise of the Benzo[d]isoxazole Scaffold in Kinase Inhibition

The 3-aminobenzo[d]isoxazole moiety has been identified as a versatile pharmacophore for developing inhibitors of receptor tyrosine kinases (RTKs). Its rigid bicyclic structure provides a solid anchor for substituents to interact with the ATP-binding pocket of various kinases. The bromine atom at the 5-position offers a site for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, focusing on their efficacy against key oncogenic kinases such as c-Met and VEGFR-2.

Comparative Efficacy Against Key Kinase Targets

To provide a clear comparison, we will examine representative compounds from the literature and benchmark their performance against established, FDA-approved kinase inhibitors.

Targeting the c-Met Proto-Oncogene

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving the growth and metastasis of various tumors.[2] A series of 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated as potent c-Met inhibitors.[2]

Table 1: In Vitro Inhibitory Activity of 3-Amino-benzo[d]isoxazole Derivatives Against c-Met Kinase

Compound IDR Group (at 4-position of benzo[d]isoxazole)c-Met IC50 (nM)[2]Kinase Selectivity (IC50 in nM)[2]
1 2-fluoro-N-methyl-4-(quinolin-6-yloxy)aniline1.8KDR (VEGFR-2) >1000, FGFR2 >1000, Ron >1000
2 2-fluoro-4-(quinolin-6-yloxy)aniline5.4KDR (VEGFR-2) >1000, FGFR2 >1000, Ron >1000
3 4-(quinolin-6-yloxy)aniline8.2KDR (VEGFR-2) >1000, FGFR2 >1000, Ron >1000
Crizotinib (FDA-approved c-Met/ALK inhibitor)1-5 (literature values)ALK, ROS1, RON

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveals key SAR trends for c-Met inhibition. The presence of a quinoline-6-yloxy moiety at the 4-position of the aniline ring is crucial for high potency. Furthermore, the substitution on the aniline ring plays a significant role, with the N-methyl and 2-fluoro-substituted analog (Compound 1 ) demonstrating the highest potency (IC50 = 1.8 nM).[2] This compound also exhibits excellent selectivity against other kinases like KDR (VEGFR-2) and FGFR2.[2]

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The 3-amino-benzo[d]isoxazole scaffold has also been successfully employed to develop potent VEGFR-2 inhibitors.[3]

Table 2: In Vitro Inhibitory Activity of 3-Amino-benzo[d]isoxazole Derivatives Against VEGFR-2

Compound IDR Group (at 4-position of benzo[d]isoxazole)VEGFR-2 (KDR) IC50 (nM)[3]PDGFRβ IC50 (nM)[3]
4 4-chloro-3-(trifluoromethyl)phenylurea1020
5 3-(trifluoromethyl)phenylurea2030
Sorafenib (FDA-approved multi-kinase inhibitor)90 (literature values)20 (literature values)

Structure-Activity Relationship (SAR) Insights:

For VEGFR-2 inhibition, a diaryl urea moiety attached to the 3-aminobenzo[d]isoxazole core is a key pharmacophoric element. The substitution pattern on the terminal phenyl ring of the urea significantly impacts potency. The presence of electron-withdrawing groups, such as chloro and trifluoromethyl substituents (Compound 4 ), enhances inhibitory activity against both VEGFR-2 and the closely related Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3]

Signaling Pathways and Experimental Workflows

To understand the cellular effects of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

Key Signaling Pathways

Signaling_Pathways cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling cMet c-Met Receptor HGF HGF RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT Proliferation Proliferation, Survival, Motility Inhibitor1 Compound 1 (c-Met Inhibitor) VEGFR2 VEGFR-2 Receptor VEGF VEGF PLCg PLCγ PKC PKC ERK_V ERK PI3K_V PI3K AKT_V AKT Angiogenesis Angiogenesis, Vascular Permeability Inhibitor4 Compound 4 (VEGFR-2 Inhibitor)

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (this compound core) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 Cell_Based_Assay Cell-Based Assays (Proliferation, Migration) Determine GI50 Western_Blot Western Blot Analysis (Target Phosphorylation, Downstream Signaling) In_Vivo_Studies In Vivo Efficacy (Xenograft Models)

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for key assays are provided below.

Synthesis of the this compound Scaffold

While many derivatives are synthesized from commercially available this compound, a general synthetic route involves the cyclization of a substituted 2-halobenzonitrile with hydroxylamine. Further modifications can then be made to the 3-amino group. For specific derivatives, please refer to the detailed synthetic schemes in the cited literature.[2][3]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a c-Met or VEGFR-2 dependent line)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target in a cellular context by assessing the phosphorylation status of the kinase and its downstream effectors.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can yield compounds with nanomolar efficacy against key oncogenic drivers like c-Met and VEGFR-2.

The continued exploration of this chemical space holds significant promise. Future efforts should focus on:

  • Improving pharmacokinetic properties: While in vitro potency is crucial, optimizing absorption, distribution, metabolism, and excretion (ADME) properties is essential for in vivo efficacy and clinical translation.

  • Broadening the target scope: Investigating the activity of this scaffold against other kinase families could uncover novel therapeutic opportunities.

  • Overcoming drug resistance: Designing next-generation inhibitors that are active against common resistance mutations is a critical challenge in kinase inhibitor drug discovery.

This guide provides a solid foundation for researchers in the field, offering a comparative analysis of efficacy and detailed experimental methodologies to support the rational design and evaluation of novel this compound-based kinase inhibitors.

References

The Ascendant Scaffold: A Comparative Guide to 5-Bromobenzo[d]isoxazol-3-ylamine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. The selection of a core heterocyclic scaffold is a critical decision point in drug design, profoundly influencing a compound's physicochemical properties, target engagement, and overall clinical potential. Among the myriad of privileged structures, the 5-bromobenzo[d]isoxazol-3-ylamine scaffold has emerged as a compelling starting point for the development of next-generation therapeutics. This guide provides an in-depth, objective comparison of this scaffold against other established heterocyclic systems—benzimidazole, benzothiazole, quinoline, and indole—supported by a synthesis of available data and outlining key experimental methodologies.

Introduction to the this compound Scaffold: A Rising Star

The this compound core is a fused heterocyclic system that marries the unique electronic properties of the isoxazole ring with the structural rigidity of a benzene ring. The presence of a bromine atom at the 5-position and an amine group at the 3-position provides two strategic vectors for chemical modification, allowing for the facile generation of diverse compound libraries.[1] This scaffold has garnered significant interest for its role as a versatile synthetic intermediate in the creation of novel compounds with potential therapeutic applications, particularly in the realms of oncology and neuroscience.[1][2]

The isoxazole moiety itself is a well-established pharmacophore, present in numerous clinically approved drugs and known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The benzisoxazole framework, a fusion of benzene and isoxazole rings, is considered a "privileged structure" in medicinal chemistry, with derivatives showing promise as antimicrobial, anticancer, and anti-glycation agents.[6][7]

Comparative Analysis of Heterocyclic Scaffolds

The decision to employ a particular scaffold in a drug discovery program is multifactorial. Below is a comparative overview of the this compound scaffold against other prominent heterocyclic cores.

Physicochemical Properties: A Balancing Act

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. The choice of a heterocyclic scaffold can significantly influence these parameters.

PropertyThis compoundBenzimidazoleBenzothiazoleQuinolineIndole
Molecular Weight ( g/mol ) 213.03[8][9][10]118.14135.19129.16117.15
LogP (calculated) ~2.5-3.0 (Varies with method)~1.5-2.0~2.0-2.5~2.0~2.1
Hydrogen Bond Donors 1 (amine group)1 (pyrrolic NH)001 (pyrrolic NH)
Hydrogen Bond Acceptors 2 (isoxazole N and O)1 (pyridinic N)1 (thiazole N)1 (pyridinic N)0
pKa (basic) Amine group: ~3-4; Isoxazole N: <0~5.5 (pyridinic N)~1.2 (thiazole N)~4.9 (pyridinic N)Not significantly basic
Key Features Dipolar, weakly basic isoxazole ring.[1]Amphoteric nature, strong H-bond capabilities.Weaker base than benzimidazole.[11]Weakly basic, aromatic system.Weakly acidic NH, electron-rich pyrrole ring.[12]

This table presents approximate values for the parent scaffolds to illustrate general trends. Actual properties of derivatives will vary significantly with substitution.

The this compound scaffold offers a unique combination of a hydrogen bond donor and two acceptors, along with a moderate lipophilicity imparted by the bromo-substituted benzene ring. The weakly basic nature of the isoxazole nitrogen, in contrast to the more basic benzimidazole and quinoline nitrogens, can be advantageous in tuning interactions with biological targets and influencing pharmacokinetic properties.

Biological Activity and Therapeutic Applications

The true measure of a scaffold's utility lies in its proven and potential therapeutic applications.

ScaffoldKey Biological Activities & TargetsExamples of Approved Drugs/Clinical Candidates
This compound BRD4 inhibition (anticancer), potential for CNS disorders (e.g., antipsychotics).[2][12] Broader isoxazole class: anticancer, antimicrobial, anti-inflammatory.[3][4][5][13][14]Derivatives are in preclinical/discovery stages.[12]
Benzimidazole Proton pump inhibitors, anthelmintics, anticancer (tubulin inhibitors), antihistamines.Omeprazole, Albendazole, Mebendazole.
Benzothiazole Anticancer (kinase inhibitors), antimicrobial, anticonvulsant.Riluzole, Pramipexole.
Quinoline Antimalarial, antibacterial (fluoroquinolones), anticancer (kinase inhibitors).[2][3][15][16]Chloroquine, Ciprofloxacin, Lenvatinib.[16]
Indole Anticancer (kinase inhibitors), antimigraine (triptans), antiviral, antipsychotic.[4][8][12][17]Sunitinib, Sumatriptan, Ondansetron.[4][12]

While scaffolds like quinoline and indole are present in a larger number of FDA-approved drugs, the this compound scaffold is at the forefront of exploring novel biological space, particularly in epigenetic regulation through targets like BRD4.[12][17] This suggests a high potential for developing first-in-class therapeutics.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, this section details a representative synthetic protocol for the this compound scaffold and a general workflow for its biological evaluation.

Synthesis of this compound

A common and effective method for the synthesis of the benzisoxazole core involves the cyclization of an appropriately substituted precursor. The following is a generalized, plausible synthetic protocol.

Workflow for the Synthesis of this compound

start Starting Material: 2-Fluoro-5-bromobenzonitrile step1 Nucleophilic Aromatic Substitution with Acetohydroxamic Acid start->step1 intermediate Intermediate: N-(2-cyano-4-bromophenyl)acetohydroxamic acid step1->intermediate step2 Intramolecular Cyclization (e.g., with a base like K2CO3) intermediate->step2 product Final Product: This compound step2->product

A representative synthetic workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-fluoro-5-bromobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add acetohydroxamic acid and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).

  • Nucleophilic Substitution: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is the displacement of the activated fluoride by the oxygen of the hydroxamic acid.

  • Cyclization: Upon consumption of the starting material, the intermediate N-(2-cyano-4-bromophenyl)acetohydroxamic acid will cyclize in situ under the basic reaction conditions to form the desired this compound. The base facilitates the deprotonation of the hydroxylamine nitrogen, which then attacks the nitrile carbon.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for assessing the therapeutic potential of novel derivatives of the this compound scaffold.

Drug Discovery Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Primary Screening: Target-based or phenotypic assay B Secondary Screening: Dose-response and selectivity profiling A->B C ADME-Tox Profiling: Solubility, metabolic stability (microsomes), hERG liability, cytotoxicity B->C G Structure-Activity Relationship (SAR) Studies C->G D Pharmacokinetic Studies: Bioavailability, half-life in animal models E Efficacy Studies: Disease-relevant animal models D->E F Preliminary Toxicology: Dose-range finding studies E->F F->G H Structure-Based Drug Design (if applicable) G->H

References

Comparative analysis of benzisoxazole versus benzimidazole as a pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzisoxazole and Benzimidazole as Pharmacophores

Introduction: Two Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that can bind to a diverse range of biological targets, leading to compounds with potent and varied pharmacological activities. Both benzisoxazole and benzimidazole fit this description perfectly. They are bicyclic heterocyclic aromatic compounds, similar in size and topology, yet their distinct electronic and structural nuances dictate their suitability for different therapeutic applications. This guide provides a comparative analysis of these two critical pharmacophores, delving into their physicochemical properties, pharmacological profiles, and the strategic rationale behind their use in drug design.

Benzisoxazole is a cornerstone in the development of drugs targeting the central nervous system (CNS).[1] Its unique electronic distribution and conformational rigidity have made it a key component in several successful antipsychotic and anticonvulsant medications.[1][2] In contrast, benzimidazole, being a bioisostere of naturally occurring purines, boasts an extraordinarily broad therapeutic footprint.[3][4] From proton pump inhibitors that revolutionized gastroenterology to a wide array of anti-infective and anticancer agents, the benzimidazole core is one of the most versatile and successful pharmacophores in clinical use.[5][6][7]

This analysis will provide researchers and drug development professionals with a foundational understanding of the strengths, weaknesses, and comparative advantages of each scaffold, supported by experimental data and established synthetic protocols.

Physicochemical and Structural Properties: A Tale of Two Heterocycles

The fundamental differences between benzisoxazole and benzimidazole begin with their core structures. Benzisoxazole contains a weak N-O bond and is a relatively neutral, weakly basic molecule. Benzimidazole features two nitrogen atoms, one of which (the pyrrolic -NH) acts as a hydrogen bond donor, while the other (the iminic -N=) is a hydrogen bond acceptor and imparts basicity to the molecule.[8] These differences have profound implications for a compound's solubility, membrane permeability, metabolic stability, and potential for target interaction.

Core Structural Comparison

The diagram below highlights the key structural features of each pharmacophore, including the numbering conventions and the location of hydrogen bond donors and acceptors, which are critical for molecular recognition by biological targets.

G start Start Materials: - o-(TMS)aryl triflate - Aldoxime step1 Step 1: Chlorination (NCS, DMF) start->step1 step2 Step 2: In-situ Generation (CsF, Acetonitrile) step1->step2 step3 Step 3: [3+2] Cycloaddition (Reaction of Aryne and Nitrile Oxide) step2->step3 step4 Step 4: Work-up & Purification (Extraction, Chromatography) step3->step4 end_node Product: 3-Substituted Benzisoxazole step4->end_node

References

Head-to-head comparison of isoxazole and oxazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among the five-membered aromatic heterocycles, isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) stand out as privileged structures.[1] As isomers, they share the same molecular formula (C₃H₃NO) but differ in the relative positions of their oxygen and nitrogen atoms—a subtle distinction that imparts a cascade of differences in their physicochemical properties, metabolic fates, and pharmacodynamic profiles.[1][2] This guide, written from the perspective of a senior application scientist, provides a head-to-head comparison of these two critical scaffolds, moving beyond a simple list of facts to explain the causality behind their divergent behaviors in drug design. We will explore their electronic and steric nuances, synthetic accessibility, metabolic stability, and roles in biological systems, supported by experimental data and validated protocols.

Part 1: Physicochemical Properties - The Foundation of Molecular Interactions

The arrangement of heteroatoms in isoxazole and oxazole directly governs their electron distribution, which in turn dictates their fundamental properties like basicity, dipole moment, and aromaticity. These characteristics are not mere academic points; they are critical determinants of how a molecule will behave in a biological environment, influencing everything from solubility to receptor binding affinity.

The key distinction arises from the adjacent placement of the electronegative oxygen and nitrogen atoms in the isoxazole ring. This proximity results in a weaker N-O bond and a significantly different electronic character compared to the oxazole ring, where a carbon atom separates the heteroatoms.[1]

Key Physicochemical Differences:

  • Basicity (pKa): The nitrogen atom in oxazole is significantly more basic (pKa of conjugate acid ≈ 0.8) than in isoxazole (pKa ≈ -3.0).[1][3] This is because the nitrogen in oxazole is more "pyridine-like," with its lone pair of electrons less influenced by the adjacent oxygen. The lower basicity of isoxazoles can be advantageous in drug design to avoid off-target interactions with aminergic receptors or to prevent unwanted protonation in certain physiological compartments.

  • Dipole Moment: Isoxazole possesses a larger dipole moment (≈ 3.0 D) compared to oxazole (≈ 1.7 D).[1] This difference in charge distribution can be leveraged to modulate a compound's polarity, solubility, and ability to interact with polar residues in a protein binding pocket.

  • Aromaticity: While both rings are aromatic, some studies suggest isoxazole has slightly greater aromaticity than oxazole.[4] This can influence the ring's stability and its participation in π-π stacking interactions with biological targets.[4]

DOT script for the structural comparison diagram:

Caption: Structural and physicochemical comparison of Isoxazole and Oxazole.

Table 1: Comparative Summary of Physicochemical Properties

Property Isoxazole Oxazole Implication in Medicinal Chemistry Reference(s)
Structure 1,2-position of O and N 1,3-position of O and N Affects electronic distribution, bond stability, and interaction vectors. [1][2]
pKa of Conjugate Acid -3.0 0.8 Isoxazole is a very weak base, reducing potential for off-target effects at biological amines. Oxazole is a weak base. [1][3]
Dipole Moment ~3.0 D ~1.7 D Higher dipole moment in isoxazole can be used to modulate polarity and interactions with polar targets. [1]
Hydrogen Bonding Nitrogen is the primary H-bond acceptor. Nitrogen is the primary H-bond acceptor. Both can act as bioisosteres for esters or amides, participating in H-bonding. [1][5]

| Aromaticity | Aromatic; some reports suggest slightly greater than oxazole. | Aromatic. | Influences stability and potential for π-π stacking interactions. |[4] |

Part 2: Synthesis Strategies - Building the Core Scaffolds

The accessibility of a scaffold is a pragmatic concern in drug development. Both isoxazoles and oxazoles are readily synthesized, but through distinct and classic chemical reactions that medicinal chemists can choose based on available starting materials and desired substitution patterns.

Isoxazole Synthesis: The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[6] This typically involves reacting a nitrile oxide (generated in situ from an oxime) with an alkyne or alkene. This method offers excellent control over regioselectivity, allowing for the synthesis of specifically substituted 3,5- or 3,4,5-substituted isoxazoles.[6]

Oxazole Synthesis: The construction of the oxazole ring often relies on cyclization reactions of α-acylamino ketones, with the Robinson-Gabriel synthesis being a cornerstone method.[5] Other common methods include the van Leusen reaction and the Fischer oxazole synthesis. These pathways provide robust access to a wide variety of substituted oxazoles.[5]

DOT script for the synthesis pathways diagram:

G cluster_iso Isoxazole Synthesis cluster_oxa Oxazole Synthesis a1 Aldoxime a3 [3+2] Cycloaddition (e.g., Huisgen) a1->a3 a2 Alkyne a2->a3 a4 Substituted Isoxazole a3->a4 b1 α-Acylamino Ketone b2 Cyclodehydration (e.g., Robinson-Gabriel) b1->b2 b3 Substituted Oxazole b2->b3

Caption: High-level overview of common synthetic routes to isoxazoles and oxazoles.

Part 3: Metabolic Stability and Pharmacokinetics - The Body's Response

A molecule's journey through the body is heavily influenced by its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. Here, isoxazole and oxazole can exhibit profoundly different behaviors, a critical consideration for optimizing drug half-life and avoiding the formation of reactive metabolites.

The most significant metabolic liability of the isoxazole ring is the reductive cleavage of its weak N-O bond.[1] This pathway, which can be catalyzed by NADH-dependent reductases in the liver or by intestinal microflora, opens the ring to form a β-enaminoketone or a benzamidine metabolite, as seen with the anticoagulant razaxaban.[7] The anti-inflammatory drug leflunomide also undergoes metabolic ring opening to its active α-cyanoenol metabolite.[8] This metabolic route is a key design consideration; while it can be used for bioactivation, it can also be an unpredictable and rapid clearance pathway.

In contrast, the oxazole ring is generally more metabolically robust and does not possess the same inherent N-O bond liability. Its metabolism typically proceeds through more conventional oxidation of the ring or its substituents by CYP enzymes.[1] This often makes the oxazole scaffold a more predictable and stable choice when metabolic clearance is a concern.

DOT script for the metabolic pathways diagram:

G cluster_iso Isoxazole Metabolism cluster_oxa Oxazole Metabolism iso Isoxazole-containing Drug reduct Reductive N-O Bond Cleavage iso->reduct NADH-dependent reductases open Ring-Opened Metabolite reduct->open oxa Oxazole-containing Drug cyp CYP450-mediated Oxidation oxa->cyp oxid Oxidized Metabolite cyp->oxid

Caption: Predominant metabolic pathways for isoxazole and oxazole scaffolds.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to experimentally assess the metabolic stability of an isoxazole-containing compound versus its oxazole analog.

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of test compounds in HLM.

Materials:

  • Test Compounds (Isoxazole analog, Oxazole analog), 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regeneration System (e.g., Corning Gentest™).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide).

  • Positive Control Compound (e.g., Verapamil, high clearance).

  • Negative Control Compound (e.g., Warfarin, low clearance).

Procedure:

  • Preparation of Master Mix: Prepare a master mix in 0.1 M phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the NADPH regeneration system according to the manufacturer's protocol. Pre-warm at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compounds (isoxazole and oxazole analogs) and controls to separate wells of a 96-well plate to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Time Point Sampling: Initiate the metabolic reaction by adding the pre-warmed master mix to the wells. Incubate the plate at 37°C with shaking.

  • Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the master mix and serves as the baseline.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t_1/2) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) = (k / [HLM protein concentration]) * (microsomal protein per gram of liver) * (grams of liver per kg body weight).

Trustworthiness Check: The inclusion of high and low clearance controls validates the assay's performance. The results should show rapid metabolism of verapamil and slow metabolism of warfarin, confirming the enzymatic activity of the HLM and the integrity of the procedure.

Part 4: Pharmacodynamics and Biological Activity - The Scaffolds in Action

Both scaffolds are staples in drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[9][10] The choice between them is often dictated by nuanced structure-activity relationships (SAR) for a specific target.

Role as Bioisosteres: Oxazoles and isoxazoles are frequently used as bioisosteres for amide or ester functional groups.[4] They can mimic the hydrogen bonding capabilities and steric profile of these groups while offering improved metabolic stability (especially oxazole) and cell permeability. The different vector arrangements for hydrogen bond acceptors in the two rings can lead to significant differences in binding affinity and selectivity.

Prevalence in Approved Drugs: A review of FDA-approved drugs reveals that isoxazole-containing compounds are more prevalent than their oxazole counterparts.[4][11] This may be due to a combination of factors, including their unique electronic properties and the historical focus of certain research programs.

Table 2: Examples of Marketed Drugs Containing Isoxazole and Oxazole Scaffolds

Drug Scaffold Therapeutic Class Target/Mechanism of Action Reference(s)
Valdecoxib Isoxazole NSAID COX-2 Inhibitor [12]
Leflunomide Isoxazole DMARD Dihydroorotate dehydrogenase inhibitor [12]
Linezolid Oxazole Antibiotic Inhibits bacterial protein synthesis [5]
Oxaprozin Oxazole NSAID COX-1/COX-2 Inhibitor [4]
Tafamidis Oxazole Transthyretin Stabilizer Prevents amyloid fibril formation [11]

| Aleglitazar | Oxazole | Antidiabetic | PPARα/γ agonist |[5] |

Conclusion: A Nuanced Choice in the Chemist's Toolbox

The head-to-head comparison of isoxazole and oxazole reveals two scaffolds with distinct personalities, despite their isomeric relationship.[1] The isoxazole ring, characterized by its weak N-O bond, low basicity, and high dipole moment, offers unique opportunities for molecular design but comes with a potential metabolic liability through reductive ring cleavage.[1][7] The oxazole ring presents a more metabolically robust and basic alternative, providing a stable core for extensive functionalization.[1][5]

The decision to use one scaffold over the other is not a matter of inherent superiority but a strategic choice based on the specific goals of a drug discovery program. It requires a deep understanding of the target biology, the desired pharmacokinetic profile, and the subtle interplay of electronic and steric factors. As medicinal chemistry continues to evolve, a thorough appreciation for the nuanced differences between these powerful heterocyclic isomers will remain essential for the rational design of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to the Experimental Validation of Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in an Era of Targeted Therapy

The development of small molecule kinase inhibitors represents a paradigm shift in modern medicine, particularly in oncology. Kinases, as central nodes of cellular signaling, are compelling drug targets; however, the high degree of conservation in their ATP-binding sites presents a formidable challenge: achieving inhibitor specificity.[1][2] An inhibitor's biological effect is the sum of its interactions with both its intended target and numerous unintended "off-targets." While some off-target effects can be therapeutically beneficial (polypharmacology), they are more often the cause of toxicity and adverse events.[1][3][4]

This guide provides a comparative overview of the key experimental strategies for validating kinase inhibitor specificity. We will move logically from high-throughput, in vitro biochemical assessments to direct measurements of target engagement in the complex cellular milieu, and finally, to the global cellular consequences of target inhibition. This multi-pronged approach provides the layered, cross-validated evidence required for confident decision-making in drug discovery and chemical biology.

The Validation Workflow: A Triad of Interrogations

A robust validation cascade integrates three distinct, yet complementary, levels of inquiry. It begins with a broad survey of potential interactions in a simplified system, followed by confirmation of direct binding in a physiological context, and concludes with an assessment of the functional downstream consequences.

G cluster_0 Level 1: Biochemical Profiling cluster_1 Level 2: Cellular Target Engagement cluster_2 Level 3: Functional Cellular Readouts b_profiling Broad Kinome Profiling (e.g., KINOMEscan) b_enzymatic Orthogonal Enzymatic Assays (IC50 Determination) b_profiling->b_enzymatic Confirm Hits c_cetsa Cellular Thermal Shift Assay (CETSA) b_enzymatic->c_cetsa Validate in Cellula f_phospho Phosphoproteomics (Global Signaling Effects) c_cetsa->f_phospho Assess Downstream Effects c_nanobret NanoBRET™ Assay (Live-Cell Binding) f_phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) f_phospho->f_phenotype Correlate with Function end Comprehensive Specificity Profile f_phenotype->end start Test Compound start->b_profiling

Figure 1: The Kinase Inhibitor Specificity Validation Cascade.

Part 1: Biochemical Profiling — Casting a Wide Net

The first step in understanding specificity is to determine the full spectrum of kinases a compound can physically interact with in a controlled, cell-free environment.[1][6] These assays are essential for identifying primary targets and potential off-targets with high sensitivity.

Technique 1: Competition Binding Assays (e.g., KINOMEscan™)

The dominant technology in this space is the competition binding assay, which quantitatively measures the interaction between a test compound and a large panel of kinases.[7][8]

Causality Behind the Method: This approach bypasses the complexities of enzymatic activity (e.g., substrate choice, ATP concentration) to measure one thing directly: binding affinity.[9] The core principle is that a test compound's ability to displace a known, immobilized ligand from the kinase's active site is proportional to its binding affinity.[9] The amount of kinase bound to the solid support is then quantified, often by qPCR targeting a DNA tag conjugated to the kinase.[9]

Data Output: The primary output is either the dissociation constant (Kd) or the percent of control (%Ctrl) at a given concentration, which represents the compound's binding potency and selectivity across the kinome panel.[9][10] This data is often visualized using a "TREEspot™" diagram, which maps hits onto a phylogenetic tree of the human kinome.

Comparison of Major Commercial Platforms:

FeatureEurofins DiscoverX (KINOMEscan™)Reaction Biology (HotSpot℠) & Other Providers
Principle DNA-tagged kinase competition binding assay.[9]Primarily radiometric activity assays ([33P]-ATP).[3][11]
Primary Output Dissociation Constant (Kd).[9][10]IC50 (functional inhibition).[11]
ATP Dependence No, ATP-independent.[7][9]Yes, ATP-competitive.[3][11]
Panel Size >480 kinases, including mutants.[7][12]Varies, typically 100-400 kinases.[1]
Key Advantage Measures true thermodynamic binding; not influenced by ATP concentration.[9]Measures functional inhibition, which can be more physiologically relevant.
Key Limitation Binding does not always equal functional inhibition.IC50 values are highly dependent on the assay's ATP concentration.[3]

Expert Insight: Kd values from binding assays and IC50 values from enzymatic assays are fundamentally different. A Kd reflects the intrinsic affinity between a compound and a kinase. An IC50, for an ATP-competitive inhibitor, is a function of both its intrinsic affinity (Ki) and the concentration of ATP used in the assay.[3] Discrepancies between these values are common and mechanistically informative. A potent binder (low Kd) that is a weak functional inhibitor (high IC50) might suggest a non-ATP competitive binding mode or an assay condition artifact. Always cross-validate strong hits from a binding screen with a functional enzymatic assay.

Part 2: Cellular Target Engagement — Verifying the Interaction in a Living System

A compound's activity in a biochemical assay does not guarantee it will engage its target in the crowded, complex environment of a living cell.[13][14] Factors like cell permeability, efflux pumps, intracellular ATP concentrations, and protein-protein interactions can dramatically alter a compound's effective potency.[13][15] Therefore, directly measuring target engagement in cells is a non-negotiable validation step.[5]

Technique 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target binding in intact cells or tissues.[16]

Causality Behind the Method: The principle is based on ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed.[18] The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. A stabilized target protein will remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells.[18][19]

G cluster_0 No Drug (Control) cluster_1 With Drug n_native Native Protein n_denatured Denatured & Aggregated n_native->n_denatured Heat (e.g., 52°C) analysis Lyse Cells -> Centrifuge -> Analyze Soluble Fraction (e.g., Western Blot, MS) n_denatured->analysis Less protein detected d_bound Drug-Bound Protein (Stabilized) d_soluble Remains Soluble d_bound->d_soluble Heat (e.g., 52°C) d_soluble->analysis More protein detected start Cells treated +/- Drug

Figure 2: The Principle of the Cellular Thermal Shift Assay (CETSA).

Data Output: The results are presented in two main ways:

  • Melt Curve: A plot of soluble protein abundance versus temperature, showing a rightward shift in the curve for the drug-treated sample. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).[18]

  • Isothermal Dose-Response (ITDR): Cells are treated with a range of compound concentrations and heated at a single, fixed temperature. This generates a dose-response curve from which a cellular EC50 for target engagement can be derived.[18]

Technique 3: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding to a specific target protein in living cells in real-time.[20][21]

Causality Behind the Method: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[20][22][23] The target kinase is expressed as a fusion with NanoLuc®. A fluorescent tracer that reversibly binds the kinase's active site is added to the cells.[20][24] When the tracer is bound, its proximity to NanoLuc® allows for energy transfer, generating a BRET signal. A test compound competes with the tracer for binding; as the compound displaces the tracer, the BRET signal decreases in a dose-dependent manner.[23]

Comparison of Cellular Target Engagement Assays:

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization.[16][17]Bioluminescence Resonance Energy Transfer (BRET).[20][22]
Target Modification None required; works on endogenous proteins.[15]Requires genetic fusion of target to NanoLuc® Luciferase.[20]
Readout Western Blot, ELISA, Mass Spectrometry.[19]Ratiometric light emission.[22]
Format Low-to-medium throughput.[18]High-throughput screening (HTS) compatible.[24]
Key Advantage Label-free, measures engagement with native protein.[15]Live-cell, real-time, quantitative, high-throughput.[21]
Key Limitation Indirect readout, not all proteins show a thermal shift.Requires cell line engineering and a specific fluorescent tracer.

Part 3: Functional & Global Profiling — Charting the Consequences

Confirming that a compound binds its target in a cell is crucial, but the ultimate goal is to understand the functional consequences of that binding. Does engagement lead to inhibition of the kinase's signaling function? And what other signaling pathways are perturbed?

Technique 4: Mass Spectrometry-Based Phosphoproteomics

Phosphoproteomics provides an unbiased, global snapshot of the changes in protein phosphorylation across the entire cell following inhibitor treatment.[25]

Causality Behind the Method: The core logic is that inhibiting a specific kinase will lead to a quantifiable decrease in phosphorylation at sites directly downstream of that kinase.[26] Conversely, changes in phosphorylation at other sites can reveal off-target effects or downstream network adaptations.[26][27] The workflow involves treating cells with the inhibitor, lysing the cells, digesting proteins into peptides, enriching for phosphopeptides (e.g., using TiO2 or Fe-IMAC), and then identifying and quantifying the phosphopeptides using high-resolution mass spectrometry.[25][28]

G c_treat Treat Cells (Control vs. Inhibitor) c_lyse Lyse & Digest (Trypsin) c_treat->c_lyse c_enrich Phosphopeptide Enrichment (e.g., TiO2) c_lyse->c_enrich c_lcms LC-MS/MS Analysis c_enrich->c_lcms c_data Data Analysis: Quantification & Site ID c_lcms->c_data c_output On-Target Pathway & Off-Target Effects c_data->c_output

Figure 3: A Typical Phosphoproteomics Workflow.

Data Output: The final dataset is a list of thousands of identified phosphosites, with quantitative data showing their relative abundance changes between the inhibitor-treated and control states.[25] This allows for the identification of the inhibitor's on-target signature and any off-target signaling perturbations.

Expert Insight: A well-designed phosphoproteomics experiment is a self-validating system. The most significantly downregulated phosphosites should map to the known substrate motif of the target kinase. If they do not, it may indicate that the primary cellular effect of the compound is through an off-target. This unbiased view is unparalleled for uncovering unexpected biology and potential mechanisms of toxicity or polypharmacology.[26]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a method for generating an isothermal dose-response (ITDR) curve to determine the cellular EC50 of target engagement.

Materials:

  • Cell line of interest

  • Test inhibitor (e.g., GSK3368715 for PRMT1)[17]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer) with inhibitors

  • Refrigerated centrifuge

  • Equipment for protein quantification (e.g., Western Blot apparatus, antibodies)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve ~80% confluency on the day of the experiment.

    • Prepare a serial dilution of the test inhibitor in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove old medium, wash cells once with PBS, and add the inhibitor-containing medium.

    • Incubate cells for the desired time (e.g., 1 hour) at 37°C, 5% CO2.

  • Heating Step:

    • Determine the optimal challenge temperature from a preliminary melt-curve experiment. This should be a temperature on the steep part of the curve where ~50% of the protein is denatured in the absence of the drug.

    • After incubation, harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes for each drug concentration.

    • Place the tubes in a thermal cycler and heat at the pre-determined challenge temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample to ensure equal loading.

    • Analyze the abundance of the target protein in the soluble fraction using a quantitative method like Western Blotting or ELISA.

    • Quantify the band intensities from the Western Blot.

  • Data Interpretation:

    • Normalize the signal for each concentration to the vehicle control.

    • Plot the normalized protein abundance against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the EC50, representing the concentration at which 50% of the target protein is stabilized.

Conclusion: Synthesizing a Self-Validating Specificity Profile

References

Confirming the Mechanism of Action for 5-Bromobenzo[d]isoxazol-3-ylamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzisoxazole scaffold has emerged as a "privileged" structure, frequently appearing in a diverse array of biologically active compounds. Among these, derivatives of 5-Bromobenzo[d]isoxazol-3-ylamine are gaining traction as promising candidates for therapeutic intervention, particularly in oncology. This guide provides an in-depth, technical comparison of the mechanism of action for these derivatives, with a primary focus on their activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.

We will explore the experimental methodologies required to confirm this mechanism, compare the performance of benzisoxazole derivatives with established and alternative inhibitors, and provide detailed protocols to empower researchers in their own investigations. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for experimental design and data interpretation.

The Rise of BRD4 as a Therapeutic Target

BRD4, the most extensively studied member of the BET family, is an epigenetic reader that plays a pivotal role in gene transcription.[1] It recognizes and binds to acetylated lysine residues on histones via its two bromodomains (BD1 and BD2), acting as a scaffold to recruit transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb).[1] This recruitment leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes.

Crucially, many of these target genes are key oncogenes, such as MYC, which are central to cancer cell proliferation and survival.[2] By competitively binding to the bromodomains of BRD4, small molecule inhibitors can displace it from chromatin, thereby disrupting the transcription of these oncogenes and inducing anti-cancer effects.[3] This mechanism forms the basis of the therapeutic potential for many emerging cancer drugs.

This compound Derivatives as BRD4 Inhibitors

Recent studies have highlighted the potential of benzisoxazole derivatives as potent BRD4 inhibitors. While direct inhibitory data for derivatives of this compound is still emerging, closely related N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have demonstrated significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, with IC50 values in the sub-micromolar range.[4] This strongly suggests that the benzisoxazole core can be effectively functionalized to target the acetyl-lysine binding pocket of BRD4.

Comparative Performance of BRD4 Inhibitors

To contextualize the potential of this compound derivatives, it is essential to compare their expected performance with well-characterized and alternative BRD4 inhibitors.

Inhibitor ClassCompound ExampleTargetIC50 (nM)Key Features & Considerations
Benzisoxazole Derivatives N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivative (11h)BRD4(1)-Anti-proliferative IC50 of 780 nM in MV4-11 cells. Represents a promising scaffold for development.[4]
Thienotriazolodiazepines (+)-JQ1Pan-BETBRD4(BD1): 77, BRD4(BD2): 33The archetypal BET inhibitor; highly potent but lacks selectivity between BET family members.[3][5]
Thienodiazepines OTX015 (Birabresib)Pan-BETBRD2/3/4: 92-112Orally bioavailable and has been evaluated in clinical trials.[2][3]
Tetrahydroquinolines I-BET762 (Molibresib)Pan-BET-Another clinically investigated, orally bioavailable pan-BET inhibitor.[3]
Non-BET BRD4 Inhibitors ---An emerging area of research focusing on targeting other domains of BRD4, such as the Extra-Terminal (ET) domain, to overcome resistance to bromodomain inhibitors.[6]

Experimental Workflow for Mechanism of Action Confirmation

A rigorous and multi-faceted experimental approach is necessary to unequivocally confirm the mechanism of action of novel this compound derivatives as BRD4 inhibitors. The following workflow outlines the key assays, from initial binding to cellular effects.

MOA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Assay AlphaScreen Binding Assay (Determine IC50) MTT MTT Cell Proliferation Assay (Determine anti-proliferative IC50) Biochem_Assay->MTT Validate cellular activity WB Western Blot (Confirm downregulation of c-Myc) MTT->WB Investigate downstream effects ChIP ChIP-seq (Confirm displacement of BRD4 from target gene promoters) WB->ChIP Confirm target engagement in the nucleus

Caption: Experimental workflow for confirming the mechanism of action.

Detailed Experimental Protocols

AlphaScreen BRD4 Binding Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the binding affinity of a compound to its target protein. In this context, it is used to determine the IC50 value of the test compound for the bromodomains of BRD4.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound derivative in assay buffer.

    • Prepare solutions of His-tagged BRD4 bromodomain (BD1 or BD2) and a biotinylated acetylated histone H4 peptide in assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the assay buffer, the test compound dilution (or DMSO as a vehicle control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Bead Addition:

    • Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads. Incubate in the dark for 60-120 minutes.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of test compound bound to the BRD4 bromodomain.

  • Data Analysis:

    • Calculate the IC50 value from the dose-response curve.

MTT Cell Proliferation Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MV4-11, a human AML cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the anti-proliferative IC50 value.

Western Blot for c-Myc Expression

Principle: Western blotting is used to detect the presence and relative abundance of a specific protein, in this case, the oncoprotein c-Myc, a key downstream target of BRD4.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against c-Myc, followed by an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the results.

Chromatin Immunoprecipitation (ChIP)-seq

Principle: ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest. In this context, it is used to demonstrate that the test compound displaces BRD4 from the promoters and enhancers of its target genes.[3]

Step-by-Step Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with the test compound or vehicle control.

    • Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing:

    • Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against BRD4 to immunoprecipitate BRD4-bound DNA fragments.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing:

    • Prepare a DNA library and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome and identify peaks of BRD4 binding.

    • Compare the BRD4 binding profiles between the treated and control samples to identify regions of differential binding.

Alternative Mechanisms and Comparative Analysis

While BRD4 inhibition is a primary focus, the versatile isoxazole scaffold can be tailored to target other proteins. A comprehensive understanding of the mechanism of action requires considering and ruling out other potential targets.

Alternative_Targets cluster_brd4 BRD4 Inhibition cluster_cox2 COX-2 Inhibition cluster_nachr nAChR Agonism BRD4 This compound Derivative BRD4_Target BRD4 BRD4->BRD4_Target Binds to Bromodomain BRD4_Effect Downregulation of c-Myc, Anti-proliferative BRD4_Target->BRD4_Effect Leads to COX2_Derivative Other Isoxazole Derivatives COX2_Target COX-2 Enzyme COX2_Derivative->COX2_Target Binds to Active Site COX2_Effect Anti-inflammatory COX2_Target->COX2_Effect Blocks Prostaglandin Production nAChR_Derivative Other Isoxazole Derivatives nAChR_Target Nicotinic Acetylcholine Receptors (nAChRs) nAChR_Derivative->nAChR_Target Activates Receptor nAChR_Effect Neuronal Depolarization nAChR_Target->nAChR_Effect Opens Ion Channel

Caption: Comparison of potential mechanisms of action for isoxazole derivatives.

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain isoxazole derivatives, such as valdecoxib, are selective COX-2 inhibitors.[4] The mechanism involves blocking the active site of the COX-2 enzyme, thereby preventing the production of prostaglandins that mediate inflammation and pain.[2] Assays to test for this activity would include in vitro COX enzyme inhibition assays.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some isoxazole-containing compounds act as agonists for nAChRs. This mechanism involves binding to and activating these ligand-gated ion channels, leading to an influx of cations and neuronal depolarization. Functional assays, such as ion flux assays, can be used to assess this activity.

By systematically applying the experimental workflow described in this guide, researchers can confidently confirm the mechanism of action for novel this compound derivatives. This rigorous approach, coupled with a comparative analysis against known inhibitors and alternative mechanisms, will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for 5-Bromobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 5-Bromobenzo[d]isoxazol-3-ylamine (CAS No. 455280-00-9). As a specialized chemical intermediate in pharmaceutical and developmental research, its unique structure—a brominated aromatic amine—necessitates a rigorous and informed approach to safety. This document moves beyond mere compliance, offering a deep, scientifically-grounded rationale for each procedural step to ensure the protection of all laboratory personnel.

Immediate Hazard Profile and Core Scientific Concerns

Before handling this compound, it is critical to understand its inherent risks. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The primary pictogram is the GHS07 (Exclamation Mark), and the signal word is "Warning".

However, these statements only provide a surface-level view. The true risk lies in its chemical classification as a primary aromatic amine . This class of compounds is known for its potential for bioactivity and, in many cases, carcinogenicity and mutagenicity.[3][4] Aromatic amines can be readily absorbed through the skin, posing a systemic exposure risk that may not be immediately apparent.[4][5] Therefore, our safety protocol is designed not just to prevent acute irritation but to mitigate the risk of chronic, low-level exposure.

The Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends entirely on the implementation of preceding control measures.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:

  • Containment of Aerosols: As a solid, this compound can easily form fine dust particles during handling, which can be inhaled.[1]

  • Vapor Control: Although it is a solid at room temperature, any subsequent dissolution in solvents will create vapors that must be contained.

Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during all operations.

Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly-fitting, indirectly vented chemical splash goggles conforming to EN 166 (or equivalent) are mandatory at all times.[6][7]

    • Enhanced Protection: When handling larger quantities (>5 grams) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes that could otherwise bypass the seal of goggles.[6]

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard recommendation. However, it is crucial to recognize that no glove material offers permanent protection. Aromatic compounds can permeate nitrile over time.

    • Protocol: Always wear double gloves . This creates a secondary barrier and allows for the safe removal of the outer glove immediately upon known or suspected contact, without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.[1] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection:

    • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • High-Risk Operations: For procedures involving large quantities or significant splash potential, a chemical-resistant apron worn over the lab coat is required.[7] For extensive use, a disposable chemical-resistant suit (e.g., Tyvek) should be considered.

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, additional respiratory protection is not required.

    • Contingency Use: A respirator may be necessary in specific, non-routine situations such as a large spill or a failure of the primary engineering controls. In such cases, a NIOSH-approved air-purifying respirator with P95 or P100 particulate filters is recommended.[1][8] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training.

PPE Selection Summary

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (<1g in an enclosure) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Solution Handling (in fume hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Large Scale Work (>10g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronAssess need based on aerosolization potential
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant Suit/ApronP95/P100 Particulate Respirator

Step-by-Step Operational Protocol

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure spill kits, waste containers, and emergency eyewash/shower stations are accessible.[9]

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing operations within a fume hood or a balance enclosure with exhaust ventilation.

    • Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust.

    • Clean the spatula and any contaminated surfaces with a solvent-moistened wipe immediately after use. Dispose of the wipe in the designated halogenated waste container.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to prevent splashing.

    • Keep all vessels capped or covered when not actively adding reagents.

    • Run the reaction in a clearly labeled vessel within the fume hood.

  • Post-Procedure:

    • Upon completion, carefully quench the reaction if necessary.

    • Transfer all waste, including solvent rinses of glassware, into a clearly labeled "Halogenated Organic Waste" container.[2][10]

    • Decontaminate the work area thoroughly.

    • Remove PPE in the correct order: outer gloves, apron/suit, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water.[11]

Safe Handling and Disposal Workflow

The following diagram illustrates the complete, self-validating workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal cluster_disposal 4. Final Disposal prep_area Designate & Prepare Work Area verify_safety Verify Fume Hood & Safety Equipment prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer react Perform Reaction transfer->react waste_collect Segregate Halogenated Waste react->waste_collect decontaminate Decontaminate Glassware & Surfaces waste_collect->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Waste via Certified Vendor wash->dispose

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plans

Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing full protective equipment (including a respirator), cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep up and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[1]

Disposal Plan: All waste containing this compound or its derivatives must be treated as hazardous.

  • Waste Segregation: Collect all contaminated solids, liquids, and disposable materials in a dedicated, sealed, and clearly labeled container for Halogenated Organic Waste .[2]

  • Container Management: Do not overfill waste containers. Keep them closed when not in use and store them in a designated satellite accumulation area.

  • Final Disposal: Disposal must be conducted through a licensed hazardous waste management company, typically via high-temperature incineration with appropriate flue gas scrubbing to handle the resulting hydrobromic acid.[12][13] Never dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.